Necrosis inhibitor 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H25N5O5 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI 键 |
CBFVEDWCRMVPSD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6 |
产品来源 |
United States |
Foundational & Exploratory
Necrosis Inhibitor 2: A Technical Guide to its Mechanism of Action in Regulated Necrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulated necrosis, or necroptosis, is a programmed form of cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of interest for therapeutic intervention in diseases where apoptotic pathways are inhibited. At the core of the necroptotic signaling cascade is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrosis Inhibitor 2 (Nec-2), and its more stable and specific analog Necrostatin-1s (Nec-1s), have emerged as potent small-molecule inhibitors of RIPK1 kinase activity.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Nec-2/Nec-1s, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Necrostatin-2 is a potent inhibitor of necroptosis with an EC50 of 50 nM in FADD-deficient Jurkat T cells treated with TNF-α.[4][5] It functions by targeting RIPK1, a key regulator of necroptosis.[1][6][7] The stable form of Nec-2, often referred to as Nec-1s or 7-Cl-O-Nec-1, is a highly specific and potent RIPK1 inhibitor, lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO) that are observed with the parent compound, Necrostatin-1.[2][8][9]
Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity
The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1.[10] RIPK1 is a serine/threonine kinase that acts as a critical signaling node in the necroptosis pathway. Upon stimulation by death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), and in the absence of active caspase-8, RIPK1 is autophosphorylated.[11][12] This autophosphorylation is a crucial step for the recruitment and activation of its downstream partner, RIPK3.
Nec-2 and Nec-1s bind to a specific hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site.[10] This binding locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[10] By inhibiting RIPK1 kinase activity, Nec-2 effectively blocks the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, which is essential for the propagation of the necroptotic signal.[11][13]
The inhibition of the RIPK1-RIPK3 interaction prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), by RIPK3.[14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[13][14] Thus, by targeting the initial kinase activity of RIPK1, Nec-2 halts the entire downstream cascade, preventing necroptotic cell death.
Signaling Pathway
The necroptosis signaling pathway is a tightly regulated cascade of protein-protein interactions and post-translational modifications. The diagram below illustrates the key steps in TNF-α-induced necroptosis and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.sciltp.com [media.sciltp.com]
- 13. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
Necrostatin-1s: A Technical Guide to a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that plays a critical role in various physiological and pathological processes, including development, immunity, and a range of human diseases. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1s (Nec-1s), a potent and selective small molecule inhibitor of RIPK1, has emerged as an invaluable tool for studying the intricacies of necroptosis and as a potential therapeutic agent. This technical guide provides an in-depth overview of Necrostatin-1s, including its mechanism of action, a comparative analysis with its precursor Necrostatin-1, detailed experimental protocols for its use, and a summary of key quantitative data.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory and immunologically silent process, necroptosis is highly inflammatory. The core signaling pathway of necroptosis is orchestrated by a series of protein-protein interactions and post-translational modifications, with RIPK1 playing a central role.[1][3][4]
Under specific cellular conditions, such as stimulation by tumor necrosis factor (TNF) in the absence of active Caspase-8, RIPK1 is activated.[5][6] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1]
Necrostatin-1s: A Selective Inhibitor of RIPK1
Necrostatin-1s, also known as 7-Cl-O-Nec-1, is an analog of Necrostatin-1 (Nec-1) designed to be a more potent, stable, and specific inhibitor of RIPK1 kinase activity.[7][8]
Mechanism of Action
Necrostatin-1s allosterically inhibits the kinase activity of RIPK1.[9] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[10] This inhibition prevents the autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptosis.[7][11]
Advantages of Necrostatin-1s over Necrostatin-1
While Necrostatin-1 was a groundbreaking tool for the initial study of necroptosis, it has notable limitations. Necrostatin-1 also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[9][12] This off-target effect can confound experimental results. Necrostatin-1s was developed to overcome this limitation and exhibits greater specificity for RIPK1, with no significant inhibition of IDO.[8][12] Furthermore, Necrostatin-1s demonstrates improved metabolic stability and potency compared to its predecessor.[7][8]
Quantitative Data
The following tables summarize key quantitative data for Necrostatin-1 and Necrostatin-1s, providing a basis for experimental design and comparison.
| Compound | Parameter | Value | Cell Line/System | Reference |
| Necrostatin-1 | EC50 (Necroptosis Inhibition) | 490 nM | Jurkat cells | [13][14] |
| Necrostatin-1 | EC50 (RIPK1 Kinase Inhibition) | 182 nM | In vitro | [13][15] |
| Necrostatin-1s | IC50 (RIPK1 Inhibition) | 210 nM | In vitro | [8] |
Table 1: In Vitro Efficacy of Necrostatins
| Compound | Parameter | Value | Species | Reference |
| Necrostatin-1 | Cmax (intravenous) | 1733 µg/L | Rat | [16] |
| Necrostatin-1 | t1/2 (intravenous) | 1.8 h | Rat | [16] |
| Necrostatin-1 | Cmax (oral) | 648 µg/L | Rat | [16] |
| Necrostatin-1 | t1/2 (oral) | 1.2 h | Rat | [16] |
| Necrostatin-1 | Absolute Bioavailability | 54.8% | Rat | [16][17] |
Table 2: Pharmacokinetic Properties of Necrostatin-1
Signaling Pathways and Experimental Workflows
Visual representations of the necroptosis signaling pathway and a typical experimental workflow for evaluating Necrostatin-1s are provided below using Graphviz.
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. bioradiations.com [bioradiations.com]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. invivogen.com [invivogen.com]
- 11. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Nec-1s: A Deep Dive into its Function as a Specific RIPK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2] At the heart of this pathway lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a central regulator of cell fate, mediating not only necroptosis but also apoptosis and pro-survival signaling.[1][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, making it a prime therapeutic target.[4] Necrostatin-1 (Nec-1) was the first small molecule inhibitor identified to block necroptosis by targeting RIPK1.[3] However, subsequent studies revealed off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][6] This led to the development of Necrostatin-1s (Nec-1s), a more stable and specific analog of Nec-1 that lacks the IDO-inhibitory activity, making it a superior tool for studying RIPK1-mediated processes.[6][7][8] This technical guide provides a comprehensive overview of Nec-1s as a specific RIPK1 inhibitor, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its use, and the signaling pathways it modulates.
Mechanism of Action
Nec-1s is an allosteric inhibitor of RIPK1.[6] It binds to a hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site.[3][5] This binding event locks RIPK1 in an inactive conformation, preventing its autophosphorylation, a critical step for its kinase activation.[5][9] Specifically, Nec-1s binding prevents the phosphorylation of key serine residues in the activation loop of RIPK1, such as Ser166.[5][9] By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the downstream signaling cascade that leads to necroptosis. This includes the recruitment and phosphorylation of RIPK3 and the subsequent phosphorylation and oligomerization of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[1][2][10]
Quantitative Data on Nec-1s Activity
The potency and selectivity of Nec-1s as a RIPK1 inhibitor have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Compound | Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |
| Nec-1 | In vitro kinase assay | Human RIPK1 | ~180 nM (IC50) | Recombinant GST-hRIPK1 | [6] |
| Nec-1s | In vitro kinase assay | Human RIPK1 | Equipotent to Nec-1 | Recombinant GST-hRIPK1 | [6] |
| Nec-1i | In vitro kinase assay | Human RIPK1 | >100-fold less active than Nec-1 | Recombinant GST-hRIPK1 | [6][11] |
| Nec-1 | Necroptosis assay | TNF-induced necroptosis | 490 nM (EC50) | 293T cells | [12] |
| Nec-1s | Necroptosis assay | TNF-induced necroptosis | ~50 nM (EC50) | FADD-deficient Jurkat T cells | [13] |
| Nec-1i | Necroptosis assay | TNF-induced necroptosis | >10 µM (EC50) | FADD-deficient Jurkat T cells | [13] |
| Nec-1a | In vitro kinase assay | RIPK1 | 0.32 µM (IC50) | Recombinant RIPK1 | [14] |
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay measures the ability of Nec-1s to inhibit the autophosphorylation of recombinant RIPK1.
Materials:
-
Recombinant human GST-RIPK1[15]
-
Kinase assay buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[6]
-
ATP solution (10 mM cold ATP)[6]
-
[γ-32P]ATP (10 μCi)[6]
-
Nec-1s (various concentrations)
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose membrane
-
Phosphorimager
Protocol:
-
Pre-incubate recombinant GST-hRIPK1 with varying concentrations of Nec-1s or DMSO (vehicle control) in kinase assay buffer for 30 minutes at 30°C.[15]
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.[6]
-
Incubate the reaction mixture for 30 minutes at 30°C.[6]
-
Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[15]
-
Expose the membrane to a phosphorimager screen to detect the radiolabeled, autophosphorylated RIPK1.[15]
-
Quantify the band intensities to determine the extent of inhibition by Nec-1s. The autophosphorylation in the presence of DMSO is set to 100%.[15]
Cellular Assay for Necroptosis Inhibition
This assay assesses the ability of Nec-1s to protect cells from necroptosis induced by a specific stimulus.
Materials:
-
L929sA cells (or other suitable cell line)[15]
-
Cell culture medium
-
Tumor Necrosis Factor (TNF)[15]
-
SMAC mimetic (e.g., LCL161)[16]
-
Pan-caspase inhibitor (e.g., zVAD-fmk)[16]
-
Nec-1s (various concentrations)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Propidium Iodide)[17][18]
-
Plate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Nec-1s or DMSO for 1 hour.[15][17]
-
Induce necroptosis by adding a combination of TNF, a SMAC mimetic, and a pan-caspase inhibitor (e.g., TSZ: TNF + SMAC mimetic + zVAD-fmk).[16][17]
-
Incubate the cells for a specified period (e.g., 6-24 hours).[15][17]
-
Measure cell viability using a chosen method:
-
CellTiter-Glo®: Lyse the cells and measure luminescence, which correlates with ATP levels and cell viability.[18]
-
MTT Assay: Add MTT solution and incubate. Then, add a solubilizing agent and measure absorbance.[17]
-
Propidium Iodide (PI) Staining: Add PI to the medium and analyze the percentage of PI-positive (dead) cells by flow cytometry or fluorescence microscopy.[15]
-
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the EC50 of Nec-1s.
Signaling Pathways Modulated by Nec-1s
Nec-1s, by specifically inhibiting the kinase activity of RIPK1, modulates several critical signaling pathways that determine cell fate.
RIPK1-Mediated Necroptosis Pathway
The canonical pathway inhibited by Nec-1s is necroptosis. Upon stimulation with ligands such as TNFα, and in the absence of active caspase-8, RIPK1 is activated through autophosphorylation.[1][2] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[10] RIPK3, in turn, phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][2]
Caption: Nec-1s inhibits the RIPK1-mediated necroptosis pathway.
Crosstalk with Apoptosis
RIPK1 also plays a scaffold role in the formation of a death-inducing signaling complex (DISC) that can lead to apoptosis.[19] In certain contexts, particularly when cIAPs are depleted, RIPK1 can promote the activation of caspase-8, initiating the apoptotic cascade. The kinase activity of RIPK1 is also implicated in a form of apoptosis termed RIPK1-dependent apoptosis (RDA).[5] By inhibiting RIPK1 kinase activity, Nec-1s can block RDA.
Caption: Nec-1s can inhibit RIPK1-dependent apoptosis (RDA).
Conclusion
Nec-1s stands out as a highly specific and potent inhibitor of RIPK1 kinase activity. Its lack of off-target effects on IDO makes it an invaluable tool for dissecting the roles of RIPK1 in necroptosis, apoptosis, and inflammation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in research and drug discovery, ultimately contributing to a better understanding of RIPK1-mediated pathologies and the development of novel therapeutics. The careful application of Nec-1s in well-defined experimental systems will continue to shed light on the intricate signaling networks governed by RIPK1.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. media.sciltp.com [media.sciltp.com]
- 18. researchgate.net [researchgate.net]
- 19. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Necroptosis Pathway and the RIPK1 Inhibitor, Nec-1s
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the necroptosis signaling pathway, a form of regulated necrotic cell death, and the utility of Necrostatin-1s (Nec-1s) as a potent and specific inhibitor of its core component, Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the molecular mechanisms, key protein interactions, and provides established experimental protocols for studying this critical pathway implicated in a variety of human diseases.
The Core Machinery of Necroptosis
Necroptosis is a programmed form of necrosis that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1] This cell death pathway is increasingly recognized for its role in pathologies such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2]
The central signaling axis of necroptosis involves a trio of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] The pathway is typically initiated by extrinsic stimuli, most notably through the activation of death receptors like the TNF receptor 1 (TNFR1).[4][5]
Initiation and Necrosome Formation
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex can initiate pro-survival signaling through NF-κB activation.[3] However, under conditions where components of the apoptotic machinery, specifically Caspase-8, are inhibited or absent, the pathway can switch to a pro-death signal.[6][7] In this scenario, RIPK1 dissociates from Complex I and forms a cytosolic complex with RIPK3, known as the necrosome.[3][4] The interaction between RIPK1 and RIPK3 is mediated by their respective RIP Homology Interaction Motifs (RHIMs).[3]
Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation.[4] The kinase activity of RIPK1 is a critical checkpoint in the commitment to necroptosis.[8]
The Executioner: MLKL
Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL, the terminal effector of the necroptosis pathway.[3][4] Phosphorylation of MLKL triggers a conformational change, leading to its oligomerization.[9][10][11] These MLKL oligomers then translocate to the plasma membrane.[10][12]
At the plasma membrane, MLKL oligomers are believed to disrupt membrane integrity, leading to the formation of pores and ultimately, cell lysis.[10][11] This rupture of the plasma membrane is a hallmark of necroptotic cell death.
The Role of Caspase-8: A Critical Regulator
Caspase-8 plays a dual role in cell fate decisions. While it is a key initiator of apoptosis, it also acts as a potent inhibitor of necroptosis.[6][7][13] Active Caspase-8 can cleave and inactivate both RIPK1 and RIPK3, thereby dismantling the necrosome and preventing the initiation of necroptosis.[7][14] Thus, the decision between apoptosis and necroptosis is often dependent on the activity of Caspase-8.[6][15]
Necrostatin-1s (Nec-1s): A Specific Inhibitor of RIPK1
Necrostatin-1 (Nec-1) was identified as a small molecule inhibitor of necroptosis.[8] Further studies revealed that it specifically targets the kinase activity of RIPK1.[8][16] Nec-1s, also known as 7-Cl-O-Nec-1, is an analog of Nec-1 that exhibits greater metabolic stability and higher specificity for RIPK1.[17][18] Unlike Nec-1, Nec-1s does not significantly inhibit indoleamine 2,3-dioxygenase (IDO), reducing potential off-target effects.[17][18]
Nec-1s binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[8] This prevents the autophosphorylation of RIPK1 and its subsequent activation of RIPK3, thereby blocking the entire downstream necroptotic cascade.[8][19]
Quantitative Data
The following table summarizes key quantitative data related to the necroptosis pathway and its inhibition by Necrostatins.
| Parameter | Molecule | Value | Cell Line/System | Comments | Reference |
| EC50 | Necrostatin-1 | 490 nM | 293T cells | Inhibition of TNF-α-induced necroptosis. | [16] |
| IC50 | Nec-1a (derivative) | 0.32 µM | In vitro kinase assay | Direct inhibition of RIPK1. | [20] |
| IC50 | Necrostatin-1 | ~1 µM | In vitro kinase assay | Inhibition of human RIPK1 autophosphorylation. | [18] |
| IC50 | Necrostatin-1s | ~1 µM | In vitro kinase assay | Inhibition of human RIPK1 autophosphorylation, equipotent to Nec-1. | [18] |
| IC50 | Necrostatin-1i | >100 µM | In vitro kinase assay | Inactive analog of Nec-1, showing minimal inhibition of RIPK1. | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Necroptosis Signaling Pathway
Caption: The TNF-α induced necroptosis pathway and its inhibition.
Experimental Workflow for Assessing Necroptosis
Caption: A typical workflow for studying necroptosis in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in vitro using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.[12]
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Nec-1s
-
DMSO (vehicle control)
-
Multi-well plates
Procedure:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare treatment solutions. For inhibitor studies, pre-treat cells with Nec-1s (e.g., 10-30 µM) or vehicle (DMSO) for 1-2 hours before adding the necroptosis inducers.[21]
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20-50 µM) to the cell culture medium.[21]
-
Incubate the cells for the desired time period (e.g., 4-24 hours), depending on the cell type and the endpoint being measured.
-
Proceed with downstream assays to assess cell death and pathway activation.
Assessment of Cell Viability
5.2.1. Lactate Dehydrogenase (LDH) Release Assay This assay measures the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necrosis.[22]
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer provided with a commercial LDH cytotoxicity assay kit. This will serve as the maximum LDH release control.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants and cell lysates.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released into the supernatant to the total LDH.
5.2.2. Propidium Iodide (PI) Staining and Flow Cytometry PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter necrotic cells and stain the nucleus.[22][23]
Procedure:
-
Harvest both adherent and non-adherent cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add PI solution to the cell suspension.
-
Analyze the cells by flow cytometry, quantifying the percentage of PI-positive (necrotic) cells.
Western Blotting for Necroptosis Markers
This protocol is for detecting the phosphorylation status of key necroptosis proteins.[23][24]
Materials:
-
Treated cells
-
Ice-cold PBS
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against: p-RIPK1 (S166), p-RIPK3 (S227 for human, S232 for mouse), p-MLKL (S358 for human, S345 for mouse), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunoprecipitation of the Necrosome
This protocol allows for the isolation of the necrosome to study protein-protein interactions.[25][26]
Materials:
-
Treated cells
-
Ice-cold PBS
-
Immunoprecipitation (IP) lysis buffer (e.g., containing non-ionic detergents like NP-40 and Triton X-100)[25]
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against other necrosome components (e.g., RIPK3, MLKL).
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis: A new way of dying? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 18. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 23. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioradiations.com [bioradiations.com]
- 25. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
The Discovery and Development of Necrostatin-1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death program orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The discovery of Necrostatin-1 (Nec-1), a potent and selective inhibitor of RIPK1 kinase activity, has been instrumental in elucidating the molecular mechanisms of necroptosis and has paved the way for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the discovery, development, and characterization of Necrostatin-1 and its analogs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Discovery of Necrostatin-1: A Landmark in Necroptosis Research
Necrostatin-1 was identified through a high-throughput chemical screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat T cells.[2] It was subsequently found to be a specific inhibitor of RIPK1, a key upstream kinase in the necroptosis pathway.[1] Nec-1 binds to an allosteric pocket of the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the downstream phosphorylation of RIPK3 and MLKL.[1]
Development of Necrostatin-1 Analogs: Enhancing Potency, Specificity, and Stability
While Nec-1 proved to be an invaluable research tool, its development as a therapeutic agent was hampered by poor pharmacokinetic properties.[3] This led to the development of numerous analogs with improved characteristics.
Necrostatin-1s (7-Cl-O-Nec-1): A More Stable and Specific Analog
One of the most significant advancements was the development of Necrostatin-1s (Nec-1s), a chlorinated analog of Nec-1. Nec-1s exhibits enhanced metabolic stability and greater specificity for RIPK1 compared to its parent compound.[4][5] Notably, Nec-1 was also found to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, whereas Nec-1s does not share this off-target activity, making it a more precise tool for studying RIPK1-mediated necroptosis.[4]
Structure-Activity Relationship (SAR) of Necrostatin-1 Analogs
SAR studies have revealed key structural features of Necrostatin-1 analogs that are crucial for their inhibitory activity. The indole moiety and the hydantoin ring are essential for binding to RIPK1.[2] Modifications at the 7-position of the indole ring have been shown to increase inhibitory activity.[2] Furthermore, the type and size of the substituent at the nitrogen atom in the 3-position of the imidazolidine ring significantly influence the compound's biological function.[3]
Quantitative Data of Necrostatin-1 and Analogs
The following tables summarize the available quantitative data for Necrostatin-1 and some of its key analogs.
Table 1: In Vitro Potency of Necrostatin-1 and Analogs
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| Necrostatin-1 | RIPK1 | TNF-α-induced necroptosis | EC50: 490 nM | FADD-deficient Jurkat | [2] |
| Necrostatin-1s | RIPK1 | TNF-α-induced necroptosis | EC50: 50 nM | FADD-deficient Jurkat | [6] |
| Necrostatin-1i | RIPK1 | TNF-α-induced necroptosis | EC50 > 10 µM | FADD-deficient Jurkat | [6] |
| Nec-a1 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |
| Nec-a2 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |
| Nec-a3 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |
| Nec-a4 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |
| Nec-a5 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |
| GSK'963 | RIPK1 | TNF-induced necroptosis | IC50: 1 nM | L929 | [6] |
| GSK'963 | RIPK1 | TNF-induced necroptosis | IC50: 3 nM | BMDM | [6] |
Table 2: Pharmacokinetic Parameters of Necrostatin-1
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 54.8% | Rat | Oral | [7][8] |
| Tmax | 1 h | Rat | Oral | [9] |
| t1/2 | 1-2 h | Rat | - | [9] |
| Cmax (5 mg/kg) | 1733 µg/L | Rat | Intravenous | [7] |
| t1/2 (5 mg/kg) | 1.8 h | Rat | Intravenous | [7] |
| Cmax (5 mg/kg) | 648 µg/L | Rat | Oral | [7] |
| t1/2 (5 mg/kg) | 1.2 h | Rat | Oral | [7] |
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling pathway and the point of intervention for Necrostatin-1 and its analogs.
Caption: The necroptosis signaling pathway initiated by TNFR1 activation, leading to the formation of the necrosome and culminating in MLKL-mediated pore formation and cell death. Necrostatin-1 and its analogs inhibit RIPK1 kinase activity.
Experimental Workflow for Evaluating Necrostatin-1 Analogs
This diagram outlines a typical workflow for the discovery and characterization of novel Necrostatin-1 analogs.
Caption: A generalized experimental workflow for the discovery and preclinical development of novel Necrostatin-1 analogs, from initial screening to lead candidate selection.
Detailed Experimental Protocols
TBZ-Induced Necroptosis in HT-29 Cells
This protocol is used to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and to evaluate the protective effects of Necrostatin-1 analogs.[3]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
TNF-α (20 ng/mL final concentration)
-
Birinapant (BV6, SMAC mimetic; 500 nM final concentration)
-
z-VAD-FMK (pan-caspase inhibitor; 20 µM final concentration)
-
Necrostatin-1 analogs (e.g., 30 µM final concentration)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Propidium Iodide (PI)
Procedure:
-
Seed HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of Necrostatin-1 analogs for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, Birinapant (BV6), and z-VAD-FMK (TBZ) to the wells.
-
Incubate the plates for 24 hours.
-
For Cell Viability (MTT Assay): a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
For Cell Death (PI Staining): a. Add PI to the wells at a final concentration of 1 µg/mL. b. Image the cells using a fluorescence microscope or a high-content imaging system. c. Quantify the percentage of PI-positive (necrotic) cells.[3]
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of Necrostatin-1 analogs on the kinase activity of recombinant RIPK1.[5]
Materials:
-
Recombinant human RIPK1
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
Necrostatin-1 analogs at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and the desired concentration of the Necrostatin-1 analog.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Western Blot Analysis of Phosphorylated RIPK1 and MLKL
This protocol is used to assess the phosphorylation status of key necroptosis signaling proteins in response to a necroptotic stimulus and treatment with Necrostatin-1 analogs.[3]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[3]
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This mouse model is used to evaluate the in vivo efficacy of Necrostatin-1 analogs in a systemic inflammation model where necroptosis plays a significant role.[4]
Materials:
-
C57BL/6 mice
-
Recombinant murine TNF-α
-
Necrostatin-1 analogs
-
Vehicle control (e.g., DMSO, PEG300, Tween 80 in saline)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the Necrostatin-1 analog or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time point before TNF-α challenge.
-
Induce SIRS by injecting a lethal dose of murine TNF-α (e.g., intravenously).
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 24-48 hours).
-
Record survival data and calculate the percentage of survival for each treatment group.
-
At the end of the experiment, tissues can be collected for further analysis (e.g., histology, cytokine measurement).[4]
Conclusion
The discovery of Necrostatin-1 has revolutionized our understanding of regulated necrosis and has opened up new avenues for therapeutic intervention in a wide range of diseases. The continuous development of Necrostatin-1 analogs with improved pharmacological properties holds great promise for the future of necroptosis-targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further research focusing on the development of highly potent, selective, and bioavailable RIPK1 inhibitors will be crucial for translating the therapeutic potential of necroptosis inhibition into clinical reality.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Cl-O-Nec-1: A Potent and Selective RIPK1 Inhibitor
Introduction
7-Chloro-O-Necrostatin-1 (7-Cl-O-Nec-1), also known as Necrostatin-1s (Nec-1s), is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As a stable analog of Necrostatin-1 (Nec-1), 7-Cl-O-Nec-1 offers significant advantages, including enhanced metabolic stability, greater selectivity, and a superior safety profile, making it a valuable tool for studying necroptosis and a promising candidate for therapeutic development in various diseases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 7-Cl-O-Nec-1, along with experimental methodologies for its evaluation.
Chemical Structure and Physicochemical Properties
7-Cl-O-Nec-1 is a 7-chloroindolylmethyl-hydantoin derivative. The introduction of a chlorine atom at the 7th position of the indole ring and the replacement of the thiohydantoin with a hydantoin moiety contribute to its improved characteristics over Necrostatin-1.[2]
Table 1: Chemical and Physical Properties of 7-Cl-O-Nec-1
| Property | Value | References |
| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
| Synonyms | Nec-1s, Necrostatin-1 stable, 7-Cl-O-Necrostatin-1, (±)-Nec-2 | [1][4] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | |
| Molecular Weight | 277.71 g/mol | [1] |
| CAS Number | 852391-15-2 | |
| Appearance | Off-white to pale yellow solid | [5] |
| Purity | ≥95% to >98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (14 mg/mL), and Ethanol (3 mg/mL) | [4] |
| Storage | Store at -20°C for long-term stability (up to 3 years as a powder) | [1][4] |
Mechanism of Action and Biological Activity
7-Cl-O-Nec-1 is a highly specific inhibitor of RIPK1, a serine/threonine kinase that plays a crucial role in the regulation of cell death and inflammation.[2] It functions by inhibiting the autophosphorylation of RIPK1, a key step in the initiation of the necroptotic cell death pathway.[4]
One of the significant advantages of 7-Cl-O-Nec-1 over its predecessor, Nec-1, is its lack of off-target inhibition of indoleamine 2,3-dioxygenase (IDO). This high selectivity, with over 1000-fold more selectivity for RIPK1 than for any other of the 485 human kinases tested, ensures more precise experimental outcomes and reduces the potential for confounding off-target effects.[1][2]
Table 2: In Vitro and In Vivo Activity of 7-Cl-O-Nec-1
| Parameter | Value | Conditions | References |
| EC₅₀ for Necroptosis Inhibition | 206 nM | FADD-deficient Jurkat cells treated with 10 ng/mL TNF-α for 30 hours | [6] |
| EC₅₀ for Necroptosis Inhibition | 210 nM | Jurkat cells | |
| Blood-Brain Barrier Permeability | Brain: 0.74 µM, Plasma: 0.31 µM | 30 min post 1 mg/kg i.v. injection in male mice | |
| In Vivo Efficacy (MCAO model) | 63% reduction in infarct size | Two 8 nmol/2 µL injections at 4h & 6h post-occlusion in mice | |
| In Vivo Efficacy (TNF-induced SIRS) | Prevents mortality | 0.6 mg/kg and 6 mg/kg i.v. administration in mice | [1] |
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of 7-Cl-O-Nec-1 on the kinase activity of recombinant human RIPK1.
Methodology:
-
Reagents: Recombinant human RIPK1, kinase buffer, ATP, substrate peptide, and 7-Cl-O-Nec-1.
-
Procedure:
-
A reaction mixture is prepared containing recombinant RIPK1 in kinase buffer.
-
Serial dilutions of 7-Cl-O-Nec-1 (or vehicle control) are added to the reaction mixture and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as radioactive labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of 7-Cl-O-Nec-1, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Necroptosis Inhibition Assay
This assay evaluates the ability of 7-Cl-O-Nec-1 to protect cells from induced necroptosis. FADD-deficient Jurkat cells are a common model as they are resistant to apoptosis but susceptible to necroptosis upon TNF-α stimulation.
Methodology:
-
Cell Line: FADD-deficient Jurkat cells.
-
Reagents: Cell culture medium, TNF-α, 7-Cl-O-Nec-1, and a cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide).
-
Procedure:
-
Seed FADD-deficient Jurkat cells in a multi-well plate.
-
Treat the cells with serial dilutions of 7-Cl-O-Nec-1 for a predetermined pre-incubation period.
-
Induce necroptosis by adding a final concentration of 10 ng/mL TNF-α.
-
Incubate the cells for 30 hours.
-
Measure cell viability using a chosen reagent and a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to that of untreated controls. The EC₅₀ value is calculated from the resulting dose-response curve.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rpeptide.com [rpeptide.com]
- 6. merckmillipore.com [merckmillipore.com]
Necrostatin-1s: A Deep Dive into its Targeting and Binding Mechanism on RIPK1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s), has provided powerful tools to dissect the necroptotic signaling cascade and has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the targeting and binding of Nec-1s to RIPK1, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Necrostatin-1s and its Target: RIPK1
Necrostatin-1 is a potent and selective small-molecule inhibitor of the serine/threonine kinase activity of RIPK1.[1] The more stable analog, Necrostatin-1s (also known as 7-Cl-O-Nec-1), exhibits enhanced inhibitory activity and greater specificity, notably lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO) that are associated with Nec-1.[2][3]
Quantitative Analysis of Necrostatin-1 and Analogs Inhibition
The inhibitory potency of Necrostatin-1 and its analogs against RIPK1 has been quantified in various assays. The following table summarizes key quantitative data from the literature.
| Compound | Assay Type | Target | Cell Line (if applicable) | IC50/EC50 | Reference |
| Necrostatin-1 | In vitro kinase assay | Endogenous RIPK1 | Jurkat | EC50 = 182 nM | [4] |
| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | Jurkat | EC50 = 494 nM | |
| Necrostatin-1 | Necroptosis Inhibition | 293T cells | 293T | EC50 = 490 nM | [5] |
| Necrostatin-1s | Necroptosis Inhibition | FADD-deficient Jurkat cells | Jurkat | IC50 = 0.206 µM | [6] |
| Necrostatin-1s | In vitro kinase assay | Recombinant RIPK1 | N/A | EC50 = 18 nM | [4] |
| Necrostatin-1i | In vitro kinase assay | Human RIPK1 | N/A | ~100x less effective than Nec-1 | [3] |
Mechanism of Action and Binding Site
Necrostatin-1s functions as an allosteric inhibitor of RIPK1. Crystallographic studies have revealed that Nec-1s binds to a hydrophobic pocket located between the N- and C-lobes of the RIPK1 kinase domain.[1] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of RIPK3, a crucial step in the formation of the necrosome complex.[1]
The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-1s.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between Necrostatin-1s and RIPK1.
In Vitro RIPK1 Kinase Assay
This assay measures the ability of Necrostatin-1s to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.
Materials:
-
Recombinant human RIPK1 (BPS Bioscience, Cat. No. 78514 or similar)
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)
-
5x Kinase Assay Buffer (BPS Bioscience, Cat. No. 79316 or similar)
-
ATP (500 µM solution)
-
Necrostatin-1s (Selleck Chemicals, Cat. No. S8641 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. DTT can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of Necrostatin-1s in 1x Kinase Assay Buffer.
-
Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate in distilled water.
-
Add 12.5 µL of the master mixture to each well of a 96-well plate.
-
Add 2.5 µL of the diluted Necrostatin-1s or vehicle control (DMSO) to the respective wells.
-
Thaw the RIPK1 enzyme on ice and dilute to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to each well. For the "blank" control, add 10 µL of 1x Kinase Assay Buffer without the enzyme.
-
Incubate the plate at 30°C for 50 minutes.
-
Stop the reaction and measure the generated ADP by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence.
-
Calculate the percentage of kinase inhibition for each Necrostatin-1s concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay for Necroptosis
This assay determines the protective effect of Necrostatin-1s against necroptosis induced in a cellular context.
Materials:
-
Human HT-29 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α (PeproTech, Cat. No. 300-01A or similar)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrostatin-1s
-
WST-1 Cell Proliferation Reagent (Abcam, Cat. No. ab155902 or similar) or Propidium Iodide (PI)
-
96-well cell culture plates
-
Microplate reader or flow cytometer
Procedure (using WST-1):
-
Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Necrostatin-1s for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).
-
Incubate the cells for 24 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the protective effect of Necrostatin-1s.
Co-Immunoprecipitation of the Necrosome Complex
This technique is used to demonstrate that Necrostatin-1s inhibits the formation of the necrosome complex (RIPK1-RIPK3 interaction).[7][8][9]
Materials:
-
HT-29 cells
-
Necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-fmk)
-
Necrostatin-1s
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody for immunoprecipitation (e.g., Cell Signaling Technology, Cat. No. 3493)
-
Anti-RIPK3 antibody for western blotting (e.g., Abcam, Cat. No. ab56164)
-
Protein A/G agarose beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Culture HT-29 cells and treat them with necroptosis-inducing agents in the presence or absence of Necrostatin-1s for the desired time (e.g., 6 hours).
-
Harvest the cells and lyse them in IP Lysis Buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RIPK3 antibody to detect the co-immunoprecipitated RIPK3. An input control should be run to show the total levels of RIPK1 and RIPK3 in the lysates.
The following diagram illustrates the general workflow for a co-immunoprecipitation experiment.
Conclusion
Necrostatin-1s is a highly specific and potent allosteric inhibitor of RIPK1 kinase activity. Its mechanism of action, involving the stabilization of an inactive conformation of RIPK1, has been well-characterized through structural and biochemical studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of Necrostatin-1s and other potential RIPK1 inhibitors on the necroptotic signaling pathway. The continued study of the Necrostatin-1s-RIPK1 interaction will undoubtedly contribute to a deeper understanding of necroptosis and facilitate the development of novel therapeutics for a range of human diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
The RIPK1-RIPK3-MLKL Signaling Axis: A Technical Guide to Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents, thereby triggering an inflammatory response. This lytic and inflammatory mode of cell death is increasingly implicated in a wide range of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer. At the core of the necroptotic signaling machinery lies a signaling axis composed of three key proteins: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL). Understanding the intricate molecular mechanisms governing the activation and regulation of the RIPK1-RIPK3-MLKL signaling axis is paramount for the development of novel therapeutic strategies targeting necroptosis-driven diseases.
This in-depth technical guide provides a comprehensive overview of the core functions of the RIPK1-RIPK3-MLKL signaling axis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular choreography of necroptosis, quantitative data on pathway modulation, and detailed experimental protocols to investigate this critical cell death pathway.
Core Functions of the RIPK1-RIPK3-MLKL Signaling Axis
The activation of the RIPK1-RIPK3-MLKL signaling cascade is a tightly regulated process initiated by various stimuli, most notably the engagement of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is inhibited, typically through the suppression of caspase-8 activity, the signaling pathway shifts towards necroptosis.
RIPK1: The Initiator and Scaffold
RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a central role in determining cell fate.[1][2] In its scaffolding role, RIPK1 is a key component of the initial TNFR1 signaling complex (Complex I), where its ubiquitination is crucial for the activation of pro-survival pathways like NF-κB.[3] However, when deubiquitinated and in the absence of active caspase-8, RIPK1's kinase activity is unleashed, leading to its autophosphorylation and the initiation of a cell death cascade.[4][5] The kinase activity of RIPK1 is a critical checkpoint for the induction of necroptosis.[4]
RIPK3: The Core of the Necrosome
RIPK3 is the central kinase that drives necroptosis.[6] Upon activation by RIPK1 through homotypic interactions between their RIP Homotypic Interaction Motifs (RHIMs), RIPK1 and RIPK3 assemble into a high-order, amyloid-like signaling complex known as the necrosome.[7] Within the necrosome, RIPK3 becomes autophosphorylated, a crucial step for its full activation and the subsequent recruitment and phosphorylation of its substrate, MLKL.[6][8]
MLKL: The Executioner of Necroptosis
MLKL is a pseudokinase that acts as the terminal effector of the necroptotic pathway.[1] Upon phosphorylation by activated RIPK3 on its pseudokinase domain, MLKL undergoes a significant conformational change.[9][10] This conformational shift exposes its N-terminal four-helix bundle (4HB) domain, leading to the oligomerization of MLKL molecules.[1] These MLKL oligomers then translocate to the plasma membrane, where they are believed to directly or indirectly disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[11][12][13]
Data Presentation: Quantitative Analysis of Pathway Modulation
The pharmacological modulation of the RIPK1-RIPK3-MLKL signaling axis is a major focus of drug discovery efforts. A variety of small molecule inhibitors targeting the kinase activities of RIPK1 and RIPK3 have been developed and characterized. The following tables summarize key quantitative data for some of the most commonly used inhibitors.
| Inhibitor | Target | IC50 / EC50 | Cell Line / Assay Conditions | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | ~250 - 500 nM | L929 cells (TNF-induced necroptosis) | [14][15] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | ~50 nM | FADD-deficient Jurkat cells (TNF-induced necroptosis) | [15] |
| GSK'872 | RIPK3 | ~100 - 500 nM | Human cells (TNF-induced necroptosis) | [16] |
| GSK'963 | RIPK1 | 29 nM (binding) | Fluorescence polarization assay | [17] |
| AZ'902 | RIPK1 | 1.6 µM (cellular) | I2.1 cells (necroptosis) | [17] |
Table 1: Inhibitor Potency against RIPK1 and RIPK3. This table provides a summary of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for commonly used inhibitors of the necroptotic pathway.
| Interaction | Method | Reported Value/Observation | Reference(s) |
| RIPK1-RIPK3 | Quantitative Mass Spectrometry | RIPK1 is the major component of the necrosome, with RIPK3 being sub-stoichiometric. | [18] |
| RIPK3-MLKL | Co-immunoprecipitation | Phosphorylation of MLKL by RIPK3 is essential for their interaction within the necrosome. | [10] |
| MLKL Oligomerization | Native PAGE / Gel Filtration | MLKL forms higher-order oligomers (tetramers and larger) upon phosphorylation by RIPK3. | [16][19] |
Table 2: Quantitative and Stoichiometric Data of Necrosome Components. This table summarizes key findings regarding the protein-protein interactions and stoichiometry within the necrosome complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the RIPK1-RIPK3-MLKL signaling axis.
Immunoprecipitation of the RIPK1-RIPK3 Complex (Necrosome)
This protocol describes the isolation of the necrosome complex from cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody against RIPK1 or RIPK3 (for immunoprecipitation).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture cells to the desired density and treat with a necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-RIPK1 or anti-RIPK3) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RIPK1, RIPK3, and phosphorylated forms of these proteins.
Western Blot Analysis of Phosphorylated RIPK1, RIPK3, and MLKL
This protocol details the detection of activated (phosphorylated) components of the necroptotic pathway.
Materials:
-
Cell lysis buffer (as above).
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated RIPK1 (e.g., p-S166), phosphorylated RIPK3 (e.g., p-S227), and phosphorylated MLKL (e.g., p-S358).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay for Necroptosis
This protocol describes a common method to quantify necroptotic cell death.
Materials:
-
Cell culture medium.
-
Necroptosis-inducing stimuli.
-
Propidium iodide (PI) or SYTOX Green nucleic acid stain.
-
Hoechst 33342 (for total cell staining).
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired necroptosis-inducing stimuli and/or inhibitors.
-
At the desired time points, add PI or SYTOX Green and Hoechst 33342 to the culture medium.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
The percentage of necroptotic cells is determined by the ratio of PI/SYTOX Green-positive cells (dead cells) to Hoechst 33342-positive cells (total cells).[20]
Detection of MLKL Oligomerization by Native PAGE
This protocol allows for the visualization of MLKL oligomers, a key step in necroptosis execution.
Materials:
-
Native PAGE lysis buffer (lacking denaturing agents like SDS).
-
Native PAGE gels and running buffer.
-
Western blotting reagents.
Procedure:
-
Prepare cell lysates from control and necroptosis-induced cells using a native PAGE lysis buffer.
-
Separate the protein complexes in the lysates on a native polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an antibody against MLKL to detect the monomeric and oligomeric forms of the protein.[16]
Immunofluorescence Imaging of MLKL Translocation
This protocol visualizes the translocation of MLKL to the plasma membrane during necroptosis.
Materials:
-
Cells grown on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against MLKL.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Treat cells grown on coverslips with necroptosis-inducing stimuli.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-MLKL antibody.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of MLKL using a confocal microscope.[12]
Mandatory Visualizations
Signaling Pathways
Figure 1: The RIPK1-RIPK3-MLKL signaling pathway leading to necroptosis.
Experimental Workflows
Figure 2: Experimental workflow for immunoprecipitation of the necrosome complex.
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure of the Necrosome RIPK1-RIPK3 Core, a Human Hetero-Amyloid Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Membrane permeabilization is mediated by distinct epitopes in mouse and human orthologs of the necroptosis effector, MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-1: A Technical Guide to its Impact on Cellular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Necrostatin-1 (Nec-1), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the molecule's mechanism of action, its profound effects on cellular inflammation, and standardized experimental protocols for its study. This document is intended to serve as a core resource for professionals engaged in inflammation research and the development of novel therapeutics.
Introduction: Necroptosis and the Advent of Necrostatin-1
Cell death was historically categorized into two primary forms: programmed, non-inflammatory apoptosis and unregulated, pro-inflammatory necrosis. The discovery of necroptosis challenged this dichotomy, revealing a regulated form of necrotic cell death that is intrinsically linked to inflammatory processes.[1][2] Necroptosis is morphologically characterized by cell swelling and membrane rupture, leading to the release of intracellular contents, including Damage-Associated Molecular Patterns (DAMPs), which can trigger a potent inflammatory response.[1]
The central orchestrator of the necroptotic pathway is RIPK1, a serine/threonine kinase.[3][4] The identification of Necrostatin-1 , a small molecule inhibitor of RIPK1's kinase activity, provided a critical tool to dissect the role of necroptosis in various pathologies and presented a promising therapeutic avenue for diseases characterized by excessive inflammation and necrotic cell death.[3][4][5] Nec-1 was identified from a chemical library screen as a potent inhibitor of TNF-α-induced non-apoptotic cell death.[6][7]
Core Mechanism of Action: Inhibition of the Necrosome
Necrostatin-1's primary mechanism is the specific inhibition of RIPK1's kinase function.[3][4][6] Under specific cellular conditions, such as TNF-α stimulation in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[8] This activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome .[5][9] The necrosome subsequently phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, the most downstream effector of this pathway.[1][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption, cell lysis, and the release of pro-inflammatory DAMPs.[1][2]
Necrostatin-1 binds to a specific hydrophobic pocket within the RIPK1 kinase domain, locking it in an inactive conformation and preventing its autophosphorylation.[4] This action directly blocks the initial step of necrosome assembly, thereby inhibiting the entire downstream signaling cascade and preventing necroptotic cell death.[4][5]
Multifaceted Effects on Cellular Inflammation
Necrostatin-1 modulates inflammation through several distinct mechanisms, extending beyond the simple prevention of necroptotic lysis.
Attenuation of Pro-Inflammatory Mediator Release
By preventing membrane rupture, Nec-1 directly inhibits the release of DAMPs, such as high mobility group box 1 (HMGB1), ATP, and mitochondrial DNA.[1] These molecules are potent triggers of innate immune responses through pattern recognition receptors like Toll-like receptors (TLRs). Furthermore, RIPK1 itself can participate in inflammatory signaling independent of cell death, including the activation of the NF-κB and MAPK pathways.[1] While some studies suggest Nec-1 does not affect TNF-induced NF-κB activation, others report inhibition in specific models, indicating a context-dependent role.[1][6] Nec-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and IL-8.[1][3]
Induction of Neutrophil Apoptosis
A critical and somewhat unexpected finding is that Necrostatin-1 can specifically induce caspase-dependent apoptosis in neutrophils.[2][3] Neutrophil apoptosis is a key process for the successful resolution of inflammation, as it allows for the silent clearance of these cells by macrophages without the release of their potent inflammatory contents.[3] Nec-1's ability to promote neutrophil apoptosis, even in the presence of survival factors like GM-CSF and LPS, suggests a dual anti-inflammatory action: preventing pro-inflammatory necroptosis in tissue cells while promoting the resolution of inflammation by clearing inflammatory infiltrates.[3] This effect appears to be mediated by downregulating the anti-apoptotic protein Mcl-1 and upregulating the pro-apoptotic protein Bax.[3]
Inhibition of Inflammasome Activation
There is a significant crosstalk between the necroptosis machinery and inflammasomes, particularly the NLRP3 inflammasome. Necroptosis can lead to the activation of the NLRP3 inflammasome, resulting in the cleavage of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10] Studies have shown that Nec-1 can inhibit NLRP3 inflammasome activation, further contributing to its anti-inflammatory profile.[1]
Quantitative Data on Anti-Inflammatory Effects
The efficacy of Necrostatin-1 in mitigating inflammation has been quantified in numerous preclinical models. The following tables summarize key findings.
Table 1: Effect of Necrostatin-1 on Inflammatory Cell Infiltration
| Model System | Treatment | Parameter Measured | Result | Reference |
| LPS-induced Acute Lung Injury (Mouse) | Nec-1 | Total inflammatory cells in BALF | >50% reduction vs. LPS alone | [3] |
| LPS-induced Acute Lung Injury (Mouse) | Nec-1 | Neutrophils in BALF | >50% reduction vs. LPS alone | [3] |
| LPS-induced Acute Lung Injury (Mouse) | Nec-1 | Pulmonary MPO activity | Dramatically reduced vs. LPS alone | [3] |
| Dextran Sulfate Sodium (DSS)-induced Colitis (Mouse) | Nec-1 | Colonic mucosa damage score | Significantly suppressed vs. DSS alone | [9] |
Table 2: Effect of Necrostatin-1 on Pro-Inflammatory Cytokines and Mediators
| Model System | Treatment | Mediator | Result | Reference |
| LPS-induced Acute Lung Injury (Mouse) | Nec-1 | TNF-α, IL-6, MIP-2 in BALF | Significantly inhibited release | [3] |
| DSS-induced Colitis (Mouse) | Nec-1 | IL-6 | Significantly suppressed production | [9] |
| TNF-α/Smac/z-VAD-treated HT-29 Cells | Nec-1 | IL-8, IL-1β, IL-6 | Markedly reduced production | [9] |
| TNF-α/Smac/z-VAD-treated HT-29 Cells | Nec-1 | Extracellular HMGB1 release | Reduced | [9] |
| Chronic Ischemic Stroke (Mouse) | Nec-1 | TNF-α, IFN-γ, IL-1β, IL-33 (brain) | Down-regulated protein & mRNA | [11] |
Table 3: Effect of Necrostatin-1 on Neutrophil Apoptosis
| Cell Type | Treatment | Apoptosis Rate (Annexin V/PI) | Result | Reference |
| Human Neutrophils | Control (20h) | 63.15 ± 5.15% | - | [3] |
| Human Neutrophils | 100µM Nec-1 (20h) | 84.78 ± 8.36% | Significant increase (P<0.05) | [3] |
| Human Neutrophils (LPS pre-treated) | LPS alone | Apoptosis inhibited | - | [3] |
| Human Neutrophils (LPS pre-treated) | LPS + Nec-1 | Apoptosis inhibition reversed | Concentration-dependent reversal | [3] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. This section provides detailed methodologies for studying Necrostatin-1's effects.
In Vitro Induction and Inhibition of Necroptosis in Cell Culture
This protocol is designed to induce necroptosis in a susceptible cell line (e.g., HT-29, L929, or bone marrow-derived macrophages) and assess the inhibitory effect of Necrostatin-1.
Materials:
-
Cell line (e.g., HT-29)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Recombinant human TNF-α (working concentration: 20-100 ng/mL)
-
Smac mimetic (e.g., Birinapant; working concentration: 100 nM - 1 µM)
-
Pan-caspase inhibitor (z-VAD-fmk; working concentration: 20-50 µM)
-
Necrostatin-1 (working concentration: 10-100 µM)
-
DMSO (vehicle control)
-
Assay reagents: Annexin V-FITC/Propidium Iodide (PI) kit, LDH cytotoxicity assay kit, ELISA kits for desired cytokines.
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability, 24-well plate for protein analysis) and allow them to adhere overnight.
-
Pre-treatment:
-
For Nec-1 inhibition groups, pre-treat cells with the desired concentration of Necrostatin-1 (or Nec-1s) for 30-60 minutes.
-
For vehicle control groups, add an equivalent volume of DMSO.
-
-
Necroptosis Induction: Add the induction cocktail to the appropriate wells. The typical stimulus is a combination of TNF-α and a Smac mimetic, in the presence of a pan-caspase inhibitor like z-VAD-fmk to block apoptosis.[9][12]
-
Induction Group: TNF-α + Smac mimetic + z-VAD-fmk.
-
Inhibition Group: Nec-1 (pre-treated) + TNF-α + Smac mimetic + z-VAD-fmk.
-
Control Group: Vehicle only.
-
-
Incubation: Incubate cells for a predetermined time course (e.g., 6-24 hours).
-
Data Collection & Analysis:
-
Cell Viability (LDH Assay): Collect supernatant to measure lactate dehydrogenase (LDH) release, an indicator of membrane rupture.
-
Cell Death Modality (Flow Cytometry): Harvest cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry. Necroptotic cells will be Annexin V+/PI+.
-
Cytokine Analysis (ELISA): Collect supernatant and measure the concentration of secreted cytokines (e.g., IL-6, IL-8).
-
Protein Analysis (Western Blot): Lyse cells and perform Western blotting to assess the phosphorylation status of key pathway proteins like RIPK1, RIPK3, and MLKL.[13]
-
In Vivo LPS-Induced Acute Lung Injury Model
This protocol describes a widely used mouse model to assess the anti-inflammatory effects of Necrostatin-1 in vivo.[3]
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Necrostatin-1
-
Vehicle (e.g., DMSO in saline)
-
Anesthesia (e.g., Ketamine/Xylazine)
-
Sterile saline, PBS
Procedure:
-
Animal Acclimation: Acclimate mice to laboratory conditions for at least one week.
-
Treatment Groups:
-
Sham (Vehicle only)
-
LPS + Vehicle
-
LPS + Necrostatin-1
-
-
Administration:
-
Administer Necrostatin-1 (e.g., via intraperitoneal injection) 1 hour prior to LPS challenge.
-
Induce lung injury by intratracheal or intranasal administration of LPS.
-
-
Endpoint: Euthanize mice at a specified time point (e.g., 24 hours) after LPS administration.
-
Sample Collection:
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of cold PBS. Collect the BAL fluid (BALF).
-
Lung Tissue: Perfuse the pulmonary circulation with saline and harvest the lungs. One lobe can be fixed in formalin for histology, while others are snap-frozen for protein/RNA analysis.
-
-
Analysis:
-
BALF Cell Count: Centrifuge the BALF to pellet cells. Resuspend the pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
BALF Protein: Measure total protein concentration in the BALF supernatant as an indicator of vascular leakage.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, a quantitative marker of neutrophil infiltration.[3]
-
Histology: Stain paraffin-embedded lung sections with Hematoxylin and Eosin (H&E) to assess edema, inflammatory cell infiltration, and tissue damage.
-
Cytokine Measurement: Measure cytokine levels (e.g., TNF-α, IL-6) in BALF or serum by ELISA.
-
Conclusion and Future Directions
Necrostatin-1 is a cornerstone tool for investigating the pathological roles of necroptosis. Its mechanism of action, centered on the inhibition of RIPK1 kinase activity, effectively blocks necroptotic cell death. However, its influence extends beyond this primary function, demonstrating a complex and multifaceted anti-inflammatory profile. Key to this is its ability to not only prevent the release of pro-inflammatory DAMPs from necrotic cells but also to actively promote the resolution of inflammation by inducing neutrophil apoptosis.[3]
The quantitative data from numerous preclinical models robustly support its therapeutic potential in a wide range of inflammatory conditions, from acute lung injury and colitis to neuroinflammatory disorders.[2][3][9] However, researchers and drug developers should remain cognizant of potential off-target effects and the cell-type-specific nature of its actions.[6][7] For instance, the role of RIPK1 in apoptosis and other survival pathways means that its inhibition could have unintended consequences in different contexts.[1][6]
Future research should focus on developing next-generation inhibitors with improved specificity and pharmacokinetic properties (such as Nec-1s) and further elucidating the precise molecular mechanisms that govern Nec-1's divergent effects on different cell types, such as its pro-apoptotic activity in neutrophils. A deeper understanding of these nuances will be critical for the successful clinical translation of RIPK1 inhibition as a therapeutic strategy for inflammatory diseases.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways | Cellular and Molecular Biology [cellmolbiol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bioradiations.com [bioradiations.com]
Investigating the Physiological Role of Necroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a regulated form of necrosis, has emerged as a critical physiological process with profound implications in development, tissue homeostasis, and a spectrum of human pathologies. Unlike apoptosis, which is immunologically silent, necroptosis is inherently inflammatory, characterized by the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs). This guide provides a comprehensive technical overview of the core signaling pathways of necroptosis, detailed experimental protocols for its investigation, and a summary of quantitative data to facilitate a deeper understanding of its physiological and pathological roles.
Core Signaling Pathways of Necroptosis
Necroptosis is executed through a conserved signaling cascade involving a core set of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The pathway can be initiated by various stimuli, primarily through three distinct upstream modules.
TNF-α-Induced Necroptosis
The most extensively studied pathway is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. In a simplified view, when caspase-8 is inhibited or absent, the signaling complex transitions to form the necrosome, leading to necroptotic cell death.
TLR-Induced and ZBP1-Mediated Necroptosis
Necroptosis can also be triggered independently of death receptors. Toll-like receptors (TLRs) and the Z-DNA binding protein 1 (ZBP1) can initiate the formation of a RIPK3-containing complex, leading to MLKL activation.
Quantitative Data in Necroptosis Research
Quantitative analysis is crucial for understanding the dynamics and regulation of necroptosis. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Common Necroptosis Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | L929 | ~20 µM | [1][2] |
| Necrostatin-1 (Nec-1) | HT-29 | ~30 µM | [3] | |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | HT-29 | 250.95 µM (with sulfasalazine) | [4] |
| GSK'872 | RIPK3 | 3T3-SA | ~0.5 µM | [5] |
| GSK'872 | HT-29 | ~1 µM | [6] | |
| GSK'872 | (Biochemical Assay) | N/A | 1.3 nM | [5][7][8][9] |
| Necrosulfonamide (NSA) | MLKL (human) | HT-29 | 124 nM | |
| Necrosulfonamide (NSA) | FADD-null Jurkat | ~0.5 µM |
Table 2: Quantitative Changes in Necroptotic Markers
| Marker | Cell Line/Condition | Fold Change/Observation | Method | Reference |
| p-MLKL/MLKL Ratio | HCT116RIP3 + TNF/zVAD | Significant increase | Western Blot | [10] |
| p-RIPK1 (S166) | HT-29 + TSZ | Significant increase | Western Blot | [11] |
| p-RIPK3 (S227) | L929 + TNF | Significant increase | Western Blot | [12] |
| HMGB1 Release | Necroptotic Cells | Elevated levels | ELISA | [13] |
| ATP Release | Necroptotic Cells | Elevated levels | Luminescence Assay | [14] |
| LDH Release | Necroptotic L929 cells | Time-dependent increase | Colorimetric Assay | [15] |
Experimental Protocols for Studying Necroptosis
Standardized and reproducible protocols are essential for investigating necroptosis. Below are detailed methodologies for key experiments.
Induction of Necroptosis in L929 Murine Fibrosarcoma Cells
L929 cells are a widely used model for studying TNF-α-induced necroptosis.
Materials:
-
L929 cells
-
Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant murine TNF-α (10 ng/mL final concentration)
-
z-VAD-FMK (pan-caspase inhibitor, 20 µM final concentration)
-
Necrostatin-1 (RIPK1 inhibitor, 20-50 µM final concentration, for control)
-
96-well and 6-well tissue culture plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well or in a 6-well plate at 2 x 10^5 cells/well and allow them to adhere overnight.
-
For the necroptosis induction group, treat the cells with a combination of TNF-α (10 ng/mL) and z-VAD-FMK (20 µM).
-
For the negative control group, treat cells with the vehicle (e.g., DMSO).
-
For the inhibition control group, pre-treat cells with Necrostatin-1 (20-50 µM) for 1 hour before adding TNF-α and z-VAD-FMK.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Assess cell death using methods described below (e.g., LDH assay or Annexin V/PI staining).
Immunoprecipitation of the Necrosome Complex (RIPK1-RIPK3)
This protocol allows for the isolation of the core necrosome complex to analyze protein-protein interactions.[16][17][18][19][20]
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody
-
Protein A/G agarose beads
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against RIPK1 and RIPK3.
Western Blot Analysis of Phosphorylated MLKL (p-MLKL)
Detecting the phosphorylated form of MLKL is a key indicator of necroptosis activation.[12][21][22][23]
Materials:
-
Protein lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-pS358)
-
Primary antibody against total MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLKL for normalization.
Quantification of Necroptotic Cell Death
This colorimetric assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis and necroptosis.[15][24][25][26]
Procedure:
-
After treating cells as described in 3.1, centrifuge the plate to pellet any detached cells.
-
Carefully collect a portion of the supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well.
-
Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Flow cytometry with Annexin V and PI staining can distinguish between viable, early apoptotic, late apoptotic, and necroptotic cells.[27][28][29][30]
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Necroptotic cells will be positive for both Annexin V and PI.
Experimental Workflow Visualization
A typical workflow for investigating necroptosis involves several key stages, from experimental setup to data analysis.
Conclusion
The study of necroptosis is a rapidly evolving field with significant therapeutic potential. A thorough understanding of its intricate signaling pathways and the application of robust, quantitative experimental methods are paramount for dissecting its role in health and disease. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at unraveling the complexities of necroptotic cell death. The continued investigation into the physiological and pathological triggers and consequences of necroptosis will undoubtedly pave the way for novel therapeutic interventions for a wide range of inflammatory and degenerative diseases.
References
- 1. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Detecting the DAMPs in cancer therapy by HMGB1 ELISA kit - News - Company - arigo Biolaboratories [arigobio.com]
- 14. Frontiers | DAMPs from Cell Death to New Life [frontiersin.org]
- 15. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation of RIP1‐RIP3 complex and the in vitro kinase assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. 2024.sci-hub.box [2024.sci-hub.box]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. bdbiosciences.com [bdbiosciences.com]
- 30. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Basic Research Applications of Necrosis Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and ischemia-reperfusion injury. A key mediator in the necroptosis pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). Necrosis inhibitor 2 (Nec-2), and its more stable and specific analogue Necrostatin-1s (Nec-1s), are small molecule inhibitors that target the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. This technical guide provides a comprehensive overview of the basic research applications of Nec-2, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its effects on inflammatory signaling. While early literature may have been less specific, it is now well-established that the primary target of the necrostatin class of inhibitors, including Nec-2 and its analogues, is RIPK1, not RIPK2.[1][2]
Mechanism of Action
Nec-2 and its analogues function as allosteric inhibitors of RIPK1.[3] They bind to a hydrophobic pocket between the N- and C-lobes of the RIPK1 kinase domain, stabilizing it in an inactive conformation.[2][4] This prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and phosphorylation of RIPK3. The formation of the RIPK1-RIPK3 complex, known as the necrosome, is essential for the downstream phosphorylation and oligomerization of Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate executioner of necroptosis. By inhibiting RIPK1 kinase activity, Nec-2 effectively blocks the entire necroptotic signaling cascade.[5]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Nec-2 and its closely related analogue, Nec-1s.
Table 1: In Vitro Efficacy of Nec-2 and Analogues
| Compound | Cell Line | Assay Conditions | IC50/EC50 | Reference(s) |
| Necrostatin-2 | FADD-deficient Jurkat T cells | TNF-α induced necroptosis | 50 nM (EC50) | [6] |
| Necrostatin-2 | FADD-deficient Jurkat T cells | TNF-α induced necroptosis | 210 nM (EC50) | [6] |
| Necrostatin-2 racemate (Nec-1s) | FADD-deficient Jurkat T cells | TNF-α induced necroptosis, 30 hrs | 206 nM (IC50) | [7] |
| Necrostatin-1s | FADD-deficient Jurkat T cells | Not specified | 50 nM (EC50) | [8] |
| Necrostatin-1 | FADD-deficient Jurkat T cells | Not specified | 490 nM (EC50) | [8] |
| Necrostatin-1i (inactive control) | FADD-deficient Jurkat T cells | Not specified | > 10 µM (EC50) | [8] |
Table 2: In Vivo Efficacy of Nec-2 and Analogues
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference(s) |
| Necrostatin-2 racemate (Nec-1s) | Female C57BL/6J WT mice | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 6 mg/kg, single intravenous injection | Protected against TNF-induced mortality. | [7] |
| Necrostatin-2 racemate (Nec-1s) | Murine model | Angiotensin II-induced abdominal aortic aneurysm | 1.6 mg/kg/day | Prevented elastin degradation and aortic inflammation. | |
| Necrostatin-2 racemate (Nec-1s) | Murine model | Systemic Inflammatory Response Syndrome (SIRS) | 6 mg/kg/day | Prevented TNF-induced mortality. |
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in a cell culture model and its inhibition by Nec-2.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29, murine L929, or FADD-deficient Jurkat T cells)
-
Complete cell culture medium
-
Human or murine Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Necrostatin-2 (or analogue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Pre-treatment: Prepare a stock solution of Nec-2 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Nec-2. Incubate for 30 minutes to 1 hour at 37°C.[9]
-
Necroptosis Induction: Prepare a solution of TNF-α and z-VAD-FMK in culture medium. A common working concentration is 10-100 ng/mL for TNF-α and 20-50 µM for z-VAD-FMK.[9][10] Add the induction solution to the wells.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C.[9]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control wells and plot the results as a dose-response curve to determine the EC50 of Nec-2.
In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion)
This protocol outlines the induction of focal cerebral ischemia in mice and the administration of Nec-2 to assess its neuroprotective effects.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Necrostatin-2 (or analogue) formulated for in vivo use
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane.[11] Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Middle Cerebral Artery Occlusion (MCAO): Ligate the distal ECA.[12] Insert a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[2][11] The occlusion is typically maintained for 60 minutes for transient MCAO.[2]
-
Nec-2 Administration: Nec-2 can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. For a typical i.p. injection, a dose of 1-5 mg/kg can be administered at the time of reperfusion.
-
Reperfusion: After the desired occlusion period, withdraw the monofilament to allow reperfusion.[1] Suture the incision.
-
Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system, such as the Bederson score or a modified neurological severity score (mNSS).[8][13][14]
-
Infarct Volume Assessment: At 24 or 48 hours post-MCAO, euthanize the mice and perfuse with saline.[1] Remove the brains and slice them into 2 mm coronal sections.[1][11] Incubate the slices in a 2% TTC solution for 15-30 minutes at 37°C.[1][11] TTC stains viable tissue red, leaving the infarcted tissue white.[12] Capture images of the stained sections and quantify the infarct volume using image analysis software.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling pathway initiated by TNF-α and the point of inhibition by Necrostatin-2.
Caption: TNF-α induced necroptosis signaling pathway and inhibition by Necrostatin-2.
Experimental Workflow for In Vivo Stroke Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Necrostatin-2 in a mouse model of ischemic stroke.
Caption: Experimental workflow for an in vivo mouse model of ischemic stroke.
Effect on Cytokine Production
Necroptosis is inherently pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. Inhibition of necroptosis by necrostatins has been shown to modulate the inflammatory response. Specifically, Necrostatin-1 (a close analogue of Nec-2) has been demonstrated to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.[11] However, it is important to note that in some contexts, necroptosis can terminate TNF- or LPS-induced cytokine and chemokine production by eliminating the cytokine-producing cells. Therefore, the effect of Nec-2 on cytokine profiles can be context-dependent. In models where necroptosis drives inflammation, Nec-2 is expected to have an anti-inflammatory effect by preserving cell integrity and preventing the release of DAMPs.
Conclusion
This compound and its analogues are invaluable tools for the study of necroptosis. By specifically targeting the kinase activity of RIPK1, these inhibitors allow for the elucidation of the role of necroptosis in a wide range of biological and pathological processes. This guide provides a foundational understanding of the applications of Nec-2, offering quantitative data and detailed protocols to aid researchers in designing and executing experiments in this exciting field. As our understanding of regulated cell death pathways continues to expand, the precise and targeted inhibition of necroptosis with compounds like Nec-2 will undoubtedly remain a cornerstone of basic and translational research.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Levels of Cyclooxygenase 2, Interleukin-6, and Tumour Necrosis Factor-α in Fibroblast Cell Culture Models after Photobiomodulation at 660 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RIPK1,2,3 to combat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. Necroptosis suppresses inflammation via termination of TNF- or LPS-induced cytokine and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Necroptosis Inhibitor: A Technical Guide to Necrostatin-1 and the Rise of Necrostatin-1s
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. The discovery of small molecule inhibitors has been instrumental in dissecting the molecular machinery of necroptosis and exploring its therapeutic potential. This technical guide provides an in-depth analysis of the evolution of one of the cornerstone inhibitors, Necrostatin-1 (Nec-1), to its more specific and stable successor, Necrostatin-1s (Nec-1s). We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to characterize these compounds.
From a Phenotypic Screen to a Specific Kinase Inhibitor: The Story of Necrostatin-1
Necrostatin-1 was first identified through a chemical library screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necrotic cell death.[1] It is a potent and specific small-molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key upstream regulator of the necroptotic pathway.[1]
Mechanism of Action
Nec-1 acts as an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket within the kinase domain of RIPK1, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[1][2] This inhibition of RIPK1's kinase activity is crucial, as autophosphorylation of RIPK1 is a critical step in the formation of the "necrosome," a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), which ultimately executes necroptotic cell death.[2] By preventing RIPK1 activation, Nec-1 effectively blocks the downstream phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.
Limitations of Necrostatin-1
Despite its utility as a research tool, Nec-1 possesses several limitations that have prompted the development of improved analogs. A significant drawback is its off-target activity, most notably its inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[3][4] This off-target effect can confound the interpretation of experimental results, particularly in studies of inflammation and immunology.[4] Furthermore, Nec-1 exhibits poor metabolic stability and a short half-life in vivo, limiting its therapeutic potential.[2]
The Refinement: Necrostatin-1s as a Superior Investigative Tool
To address the shortcomings of Nec-1, a series of analogs were developed, leading to the synthesis of Necrostatin-1s (also known as 7-Cl-O-Nec-1).[3][4] Nec-1s is a more potent, selective, and metabolically stable inhibitor of RIPK1.[3]
Enhanced Specificity and Potency
A key advantage of Nec-1s is its lack of inhibitory activity against IDO, making it a more specific probe for RIPK1-mediated signaling.[3][4] This enhanced specificity is crucial for accurately delineating the role of RIPK1 in various disease models. Furthermore, studies have shown that Nec-1s is approximately twice as effective at inhibiting RIPK1 compared to its predecessor.[3]
Quantitative Comparison: Necrostatin-1 vs. Necrostatin-1s
The following tables summarize the key quantitative differences between Nec-1 and Nec-1s based on available data.
| Parameter | Necrostatin-1 | Necrostatin-1s | Reference(s) |
| Target | RIPK1 | RIPK1 | [1][3] |
| Off-Target(s) | Indoleamine 2,3-dioxygenase (IDO) | None reported | [3][4] |
| IC50 for RIPK1 | ~494 nM | ~210 nM | [3] |
Table 1: In Vitro Potency and Specificity
| Parameter | Necrostatin-1 | Necrostatin-1s | Reference(s) |
| Bioavailability (oral, rat) | 54.8% | Data not available, but described as more stable | [5] |
| Cmax (oral, 5mg/kg, rat) | 648 µg/L | Data not available | [5] |
| t1/2 (oral, rat) | 1.2 hours | Data not available, but described as more stable | [5] |
| Metabolic Stability | Poor | Improved | [2][3] |
Table 2: Pharmacokinetic Properties
Key Experimental Protocols
The characterization and comparison of Nec-1 and Nec-1s rely on a set of standardized in vitro and cellular assays. Detailed methodologies for two of the most critical experiments are provided below.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of RIPK1.
Objective: To determine the IC50 of Necrostatin compounds against recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged)
-
Kinase Assay Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)
-
ATP (cold and radiolabeled γ-³²P-ATP)
-
Necrostatin-1 and Necrostatin-1s
-
DMSO (vehicle control)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of Necrostatin-1 and Necrostatin-1s in DMSO. The final DMSO concentration in all reactions should be kept constant.
-
In a microcentrifuge tube, combine recombinant human RIPK1 with the kinase assay buffer.
-
Add the desired concentration of the Necrostatin compound or DMSO vehicle to the reaction mixture. Pre-incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the autophosphorylated RIPK1.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Cellular Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death induced by a specific stimulus.
Objective: To determine the EC50 of Necrostatin compounds in a cell-based necroptosis model.
Materials:
-
L929 (murine fibrosarcoma) or HT-29 (human colon adenocarcinoma) cells
-
Cell culture medium (e.g., DMEM or IMDM) supplemented with fetal bovine serum and antibiotics
-
Tumor Necrosis Factor-alpha (TNF-α)
-
zVAD-fmk (pan-caspase inhibitor, to ensure cell death occurs via necroptosis)
-
Necrostatin-1 and Necrostatin-1s
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) or a method to quantify cell death (e.g., Propidium Iodide staining followed by flow cytometry or fluorescence microscopy)
Procedure:
-
Seed L929 or HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Necrostatin-1 and Necrostatin-1s in cell culture medium.
-
Pre-treat the cells with the Necrostatin compounds or DMSO vehicle for 1 hour.
-
Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20 µM).
-
Incubate the cells for a predetermined time (e.g., 6-24 hours), sufficient to induce significant cell death in the control group.
-
Assess cell viability using a chosen method:
-
MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Propidium Iodide (PI) Staining: Add PI to the wells and quantify the percentage of PI-positive (necrotic) cells using a fluorescence microscope or flow cytometer.
-
-
Calculate the percentage of cell viability or death for each inhibitor concentration relative to the controls and determine the EC50 value.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: TNF-α induced necroptosis signaling pathway and the point of inhibition by Necrostatin-1 and -1s.
Caption: Workflow for the in vitro and cellular assays used to characterize Necrostatin inhibitors.
Conclusion
The progression from Necrostatin-1 to Necrostatin-1s represents a significant advancement in the toolset available to researchers studying necroptosis. The enhanced potency, and more importantly, the superior specificity of Nec-1s, have provided a more reliable means to investigate the intricate roles of RIPK1 in health and disease. This evolution underscores the importance of iterative drug design and characterization in the development of precise chemical probes. As research into necroptosis continues to expand, the use of well-characterized and specific inhibitors like Necrostatin-1s will be paramount in translating our understanding of this cell death pathway into novel therapeutic strategies.
References
- 1. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Necrostatin-1s: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1s (Nec-1s) is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated necrotic cell death. As a more stable and selective analog of Necrostatin-1 (Nec-1), Nec-1s is an invaluable tool for studying the role of necroptosis in various physiological and pathological processes. These application notes provide comprehensive protocols and guidelines for the effective use of Nec-1s in in vitro studies.
Mechanism of Action
Necrostatin-1s functions by binding to an allosteric pocket of the RIPK1 kinase domain, locking it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step in the formation of the necrosome complex. The necrosome, a signaling platform comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), is essential for the execution of necroptosis. By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the downstream phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, thereby preventing lytic cell death.[1] Nec-1s is reported to be approximately two times more effective at RIPK1 inhibition than Nec-1, with an IC50 of 210 nM compared to 494 nM for Nec-1.[2]
Data Presentation: Working Concentrations of Necrostatin-1s
The optimal working concentration of Nec-1s is cell-type and stimulus-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific in vitro model. The following table summarizes reported working concentrations of Necrostatin-1 and its analogs in various cell lines and assays.
| Compound | Cell Line | Assay Type | Concentration | Incubation Time | Notes | Reference |
| Necrostatin-1 | Jurkat | TNF-α-induced necroptosis | EC50: 490 nM | 24 h | FADD-deficient Jurkat cells | [3][4] |
| Necrostatin-1 | 293T | TNF-α-induced necroptosis | EC50: 490 nM | - | [3] | |
| Necrostatin-1 | HT-22 | Cytotoxicity Assay | 10 µM | 12 h | Protects against glutamate-induced cell death | [3] |
| Necrostatin-1 | Jurkat | Function Assay (ROS) | 200 µM | 30 min | Reduces Naegleria fowleri-induced ROS | [3] |
| Necrostatin-1 | L929 | TNF-induced necrosis | 20 µM | - | Dose-dependent inhibition | [5] |
| Necrostatin-1 | MOC1 | Necroptosis Inhibition | 30 µM | 24 h | Used to confirm necroptosis pathway | [6] |
| Necrostatin-1 | NRK-52E | Ischemia-induced cell death | 20 µM | 24 h | Pretreatment attenuated cell death | [7] |
| Necrostatin-1s | L929sA | TNF-induced necrosis | 10-100 µM | 1 h pre-incubation | Effective inhibition of necroptosis | [8] |
| Necrostatin-1s | HT-29 | Western Blot | 10-1000 nM | 7 h | Inhibition of RIPK1 phosphorylation | [2] |
| Necrostatin-1s | MEFs | Cell Death Analysis | 0.01 nM - 1 µM | 30 min pre-incubation | Dose-dependent inhibition of TNF-induced necroptosis | [9] |
Experimental Protocols
Preparation of Necrostatin-1s Stock Solution
Materials:
-
Necrostatin-1s (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Necrostatin-1s is typically supplied as a lyophilized powder.[2] To prepare a high-concentration stock solution (e.g., 10-20 mM), reconstitute the powder in an appropriate volume of DMSO. For example, to make a 20 mM stock from 5 mg of Nec-1s (MW: 277.71 g/mol ), dissolve it in 900 µl of DMSO.[2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[2]
Protocol for Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., zVAD-FMK), and for testing the inhibitory effect of Nec-1s.
Materials:
-
Cells of interest (e.g., HT-29, L929, MEFs)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
Necrostatin-1s stock solution (e.g., 20 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Pre-treatment with Necrostatin-1s:
-
Prepare serial dilutions of Nec-1s in complete culture medium from the stock solution. A typical concentration range to test is 0.01 nM to 10 µM.[9]
-
Remove the old medium from the cells and add the medium containing the desired concentrations of Nec-1s.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Nec-1s concentration).
-
Incubate for 30 minutes to 1 hour at 37°C.[9]
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents in complete culture medium. A common combination is:
-
Add the necroptosis-inducing cocktail to the wells already containing Nec-1s or vehicle.
-
Include control wells: untreated cells, cells treated with Nec-1s alone, and cells treated with the necroptosis-inducing cocktail alone.
-
-
Incubation: Incubate the plate for a period determined by the specific cell line and experimental goals (typically 6-24 hours).[6][8]
-
Assessment of Cell Viability:
-
Measure cell viability using a preferred method. For example, using an MTS assay, add the reagent to each well and incubate for 1-4 hours before reading the absorbance.[5] Alternatively, for endpoint analysis of cell death, use propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry.[8]
-
In Vitro RIPK1 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Nec-1s on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 (e.g., GST-hRIPK1)
-
Kinase assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 2 mM DTT, 10 mM MnCl₂)[8]
-
ATP (cold and radioactive γ-³²P-ATP or a non-radioactive detection system)
-
Necrostatin-1s
-
SDS-PAGE gels and transfer apparatus
-
Phosphorimager or appropriate detection system
Procedure:
-
Pre-incubation with Inhibitor:
-
Kinase Reaction Initiation:
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the autophosphorylation of RIPK1. For radioactive assays, expose the membrane to a phosphor screen and visualize using a phosphorimager.[8] For non-radioactive methods, use a phospho-specific antibody against the autophosphorylation site of RIPK1 (e.g., Ser166) followed by western blotting.[2]
-
-
Quantification: Quantify the band intensities to determine the extent of inhibition by Nec-1s and calculate the IC50 value.
Mandatory Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α and the inhibitory action of Necrostatin-1s.
Caption: A typical experimental workflow for assessing the inhibitory effect of Necrostatin-1s on necroptosis in vitro.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
Application Notes and Protocol: A Guide to Using Nec-1s in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] This pathway is implicated in various pathological conditions, including inflammatory diseases and ischemic injury. Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a potent, selective, and metabolically stable analog of Necrostatin-1 (Nec-1).[2][3] It functions as a specific allosteric inhibitor of RIPK1, making it a critical tool for studying necroptosis.[2][4] Unlike its predecessor Nec-1, Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunosuppression, thus offering higher specificity for RIPK1.[2][5][6] These notes provide a comprehensive protocol for the effective use of Nec-1s in cell culture experiments to inhibit necroptosis.
Mechanism of Action Nec-1s specifically targets the kinase activity of RIPK1.[2][7] Upon induction of necroptosis, typically by stimuli like Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[8][9] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[1][10] This complex subsequently phosphorylates MLKL, the terminal effector of the necroptosis pathway.[1][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and cell lysis.[1]
Nec-1s binds to a hydrophobic pocket within the RIPK1 kinase domain, locking it in an inactive conformation.[7] This allosteric inhibition prevents the crucial autophosphorylation of RIPK1 at sites like Serine 166, thereby blocking the entire downstream signaling cascade and inhibiting necroptotic cell death.[7][9]
Caption: Necroptosis signaling pathway inhibited by Nec-1s.
Quantitative Data and Product Information
This section summarizes the key properties and effective concentrations of Nec-1s for experimental design.
Table 1: Nec-1s Product Information
| Property | Value | Reference |
|---|---|---|
| Full Name | 7-Chloro-N-(3-(3-methyl-5-((2-thioxo-imidazolidin-4-yl)methyl)-1H-indol-1-yl)propyl)thiophene-2-carboxamide | [2] |
| Synonyms | Necrostatin-1s, Nec-1s, 7-Cl-O-Nec-1 | [2][3] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [2] |
| Molecular Weight | 277.7 g/mol | [2] |
| Purity | >98% | [2] |
| CAS Number | 852391-15-2 | [2] |
| Solubility | Soluble in DMSO (e.g., at 25 mg/ml) | [2] |
| Storage (Lyophilized) | Stable for 24 months at room temperature, desiccated. | [2][3] |
| Storage (Solution) | Store at -20°C in aliquots. Use within 3 months. Avoid repeated freeze-thaw cycles. |[2][3] |
Table 2: Efficacy and Working Concentrations of Necrostatins
| Compound | Target | IC₅₀ / EC₅₀ | Typical Cell Culture Working Concentration | Cell Lines / Context | Reference |
|---|---|---|---|---|---|
| Nec-1s | RIPK1 Kinase | IC₅₀ = 210 nM | 20 - 30 µM | HT-29, MOVAS | [2][3][11] |
| Nec-1s | Necroptosis (TNF-induced) | IC₅₀ = 206 nM | 0.15 - 40 µM | Jurkat | [7][12] |
| Nec-1 | RIPK1 Kinase | IC₅₀ = 494 nM | 20 - 100 µM | C2C12, NRK-52E | [2][3][13][14] |
| Nec-1 | Necroptosis (TNF-induced) | EC₅₀ = 490 nM | 1 - 100 µM | Jurkat, 293T | [15] |
| Nec-1i (inactive) | RIPK1 Kinase | ~100x less effective than Nec-1 | Used as negative control | L929 |[5][6] |
Experimental Protocols
The following protocols provide a framework for using Nec-1s to inhibit necroptosis in cultured cells.
Caption: General experimental workflow for using Nec-1s.
Reagent Preparation: Nec-1s Stock Solution
-
Objective: To prepare a concentrated stock solution of Nec-1s for cell culture use.
-
Materials:
-
Necrostatin-1s (lyophilized powder)[2]
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized Nec-1s to collect all powder at the bottom.
-
Following the manufacturer's instructions, add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., for a 20 mM stock from 5 mg of powder, add 900 µl of DMSO).[2]
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µl) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months.[2]
-
Protocol: Inhibition of Induced Necroptosis
-
Objective: To assess the ability of Nec-1s to prevent necroptotic cell death induced by a specific stimulus.
-
Materials:
-
Cells of interest (e.g., HT-29, L929) plated in appropriate culture vessels (e.g., 96-well plate for viability, 6-well plate for western blot).
-
Complete cell culture medium.
-
Nec-1s stock solution (20 mM in DMSO).
-
Necroptosis-inducing agents:
-
Vehicle control (DMSO).
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Pre-treatment: Prepare working solutions of Nec-1s by diluting the DMSO stock in a complete culture medium. Pre-treat the cells by replacing the old medium with a medium containing the desired final concentration of Nec-1s (e.g., 30 µM).[16] Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Necroptosis Induction: Add the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK, often abbreviated as TSZ) directly to the medium containing Nec-1s or vehicle.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours), depending on the cell line and the endpoint being measured.[16]
-
Analysis: Proceed with endpoint analysis, such as a cell viability assay or protein extraction for western blotting.
-
Protocol: Assessment of Necroptotic Markers by Western Blot
-
Objective: To confirm that Nec-1s inhibits the phosphorylation of key necroptotic proteins.
-
Materials:
-
Cells treated as described in Protocol 2.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and western blotting equipment.
-
Primary antibodies against:
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: After treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels to confirm the inhibitory effect of Nec-1s. A significant reduction in p-RIPK1 and p-MLKL levels in Nec-1s treated samples compared to the TSZ-only control is expected.[9][16]
-
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. media.sciltp.com [media.sciltp.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. mdpi.com [mdpi.com]
- 19. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Necrostatin-1s (Nec-1s)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death critically involved in the pathophysiology of numerous diseases, including ischemic injury, neurodegeneration, and inflammatory conditions. The pathway is primarily mediated by the Receptor-Interacting Protein Kinase (RIPK) family. Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a highly potent and specific allosteric inhibitor of RIPK1 kinase activity.
Compared to its predecessor, Necrostatin-1 (Nec-1), Nec-1s offers significant advantages for in vivo research. It possesses greater metabolic stability, enhanced potency, and crucially, lacks the off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is targeted by Nec-1.[1][2] These characteristics make Nec-1s a superior and more reliable tool for investigating the role of RIPK1-mediated necroptosis in animal models.
Mechanism of Action: Inhibition of the Necroptotic Pathway
Necroptosis is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of caspase-8 activity, RIPK1 is autophosphorylated and recruits RIPK3 to form a multi-protein complex known as the necrosome. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of the pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and lytic cell death.
Nec-1s specifically binds to an allosteric pocket of RIPK1, locking it in an inactive conformation and preventing its autophosphorylation.[3] This action blocks the initial step of necrosome formation and halts the entire downstream signaling cascade.
Caption: Necroptosis signaling pathway and the inhibitory action of Nec-1s.
Superior Specificity of Nec-1s for In Vivo Studies
A critical consideration for in vivo studies is the specificity of the inhibitor. The original Nec-1 compound was found to inhibit IDO, confounding the interpretation of results in studies related to inflammation and immunology. Nec-1s was specifically designed to eliminate this off-target activity, making it a more precise tool for studying RIPK1.[1][4]
Caption: Target specificity comparison between Nec-1 and Nec-1s.
Physicochemical and Pharmacokinetic Properties
Proper experimental design requires a clear understanding of the inhibitor's properties. Nec-1s is more metabolically stable than Nec-1, a crucial feature for maintaining effective concentrations in vivo.[2][5] While a complete pharmacokinetic profile for Nec-1s is not fully detailed in the literature, available data for both compounds are summarized below for comparison.
| Property | Necrostatin-1s (7-Cl-O-Nec-1) | Necrostatin-1 (for comparison) |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | C₁₃H₁₃N₃OS |
| Molecular Weight | 277.71 g/mol [6] | 259.33 g/mol [3] |
| Purity | >98%[7] | ≥95%[3] |
| Solubility | Soluble in DMSO at 25-100 mg/mL[6][7] | Soluble in DMSO at 10 mg/mL[3] |
| In Vitro Potency (EC₅₀) | ~210 nM (Jurkat cells)[2][7] | ~490 nM (Jurkat cells)[2][8] |
| Pharmacokinetics (Mice) | Brain Conc.: 0.74 µMPlasma Conc.: 0.31 µM(30 min post 1 mg/kg i.v. injection)[6] | Half-life (t₁/₂): ~1.8 h (i.v.), ~1.2 h (oral) in ratsBioavailability (Oral): 54.8% in rats[9] |
| Key Features | Metabolically stable, highly selective for RIPK1, no IDO inhibition, blood-brain barrier permeable.[1][2][6][10] | Metabolically unstable, inhibits IDO.[1][11] |
Experimental Protocols
Preparation of Nec-1s for In Vivo Administration
A. Stock Solution Preparation (e.g., 20 mM in DMSO)
-
Materials: Nec-1s lyophilized powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the lyophilized Nec-1s vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 20 mM stock solution from 5 mg of Nec-1s (MW: 277.7 g/mol ), reconstitute the powder in 900 µL of anhydrous DMSO.[7]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the DMSO stock solution at -20°C for up to 3 months.[7]
B. Working Solution for Injection (Vehicle Formulation)
-
Caution: The final concentration of DMSO in the injection vehicle should be minimized (ideally ≤10%) to avoid toxicity. The following is an example formulation adapted from literature.[12]
-
Materials: Nec-1s DMSO stock solution, Polyethylene glycol 300 (PEG300), Tween 80, and sterile water for injection or saline.
-
Procedure (to prepare 1 mL of working solution):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the Nec-1s DMSO stock solution (adjust volume based on desired final concentration) to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is homogenous.
-
-
Note: This working solution should be prepared fresh immediately before use for optimal results.[12]
Administration Routes
The choice of administration route depends on the experimental model and desired systemic or localized effect.
A. Intraperitoneal (IP) Injection
-
Overview: IP injection is a common route for systemic administration in rodents, offering good absorption.
-
Dosage Range: 1.6 mg/kg/day has been shown to be effective in a mouse model of abdominal aortic aneurysm.[13] Doses for Nec-1 up to 4.5 mg/kg have been used in colitis models.[14] Dose-response studies are recommended.
-
Protocol (Mouse):
-
Prepare the Nec-1s working solution as described above.
-
Properly restrain the mouse, ensuring the abdomen is exposed.
-
Identify the injection site in the lower right abdominal quadrant to avoid the bladder and cecum.[15]
-
Use a 25-27 gauge needle. Insert the needle with the bevel up at a 30-40° angle.[15]
-
Gently aspirate to ensure no fluid (urine, blood) or air is drawn back, which would indicate improper placement.[15]
-
Inject the solution smoothly. The maximum recommended volume is typically <10 mL/kg.[15]
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
B. Intravenous (IV) Injection
-
Overview: IV injection provides immediate and complete bioavailability, making it suitable for studies requiring rapid peak plasma concentrations.
-
Dosage Range: Doses of 0.6 mg/kg and 6 mg/kg have been used in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS).[12]
-
Protocol (Mouse Tail Vein):
-
Prepare the Nec-1s working solution. Ensure it is free of precipitates.
-
Place the mouse in a restrainer or warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a syringe, insert the needle (bevel up) into one of the lateral tail veins.
-
Successful entry is often confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor.
-
General Experimental Workflow
Caption: A general workflow for in vivo studies using Nec-1s.
Summary of In Vivo Studies and Quantitative Data
| Animal Model | Disease/Condition | Administration Route | Dose | Key Quantitative Outcome | Reference |
| Mouse (C57BL/6J) | Elastase-induced Abdominal Aortic Aneurysm (AAA) | Intraperitoneal (IP) | 1.6 mg/kg/day | Aortic expansion reduced to 64.1% vs. 172.8% in vehicle group. | [13] |
| Mouse (ApoE-/-) | Angiotensin II-induced AAA | Intraperitoneal (IP) | 1.6 mg/kg/day | Aortic dilatation reduced to 55.4% vs. 121.1% in vehicle group. | [13] |
| Mouse (C57BL/6J) | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Intravenous (IV) | 0.6 mg/kg & 6 mg/kg | High doses prevented TNF-induced mortality. (Low doses of Nec-1/Nec-1i paradoxically sensitized mice, an effect not seen with Nec-1s). | [1][12] |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Intracerebroventricular (i.c.v.) | 8 nmol / 2 µL | Reduced brain infarct size. | [10] |
| Mouse (C57BL/6) | Dextran Sulfate Sodium (DSS)-induced Colitis | Intraperitoneal (IP) | 4.5 mg/kg (Nec-1) | Significantly suppressed colitis symptoms (weight loss, colon shortening). | [14] |
| Rat | Ischemia/Reperfusion Injury | Intraperitoneal (IP) | 1.65 mg/kg (Nec-1) | Reduced serum urea and creatinine levels. | [8] |
Conclusion and Best Practices
Nec-1s is a powerful and specific tool for the in vivo investigation of RIPK1-mediated necroptosis. Its improved metabolic stability and target specificity over Nec-1 make it the recommended choice for animal studies.
-
Best Practices:
-
Always use Nec-1s over Nec-1 for in vivo experiments to avoid the confounding off-target inhibition of IDO.
-
Perform dose-response studies to determine the optimal effective dose for your specific animal model and disease condition.
-
Always include a vehicle-treated control group to account for any effects of the injection solution.
-
Prepare working solutions fresh daily and minimize the final concentration of DMSO administered to the animals.
-
Follow established best practices for the chosen administration route to ensure animal welfare and data reproducibility.
-
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 3. invivogen.com [invivogen.com]
- 4. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1 Inhibitor II, 7-Cl-O-Nec-1 [sigmaaldrich.com]
- 7. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Preparation of Necrostatin-1s Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrostatin-1s (Nec-1s) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated necrotic cell death.[1][2] Accurate preparation of Necrostatin-1s stock solutions is critical for reliable and reproducible experimental outcomes in the study of necroptosis and its role in various disease models. This document provides a detailed protocol for the preparation, storage, and handling of Necrostatin-1s stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
Necroptosis is a programmed form of necrosis that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[3][4] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of RIPK1 and RIPK3, which then phosphorylate Mixed Lineage Kinase Domain-Like protein (MLKL).[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption and subsequent cell death.
Necrostatin-1s, a stable analog of Necrostatin-1, acts as a specific allosteric inhibitor of RIPK1, thereby blocking the necroptotic pathway.[1][6] It is more metabolically stable and selective than the original Necrostatin-1.[1] Due to its hydrophobic nature, Necrostatin-1s is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO.[1][7] This protocol outlines the standardized procedure for preparing a concentrated stock solution of Necrostatin-1s in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for Necrostatin-1s, essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 277.7 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility in DMSO | ≥ 25 mg/mL | [1] |
| Recommended Stock Conc. | 20 mM | [1] |
| Typical Working Conc. | Varies depending on the desired effect | [1] |
| Storage (Lyophilized) | Room temperature, desiccated (stable for 24 months) | [1] |
| Storage (DMSO Stock) | -20°C (stable for up to 3 months) | [1] |
Signaling Pathway of Necroptosis Inhibition by Necrostatin-1s
The diagram below illustrates the TNF-α induced necroptosis pathway and the point of inhibition by Necrostatin-1s.
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Necrostatin-1s (Nec-1s) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrostatin-1s (Nec-1s), a stable and specific analogue of Necrostatin-1 (Nec-1), is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Its specificity and enhanced stability make it a superior choice for in vivo studies investigating the role of necroptosis in various disease models.[2][5][6] Nec-1s circumvents the off-target effects of Nec-1 on indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, ensuring more precise research outcomes.[2][3][4][7] These notes provide comprehensive guidance on the recommended vehicle, administration protocols, and relevant signaling pathways for the effective use of Nec-1s in animal studies.
Data Presentation: In Vivo Studies of Nec-1s
The following tables summarize quantitative data from various animal studies utilizing Nec-1s, offering a comparative overview of dosages, administration routes, and observed outcomes.
| Animal Model | Species | Vehicle | Dosage | Administration Route | Key Findings | Reference |
| Abdominal Aortic Aneurysm (AAA) | Mouse | DMSO | 3.2 mg/kg/day | Not Specified | Completely blocked the growth of existing aneurysms. | [5] |
| Systemic Inflammatory Response Syndrome (SIRS) | Mouse | PBS | 0.6 mg/kg (low dose), 6 mg/kg (high dose) | Not Specified | High dose protected against TNF-induced mortality; low dose did not show the sensitizing effect seen with Nec-1. | [2][3] |
| Lethal Irradiation | Mouse | Not Specified | 1.65 mg/kg | Intravenous (i.v.) | Improved survival when administered 24, 48, or 72 hours after total body irradiation (TBI). | [8] |
| Embryonic Development | Mouse | Saline Solution | 50 mg/kg | Not Specified (fed to pregnant females) | Rescued embryonic lethality in RIPK1K376R/K376R mice. | [9] |
| Acetaminophen-induced Acute Liver Failure | Mouse | DMSO | Not Specified | Intraperitoneal (i.p.) | Showed a significant protective effect against hepatic injury. | [10][11] |
| Myocardial Ischemia-Reperfusion | Rat | Not Specified | 0.6 mg/kg | Not Specified | Protected the myocardium against injury and improved cardiac function. | [12] |
Recommended Vehicle for Nec-1s
Based on a review of multiple in vivo studies, the recommended and most commonly utilized vehicle for Nec-1s is Dimethyl Sulfoxide (DMSO) .[5] In some instances, Nec-1s has also been diluted in phosphate-buffered saline (PBS) for administration.[2]
Vehicle Preparation Protocol:
-
Primary Stock Solution: Prepare a high-concentration stock solution of Nec-1s in 100% DMSO. For example, a 10 mg/ml stock solution is often used.[13]
-
Working Solution: For administration, the DMSO stock solution is typically diluted with a sterile, aqueous-based vehicle such as saline or PBS to achieve the desired final concentration and to minimize DMSO toxicity. It is crucial to ensure the final concentration of DMSO administered to the animal is low (typically <10% v/v) to avoid adverse effects.
-
Solubility and Stability: Nec-1s is soluble in DMSO.[13] The reconstituted product is generally stable for up to 6 months when stored at -20°C. It is advisable to protect the solution from light and avoid repeated freeze-thaw cycles.[13]
Experimental Protocols
General Administration Protocol (Intraperitoneal Injection)
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of Nec-1s in a mouse model.
Materials:
-
Nec-1s powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS) or Saline, sterile
-
Sterile microcentrifuge tubes
-
Syringes (1 ml) with appropriate gauge needles (e.g., 27G)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Weigh each animal on the day of administration to calculate the precise dose.
-
Preparation of Nec-1s Solution:
-
Prepare a stock solution of Nec-1s in DMSO (e.g., 10 mg/ml).
-
On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a dose of 5 mg/kg in a 25g mouse with an injection volume of 100 µl, the final concentration would be 1.25 mg/ml. The final DMSO concentration should be kept to a minimum.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared Nec-1s solution slowly.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions following the injection.
Signaling Pathway and Experimental Workflow Diagrams
Necroptosis Signaling Pathway Inhibited by Nec-1s
Caption: Nec-1s inhibits the kinase activity of RIPK1, preventing necroptosis.
Experimental Workflow for In Vivo Nec-1s Study
Caption: A typical workflow for conducting an in vivo study with Nec-1s.
Conclusion
Nec-1s is a valuable tool for investigating necroptosis in preclinical animal models due to its enhanced stability and specificity compared to Nec-1. The use of DMSO as a vehicle is well-established, though careful consideration of the final administered concentration is necessary to mitigate potential toxicity. The provided protocols and data serve as a foundational guide for researchers to design and execute robust in vivo experiments with Nec-1s, ultimately contributing to a deeper understanding of necroptosis in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Necrostatin-1 protects against reactive oxygen species (ROS)-induced hepatotoxicity in acetaminophen-induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardioprotective Effect of Nec-1 in Rats Subjected to MI/R: Downregulation of Autophagy-Like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells with TNF-α
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by necrotic features. It plays a crucial role in various physiological and pathological processes, including inflammation and cancer. The human colon adenocarcinoma cell line, HT-29, is a well-established model for studying necroptosis. While Tumor Necrosis Factor-alpha (TNF-α) is a potent initiator of necroptosis, HT-29 cells are relatively resistant to TNF-α alone. To efficiently induce necroptosis, co-treatment with a Smac mimetic and a pan-caspase inhibitor is required. Smac mimetics antagonize Inhibitor of Apoptosis Proteins (IAPs), while pan-caspase inhibitors, such as z-VAD-FMK, block the apoptotic pathway, thereby diverting the signaling towards necroptosis. This document provides detailed protocols and data for inducing necroptosis in HT-29 cells using TNF-α in combination with a Smac mimetic and a caspase inhibitor.
Signaling Pathway of TNF-α-Induced Necroptosis
The induction of necroptosis in HT-29 cells by TNF-α, in the presence of a Smac mimetic and a caspase inhibitor (z-VAD-FMK), follows a well-defined signaling cascade.
Caption: TNF-α-induced necroptosis signaling pathway in HT-29 cells.
Experimental Workflow
The general workflow for inducing and assessing necroptosis in HT-29 cells is outlined below.
Caption: General experimental workflow for necroptosis induction and analysis.
Quantitative Data Summary
The following tables summarize typical reagent concentrations and expected outcomes when inducing necroptosis in HT-29 cells.
Table 1: Reagent Concentrations for Necroptosis Induction
| Reagent | Stock Concentration | Working Concentration |
| Human TNF-α | 100 µg/mL | 10 - 100 ng/mL |
| Smac Mimetic (e.g., Birinapant) | 10 mM in DMSO | 10 - 100 nM |
| z-VAD-FMK | 20 mM in DMSO | 20 µM |
| Necrostatin-1 (Nec-1, inhibitor control) | 10 mM in DMSO | 10 - 60 µM |
Table 2: Expected Outcomes of Necroptosis Induction in HT-29 Cells
| Treatment Group | Expected Cell Viability | Key Protein Markers (Western Blot) |
| Vehicle Control | ~100% | Low/undetectable p-MLKL, p-RIPK3 |
| TNF-α alone | High (>90%) | Low/undetectable p-MLKL, p-RIPK3 |
| TNF-α + Smac Mimetic (TS) | Moderate decrease | Cleaved Caspase-3/8 (Apoptosis) |
| TNF-α + Smac Mimetic + z-VAD-FMK (TSZ) | Significant decrease (<50%)[1] | Increased p-MLKL, p-RIPK3[2][3] |
| TSZ + Necrostatin-1 | Rescued viability | Decreased p-MLKL, p-RIPK3 |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the standard method for inducing necroptosis in HT-29 cells using TNF-α, a Smac mimetic, and z-VAD-FMK (TSZ treatment).
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)[2]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (recombinant)
-
Smac mimetic (e.g., Birinapant, SM-164)
-
z-VAD-FMK (pan-caspase inhibitor)[2]
-
Necrostatin-1 (optional, for inhibition control)
-
96-well or 6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]
-
Trypsinize and seed HT-29 cells into appropriate tissue culture plates (e.g., 1 x 10⁴ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 6-well plate).
-
Allow cells to adhere and grow overnight to reach approximately 70-80% confluency.
-
-
Pre-treatment:
-
Prepare working solutions of the inhibitors in pre-warmed culture medium.
-
For necroptosis induction, pre-treat the cells with the Smac mimetic (e.g., 100 nM Birinapant) and z-VAD-FMK (20 µM) for 30 minutes to 2 hours.[2][4]
-
For the necroptosis inhibition control group, pre-treat with Necrostatin-1 (e.g., 20 µM) for 30 minutes prior to adding the other reagents.[4]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
TNF-α Treatment:
-
Add human TNF-α to the pre-treated wells to a final concentration of 20-100 ng/mL.[4]
-
Gently mix the plate.
-
-
Incubation:
Protocol 2: Assessment of Necroptosis by Cell Viability Assay
This protocol uses a luminescence-based assay to quantify cell viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Assessment of Necroptosis by Flow Cytometry
This protocol quantifies cell death by measuring plasma membrane permeability using propidium iodide (PI) staining.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Annexin V-FITC (optional, to distinguish from apoptosis)
-
Binding Buffer (for Annexin V staining)
-
Flow cytometer
Procedure:
-
Harvest the cells by collecting both the supernatant (containing dead, detached cells) and the adherent cells (after trypsinization).
-
Combine the supernatant and the trypsinized cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC (if used) and 5 µL of PI (to a final concentration of 1-2 µg/mL).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour. Necroptotic cells will be PI-positive (and typically Annexin V-positive).
Protocol 4: Detection of Necroptotic Markers by Western Blot
This protocol is for detecting the phosphorylation of key necroptosis signaling proteins.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-phospho-RIPK3 (Ser227), anti-MLKL, anti-RIPK3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system. An increase in the ratio of phosphorylated to total MLKL and RIPK3 indicates the activation of the necroptotic pathway.[2]
References
- 1. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of cell-surface proteases promotes necroptosis, inflammation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Necrostatin-1s in Ischemia-Reperfusion Injury Models
Introduction
Ischemia-reperfusion (I/R) injury is a critical medical problem where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This paradoxical phenomenon is a major cause of morbidity and mortality in conditions like stroke, myocardial infarction, and organ transplantation.[1] A key form of regulated cell death implicated in I/R injury is necroptosis, a programmed form of necrosis.[2] Unlike apoptosis, necroptosis is caspase-independent and is driven by a specific signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3]
Necrostatin-1 (Nec-1) and its more stable analogue, Necrostatin-1s (Nec-1s), are highly specific small-molecule inhibitors of the kinase activity of RIPK1.[4][5] By blocking the initial step of the necroptotic cascade, Nec-1s serves as an invaluable tool for researchers studying the role of necroptosis in various disease models, particularly I/R injury. These application notes provide a comprehensive overview, data summary, and detailed protocols for using Nec-1s in both in vivo and in vitro models of ischemia-reperfusion injury.
Mechanism of Action
Necroptosis is typically initiated by death receptor signaling, such as the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1.[3] This leads to the recruitment of RIPK1. In cellular contexts where apoptosis is inhibited, RIPK1 becomes autophosphorylated, an event critical for the recruitment of RIPK3 to form a functional complex known as the necrosome.[3] The necrosome then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, forming pores that lead to membrane rupture and cell death.[6]
Necrostatin-1s acts by binding to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[4][7] This allosteric inhibition prevents the autophosphorylation of RIPK1, thereby blocking the recruitment of RIPK3 and the subsequent formation of the necrosome.[3] This targeted action makes Nec-1s a potent and specific tool to dissect the involvement of necroptosis in pathological conditions.
Data Presentation: Efficacy of Necrostatin-1s in I/R Models
Quantitative data from various studies demonstrate the protective effects of Necrostatin-1s across different models of ischemia-reperfusion injury.
Table 1: Summary of In Vivo Studies Using Necrostatin-1 in I/R Injury
| Model Organism/Type | Necrostatin-1 Dose & Administration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|
| Pig / Myocardial I/R | 3.3 mg/kg, Intravenous (IV), 10 min before reperfusion | Infarct size reduced from 62.1% (control) to 24.4% . Left ventricular ejection fraction increased from 31.9% to 50.0% . | [8] |
| Rat / Cerebral I/R (MCAO) | Stereotaxic injection into lateral ventricle, 30 min before MCAO | Significantly decreased ischemia-induced p-RIPK1 (Ser166) expression and reduced the number of p-RIPK1 positive neurons. | [6] |
| Rat / Skin Flap I/R | Intraperitoneal injection, 15 min before and after reperfusion | Showed higher flap survival rate and improved blood perfusion compared to the control group. | [2][9] |
| Mouse / Lung I/R | Intraperitoneal injection | Significantly alleviated lung injury, reduced cytokine release, and inhibited necroptosis of epithelial cells. |[10] |
Table 2: Summary of In Vitro Studies Using Necrostatin-1 in I/R Injury
| Cell Type | Model (Ischemia/Reperfusion) | Necrostatin-1 Concentration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Rat Tubular Cells (NRK-52E) | TNF-α + Antimycin A for 24h | 20 µM | Cell death reduced from 22.33% (control) to 10.34% . Cell viability increased from 53.88% to 71.75% . | [11] |
| Human Kidney Cells (HK-2) | Hypoxia/Reoxygenation (H/R) | Not specified | Pretreatment improved cell viability in a time-dependent manner. Reduced the number of necrotic cells. | [12] |
| Human Lung Epithelial (BEAS-2B) | Cold Ischemia (18h) / Reperfusion (2h) | 30 µM | Mitigated cell death and inflammatory responses. Reduced the formation of the RIPK1-RIPK3 necrosome. |[10] |
Experimental Protocols
Detailed methodologies for a representative in vivo and in vitro model are provided below. For in vivo studies, the use of the more stable Necrostatin-1s is recommended over Nec-1.[5]
Protocol 1: In Vivo Cerebral Ischemia-Reperfusion Model
This protocol describes the use of Necrostatin-1s in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[6]
References
- 1. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis was found in a rat ischemia/reperfusion injury flap model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 alleviates reperfusion injury following acute myocardial infarction in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 protects against ischemia/reperfusion injury by inhibiting receptor-interacting protein 1 in a rat flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Necrostatin-1 Attenuates Renal Ischemia and Reperfusion Injury via Meditation of HIF-1α/mir-26a/TRPC6/PARP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nec-1s Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Necrostatin-1s (Nec-1s), a stable analog of Necrostatin-1, in primary neuron cultures. Nec-1s is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrosis. These protocols are designed to assist researchers in studying neuronal cell death mechanisms and evaluating the neuroprotective potential of Nec-1s.
Introduction
Necroptosis is a regulated form of necrosis that is implicated in the pathophysiology of various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[3][4] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[5] Nec-1s inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1]
Data Presentation
Table 1: Effective Concentrations of Necrostatin-1 (Nec-1) in Neuronal and Related Cell Models
| Cell Type/Model | Condition | Effective Nec-1 Concentration | Observed Effect | Reference |
| Primary Hippocampal Neurons | Glucose Deprivation | Not specified, but effective | Preserved cell viability | [6] |
| Primary Cortical Neurons | Aluminum-induced neurodegeneration | 60 µM | Improved cell viability | [7] |
| SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide-induced oxidative stress | 10-40 µM | Attenuated cell death | [4][8] |
| PC12 Cells | 6-OHDA-induced cytotoxicity | 5-30 µM | Neuroprotective effect | [9] |
| Mouse Model of Epilepsy | Kainic acid-induced status epilepticus | 40 µM (in vivo) | Optimal neuroprotection, inhibited necroptosis and apoptosis | [10] |
| Rat Model of Sciatic Nerve Crush Injury | Peripheral Nerve Injury | Not specified, but effective | Alleviated cellular necroptosis | [11] |
Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for Nec-1s.
Caption: Necroptosis signaling pathway and Nec-1s inhibition.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical or hippocampal neurons.[3][12][13][14][15]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution (e.g., Trypsin inhibitor)
-
Neuronal culture medium (e.g., Neurobasal Plus Medium supplemented with B-27 and GlutaMAX)[12]
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Prepare poly-lysine coated plates by incubating with the coating solution overnight at 37°C, followed by washing with sterile water.
-
Euthanize pregnant dam and remove the uterus containing the embryos.
-
Isolate embryonic brains and dissect the desired region (cortex or hippocampus) in ice-cold dissection medium.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding the inhibitor solution and wash the tissue with neuronal culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed neuronal culture medium.[13]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days.
Protocol 2: Nec-1s Treatment and Viability Assay
Materials:
-
Primary neuron cultures (as prepared in Protocol 1)
-
Nec-1s stock solution (dissolved in DMSO)
-
Neuronal culture medium
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or Calcein-AM/Propidium Iodide)
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., 7-10 days in vitro).
-
Prepare working solutions of Nec-1s in neuronal culture medium at various concentrations (e.g., 10, 20, 40, 60 µM). A vehicle control (DMSO) should be included.
-
Induce necroptosis using a relevant stimulus (e.g., oxygen-glucose deprivation, TNF-α in combination with a caspase inhibitor like zVAD-fmk).
-
Co-treat or pre-treat the neurons with different concentrations of Nec-1s for the desired duration (e.g., 24 hours). A typical pre-treatment time is 30 minutes to 1 hour before inducing injury.[4][9]
-
At the end of the treatment period, assess cell viability using a preferred assay according to the manufacturer's instructions.
-
For MTT assay: Incubate cells with MTT solution, then solubilize the formazan crystals and measure absorbance.
-
For live/dead imaging: Incubate cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using a fluorescence microscope.
-
Protocol 3: Western Blotting for Necroptosis Markers
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After Nec-1s treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Protocol 4: Immunofluorescence Staining
Materials:
-
Primary neuron cultures grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-p-MLKL, anti-NeuN or βIII-tubulin for neuronal identification)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of Nec-1s on primary neuron cultures.
Caption: A typical experimental workflow.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress-Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of necrostatin-1 on sciatic nerve crush injury in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 13. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-MLKL by Western Blot Following Nec-1s Treatment
These protocols provide a detailed methodology for researchers, scientists, and drug development professionals to investigate the efficacy of Necrostatin-1s (Nec-1s) in inhibiting necroptosis by monitoring the phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL).
Introduction
Necroptosis is a form of regulated necrotic cell death that is critically involved in various physiological and pathological processes, including inflammation and neurodegenerative diseases.[1] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3.[2][3] Upon activation, RIPK1 recruits and activates RIPK3, which in turn phosphorylates MLKL.[2][3] Phosphorylated MLKL (p-MLKL) then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3][4]
Necrostatin-1s (Nec-1s) is a potent and specific inhibitor of RIPK1 kinase activity.[5][6] By binding to RIPK1, Nec-1s locks it in an inactive conformation, thereby preventing the downstream signaling cascade that leads to MLKL phosphorylation and necroptosis.[5] This makes the detection of p-MLKL levels by Western blot a reliable method to assess the inhibitory effect of Nec-1s on the necroptosis pathway.[7]
Data Presentation
The following table summarizes representative quantitative data on the effect of Nec-1s on p-MLKL levels, as determined by Western blot analysis. The data illustrates a significant reduction in p-MLKL upon treatment with Nec-1s in cells stimulated to undergo necroptosis.
| Treatment Group | Stimulus | Nec-1s Concentration | Duration of Treatment | p-MLKL Levels (Normalized to Total MLKL) | Reference |
| Control | None | - | 4 hr | 1.00 | [8] |
| Necroptosis Induction | TNF-α (20 ng/ml) + z-VAD-FMK (20 µM) + SM-164 (100 nM) | - | 4 hr | 8.52 | [8] |
| Nec-1s Treatment | TNF-α (20 ng/ml) + z-VAD-FMK (20 µM) + SM-164 (100 nM) | 50 µM | 4 hr | 1.25 | [8] |
Note: The values presented are illustrative and may vary depending on the cell type, experimental conditions, and the specific antibodies used.
Experimental Protocols
This section provides a detailed protocol for inducing necroptosis, treating cells with Nec-1s, and subsequently detecting p-MLKL levels via Western blotting.
Materials and Reagents
-
Cell Lines: L929 (mouse fibrosarcoma) or HT-29 (human colon adenocarcinoma) cells are commonly used as they are susceptible to necroptosis induction.
-
Cell Culture Media: DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Necroptosis Inducing Agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Smac mimetic (e.g., SM-164)
-
-
RIPK1 Inhibitor: Necrostatin-1s (Nec-1s)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10][11] A typical recipe includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and freshly added inhibitors.[12]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13] Avoid using milk as it contains phosphoproteins that can increase background.[9][13]
-
Primary Antibodies:
-
Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse) antibody.
-
Rabbit or mouse anti-total MLKL antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of Nec-1s (e.g., 30-50 µM) for 1-2 hours.[8][14]
-
Induce necroptosis by adding TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM), and a Smac mimetic like SM-164 (e.g., 100 nM).[8][15]
-
Incubate the cells for the desired time period (e.g., 2-8 hours).[15][16]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against p-MLKL (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin or GAPDH.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-MLKL (Ser345) (D6E3G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Necrostatin-1s in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering an unprecedented ability to modify the genomes of various organisms with high precision. However, the process of generating CRISPR-edited cell lines is often hampered by low efficiency and poor cell viability following gene editing. The introduction of double-strand breaks (DSBs) by the Cas9 nuclease can trigger various cellular stress responses, leading to programmed cell death and the loss of edited cells. While apoptosis is a well-documented consequence of DNA damage, another form of programmed cell death, necroptosis, may also play a significant role in the cellular response to CRISPR-Cas9-mediated editing.
Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s), are potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway.[1][2] By blocking RIPK1, Necrostatin-1s can prevent the execution of necroptotic cell death. These application notes provide a rationale and protocols for the use of Necrostatin-1s to potentially enhance the survival and recovery of CRISPR-edited cell lines. While direct quantitative data on the efficacy of Necrostatin-1s in improving CRISPR-Cas9 outcomes is an emerging area of research, the principles outlined here are based on the established mechanisms of CRISPR-induced cell death and necroptosis inhibition.
Rationale for Using Necrostatin-1s in CRISPR Workflows
CRISPR-Cas9-induced DSBs are recognized by the cell as a form of significant DNA damage. This triggers a cascade of cellular responses, primarily aimed at repairing the damage through pathways like Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR). However, if the damage is extensive or irreparable, the cell may initiate programmed cell death to eliminate itself.
The tumor suppressor protein p53 is a critical mediator of the DNA damage response.[3][4] Upon sensing DSBs, p53 can induce cell cycle arrest to allow time for repair or trigger apoptosis if the damage is too severe.[3] While apoptosis is a major contributor to cell death post-CRISPR, cells can also undergo other forms of programmed cell death. Necroptosis is a regulated, caspase-independent form of necrosis that can be initiated by various stimuli, including cellular stress and DNA damage.
The core of the necroptosis signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5][6][7] Necrostatin-1s acts as a specific allosteric inhibitor of RIPK1, preventing its autophosphorylation and the subsequent recruitment and activation of RIPK3, thereby halting the necroptotic cascade.[2][7][8]
By inhibiting RIPK1-mediated necroptosis, the application of Necrostatin-1s during and after CRISPR-Cas9 editing may offer a protective effect, increasing the overall viability of the cell population and potentially enriching for successfully edited cells that might otherwise be eliminated.
Data Presentation
Currently, there is a lack of extensive, peer-reviewed quantitative data specifically demonstrating the enhanced efficiency of CRISPR-Cas9 editing with the use of Necrostatin-1s. The tables below are presented as templates for researchers to structure their own experimental data when investigating the effects of Necrostatin-1s.
Table 1: Effect of Necrostatin-1s on Cell Viability Following CRISPR-Cas9 Electroporation
| Cell Line | Target Gene | Necrostatin-1s Concentration (µM) | Cell Viability (%) 48h post-electroporation | Fold Change in Viability |
| HEK293T | Gene X | 0 (Control) | [Enter Data] | 1.0 |
| 10 | [Enter Data] | [Calculate] | ||
| 30 | [Enter Data] | [Calculate] | ||
| 50 | [Enter Data] | [Calculate] | ||
| Jurkat | Gene Y | 0 (Control) | [Enter Data] | 1.0 |
| 10 | [Enter Data] | [Calculate] | ||
| 30 | [Enter Data] | [Calculate] | ||
| 50 | [Enter Data] | [Calculate] |
Table 2: Impact of Necrostatin-1s on CRISPR-Cas9 Knockout Efficiency
| Cell Line | Target Gene | Necrostatin-1s Concentration (µM) | Knockout Efficiency (%) | Fold Change in Efficiency |
| HEK293T | Gene X | 0 (Control) | [Enter Data] | 1.0 |
| 30 | [Enter Data] | [Calculate] | ||
| Jurkat | Gene Y | 0 (Control) | [Enter Data] | 1.0 |
| 30 | [Enter Data] | [Calculate] |
Knockout efficiency can be determined by methods such as TIDE analysis, T7 endonuclease I assay, or next-generation sequencing.
Experimental Protocols
Protocol 1: Preparation of Necrostatin-1s Stock Solution
-
Reagent: Necrostatin-1s (stable, inactive analog Necrostatin-1i can be used as a negative control).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of Necrostatin-1s in sterile DMSO. For example, for a compound with a molecular weight of 259.33 g/mol , dissolve 2.59 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Application of Necrostatin-1s to Enhance Cell Viability During CRISPR-Cas9 Editing via Electroporation
This protocol is designed for the delivery of CRISPR-Cas9 components (e.g., ribonucleoprotein complexes - RNPs) via electroporation, a method known to induce significant cell stress and death.
Materials:
-
Target cells in suspension
-
CRISPR-Cas9 RNPs (pre-complexed Cas9 protein and guide RNA)
-
Electroporation buffer
-
Complete cell culture medium
-
Necrostatin-1s stock solution (10 mM in DMSO)
-
Sterile electroporation cuvettes
-
Electroporator
Procedure:
-
Cell Preparation:
-
Culture the target cells to the desired density and ensure they are in the logarithmic growth phase.
-
On the day of electroporation, harvest the cells and determine the cell count and viability.
-
Centrifuge the cells and resuspend the pellet in the appropriate electroporation buffer at the desired concentration (refer to your electroporator's manual).
-
-
Pre-treatment with Necrostatin-1s (Optional but Recommended):
-
Add Necrostatin-1s to the complete culture medium to a final concentration of 10-50 µM. A titration experiment is recommended to determine the optimal concentration for your cell line.[9] A common starting concentration is 30 µM.
-
Incubate the cells in the Necrostatin-1s-containing medium for 1-2 hours prior to electroporation.
-
-
Electroporation:
-
Add the CRISPR-Cas9 RNPs to the cell suspension in the electroporation buffer.
-
Transfer the mixture to a sterile electroporation cuvette.
-
Electroporate the cells using the optimized parameters for your cell line and electroporator.
-
-
Post-Electroporation Culture with Necrostatin-1s:
-
Immediately after electroporation, transfer the cells to a culture vessel containing pre-warmed complete culture medium supplemented with Necrostatin-1s at the same concentration used for pre-treatment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Maintain the cells in the Necrostatin-1s-containing medium for 24-48 hours post-electroporation.
-
After 24-48 hours, replace the medium with fresh, Necrostatin-1s-free complete culture medium.
-
-
Analysis:
-
Assess cell viability at 24, 48, and 72 hours post-electroporation using a suitable method (e.g., Trypan blue exclusion, MTT assay, or flow cytometry with a viability dye).
-
After a sufficient period for gene editing to occur (typically 48-72 hours), harvest a portion of the cells to analyze the editing efficiency.
-
Mandatory Visualizations
Caption: Necroptosis signaling pathway and inhibition by Necrostatin-1s.
Caption: Experimental workflow for using Necrostatin-1s with CRISPR.
Caption: Rationale for Necrostatin-1s use in CRISPR editing.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MG53 Inhibits Necroptosis Through Ubiquitination-Dependent RIPK1 Degradation for Cardiac Protection Following Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Necrostatin-1 and its Analogs for In Vivo Research
Welcome to the technical support center for Necrostatin-1 (Nec-1) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful in vivo application of these necroptosis inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1 and what is its primary mechanism of action?
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of necroptosis, a form of programmed necrotic cell death. Nec-1 binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This inhibition of RIPK1's kinase activity prevents the downstream signaling cascade that leads to necroptosis.[1]
Q2: What are the main challenges of using Necrostatin-1 in vivo?
The primary challenges for in vivo use of Nec-1 are its poor aqueous solubility and limited stability.[2] Nec-1 is sparingly soluble in aqueous buffers, which can lead to precipitation upon injection and reduced bioavailability.[3] Additionally, Nec-1 has a short half-life in vivo.[2] Another consideration is its potential off-target effect on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[2][4]
Q3: What is Necrostatin-1s and how does it differ from Necrostatin-1?
Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a more stable and selective analog of Necrostatin-1.[4][5] It is designed to have improved metabolic stability and lacks the off-target inhibitory effect on IDO, making it a more specific RIPK1 inhibitor for in vivo studies.[4][6] Nec-1s is also reported to be a more potent inhibitor of RIPK1 than Nec-1.[5]
Q4: Can I use Necrostatin-1 inactive (Nec-1i) as a negative control in my in vivo experiments?
While Nec-1i is significantly less active against human RIPK1 in vitro, it has been shown to have protective effects in some in vivo models, similar to Nec-1, and also inhibits IDO.[4] Therefore, it is not recommended as an inactive control for in vivo experiments. A better approach for a negative control would be to administer the vehicle solution used to dissolve Nec-1 or Nec-1s.
Troubleshooting Guide
Problem 1: My Necrostatin-1/Nec-1s solution is precipitating during preparation or upon injection.
-
Possible Cause: Poor solubility of the compound in the chosen vehicle. Nec-1 is sparingly soluble in aqueous solutions.[3]
-
Solution:
-
Use a co-solvent system: Nec-1 and Nec-1s are more soluble in organic solvents like DMSO.[1][5] A common and effective method is to first dissolve the compound in a small amount of DMSO and then dilute it with a carrier oil (e.g., corn oil) or a mixture of polyethylene glycol (PEG300) and Tween 80 in saline.
-
Prepare fresh solutions: Do not store aqueous dilutions of Nec-1 for more than a day as its stability is limited.[3] For in vivo experiments, it is best to prepare the formulation immediately before administration.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and/or use a sonicator bath for a short period.
-
Problem 2: I am not observing the expected therapeutic effect in my animal model.
-
Possible Cause 1: Insufficient bioavailability due to poor formulation or rapid metabolism.
-
Solution 1:
-
Optimize the formulation: Refer to the detailed experimental protocols below for preparing stable in vivo formulations. The use of co-solvents and emulsifying agents can significantly improve bioavailability.
-
Consider using Necrostatin-1s: Nec-1s has improved metabolic stability compared to Nec-1, which may lead to better in vivo efficacy.[5][7]
-
-
Possible Cause 2: The dose or frequency of administration is not optimal for your specific model.
-
Solution 2:
-
Dose-response study: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental model. Published studies have used a range of doses, for example, 1.65 mg/kg for Nec-1.
-
Review literature for your specific model: Dosing regimens can vary significantly between different disease models.
-
-
Possible Cause 3: The timing of administration is critical.
-
Solution 3:
-
Prophylactic vs. therapeutic administration: Depending on your hypothesis, you may need to administer the compound before or after the disease-inducing stimulus. The therapeutic window can be narrow.
-
Problem 3: I am concerned about the off-target effects of Necrostatin-1.
Data Presentation
Table 1: Solubility of Necrostatin-1 and Necrostatin-1s
| Compound | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Necrostatin-1 | DMSO | ~10 - 14[1][3] | ~38.6 - 54.0 |
| Ethanol | ~3[3] | ~11.6 | |
| DMF | ~20[3] | ~77.1 | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5[3] | ~1.9 | |
| Necrostatin-1s | DMSO | ~25[5] | ~90.0 |
Experimental Protocols
Protocol 1: Preparation of Necrostatin-1 for Intraperitoneal (IP) Injection in Mice (Co-solvent/Oil Emulsion)
This protocol is adapted from common practices in published literature for administering hydrophobic compounds.
Materials:
-
Necrostatin-1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for IP injection in mice[8])
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of Necrostatin-1 powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of sterile DMSO to the Nec-1 powder to create a concentrated stock solution (e.g., 50 mg/mL). Vortex or gently sonicate until the powder is completely dissolved. The final concentration of DMSO in the injected solution should be kept low (ideally ≤5%) to avoid toxicity.
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of sterile corn oil.
-
Emulsification: While vortexing the corn oil, slowly add the Nec-1/DMSO stock solution dropwise to the corn oil. Continue vortexing for several minutes to ensure a stable emulsion is formed. The final solution should appear homogenous.
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck.
-
Turn the mouse to expose the abdomen and tilt it slightly head-down.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid hitting the cecum or bladder.[9][10]
-
Insert a 25-27 gauge needle at a 30-45° angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ (you should see negative pressure).[10]
-
Slowly inject the prepared Nec-1 emulsion. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[8]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
-
Protocol 2: Preparation of Necrostatin-1s for In Vivo Administration (Aqueous Co-solvent System)
This protocol is suitable for routes of administration where an oil-based vehicle is not ideal.
Materials:
-
Necrostatin-1s powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of Necrostatin-1s powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of sterile DMSO to dissolve the Nec-1s powder completely, creating a concentrated stock solution.
-
Vehicle Preparation and Mixing:
-
In a sterile tube, add the required volume of PEG300.
-
Add the Nec-1s/DMSO stock solution to the PEG300 and vortex until the solution is clear.
-
Add the required volume of Tween 80 and vortex again until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly. A common vehicle composition is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
-
-
Administration: Follow the same sterile injection procedure as described in Protocol 1 for the desired route of administration (e.g., intraperitoneal).
Mandatory Visualizations
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-1/1s on RIPK1.
Caption: Experimental workflow for improving the solubility of Necrostatin-1/1s for in vivo administration.
Caption: A decision tree for troubleshooting common issues encountered during in vivo experiments with Necrostatin-1.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
How to prevent Nec-1s precipitation in media
Welcome to the technical support center for Nec-1s. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nec-1s in their experiments, with a specific focus on preventing and troubleshooting precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Nec-1s and why is it used in research?
Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It is an analog of Necrostatin-1 (Nec-1) but offers greater metabolic stability and higher specificity for RIPK1, lacking the off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO) that are observed with Nec-1.[3][4][5] These characteristics make Nec-1s a preferred tool for studying necroptosis, a form of regulated necrotic cell death, in both in vitro and in vivo experimental models.[3][4][6]
Q2: My Nec-1s precipitated after I added it to my cell culture media. What is the most common cause?
The most frequent cause of Nec-1s precipitation is its low solubility in aqueous solutions like cell culture media.[7] Nec-1s is sparingly soluble in aqueous buffers.[7] It is crucial to first dissolve Nec-1s in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution before diluting it into your experimental media.[1][2] Direct addition of powdered Nec-1s to media will almost certainly result in precipitation.
Q3: What is the recommended solvent for preparing Nec-1s stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Nec-1s stock solutions.[1][2] It is soluble in DMSO at concentrations as high as 25 mg/mL.[1][2]
Q4: How should I properly dilute my Nec-1s stock solution into my cell culture media to avoid precipitation?
To minimize precipitation when diluting your Nec-1s DMSO stock solution, it is recommended to add the stock solution to your media while gently vortexing or swirling the media. This ensures rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation. It is also advisable to add the Nec-1s stock solution to a small volume of media first, ensure it is fully dissolved, and then add this to the final volume. The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: Precipitate forms in the cell culture media immediately after adding the Nec-1s stock solution.
| Potential Cause | Troubleshooting Step |
| Final concentration of Nec-1s is too high. | Verify the desired final concentration. If a high concentration is necessary, consider preparing a fresh, more concentrated stock solution in DMSO to minimize the volume added to the media. |
| Inadequate mixing upon dilution. | When adding the DMSO stock to the media, ensure rapid and thorough mixing by gently vortexing or swirling the media. Avoid adding the stock solution directly to a static volume of media. |
| Temperature of the media. | Pre-warming the media to 37°C before adding the Nec-1s stock solution can sometimes improve solubility. |
| Presence of serum or other proteins. | Components in serum can sometimes interact with small molecules and cause precipitation. Try adding the Nec-1s stock solution to the basal media first, and then adding the serum. |
Issue: The Nec-1s solution appears clear initially but a precipitate forms over time during the experiment.
| Potential Cause | Troubleshooting Step |
| Compound instability in aqueous solution. | While Nec-1s is more stable than Nec-1, prolonged incubation in aqueous media can lead to degradation and precipitation. It is recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions of Nec-1s for more than a day.[7] |
| Interaction with media components over time. | Certain components in the media may slowly interact with Nec-1s, leading to the formation of insoluble complexes. If this is suspected, consider using a different formulation of cell culture media if possible. |
| pH changes in the media. | As cells metabolize, the pH of the media can change, which may affect the solubility of Nec-1s. Ensure that your media is properly buffered and that the pH remains stable throughout the experiment. |
Quantitative Data Summary
The solubility of Nec-1s and its parent compound, Nec-1, in various solvents is summarized below. This data is crucial for preparing appropriate stock solutions.
| Compound | Solvent | Solubility | Reference |
| Nec-1s | DMSO | 25 mg/mL | [1][2] |
| Nec-1 | DMSO | ~14 mg/mL | [7] |
| Nec-1 | Dimethyl formamide (DMF) | ~20 mg/mL | [7] |
| Nec-1 | Ethanol | ~3 mg/mL | [7] |
| Nec-1 | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Nec-1s Stock Solution in DMSO
-
Materials:
-
Necrostatin-1s (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized Nec-1s powder to equilibrate to room temperature before opening the vial.
-
For a 20 mM stock solution, reconstitute 5 mg of Nec-1s powder in 900 µL of DMSO.[1][2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[1][2]
-
Protocol 2: Dilution of Nec-1s Stock Solution into Cell Culture Media
-
Materials:
-
20 mM Nec-1s stock solution in DMSO
-
Pre-warmed cell culture media (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of Nec-1s required for your experiment.
-
Calculate the volume of the 20 mM Nec-1s stock solution needed.
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the Nec-1s stock solution dropwise.
-
Ensure the final concentration of DMSO in the media is below a level that is toxic to your specific cell line (typically <0.5%).
-
Use the freshly prepared Nec-1s-containing media for your experiment immediately.
-
Visualizations
Signaling Pathway of RIPK1 Inhibition by Nec-1s
Caption: Inhibition of RIPK1 by Nec-1s blocks the formation of the necrosome and downstream signaling, preventing necroptotic cell death.
Experimental Workflow for Preventing Nec-1s Precipitation
Caption: A stepwise workflow for the preparation and use of Nec-1s to minimize the risk of precipitation in cell culture media.
References
- 1. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing the Off-Target Activity of Nec-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Necrostatin-1 (Nec-1) and strategies to minimize its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is Nec-1 and what is its primary mechanism of action?
Necrostatin-1 (Nec-1) is a potent and specific small-molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of necroptosis, a form of programmed cell death.[2][3] Nec-1 binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This inhibition of RIPK1's kinase activity prevents the downstream signaling cascade that leads to necroptosis.[1][2] Specifically, it blocks the autophosphorylation of RIPK1, which is crucial for the recruitment and phosphorylation of RIPK3 and the subsequent formation of the necrosome complex with Mixed Lineage Kinase Domain-Like protein (MLKL).[2]
Q2: What are the known off-target effects of Nec-1?
The most well-characterized off-target effect of Nec-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[2][4] This was discovered because Nec-1 is identical to a previously identified IDO inhibitor called methyl-thiohydantoin-tryptophan (MTH-Trp).[2][4] Additionally, some studies have reported other potential off-target effects, including modulation of JNK and Erk signaling, inhibition of PKA-Cβ, and an independent role in preventing ferroptosis.[5][6][7] It has also been shown to induce apoptosis in neutrophils.[8]
Q3: How can I control for the off-target effects of Nec-1 in my experiments?
To ensure that the observed effects in your experiments are due to the inhibition of RIPK1-mediated necroptosis and not off-target activities, several control experiments are crucial:
-
Use of Nec-1s: Necrostatin-1s (Nec-1s), a stable analog of Nec-1, is a more specific RIPK1 inhibitor that does not inhibit IDO.[4][9] It is considered a superior alternative to Nec-1 for in vivo studies due to its improved metabolic stability and specificity.[2][10]
-
Use of Nec-1i (with caution): Necrostatin-1 inactive (Nec-1i) is often used as a negative control. However, it's important to note that while it is significantly less potent in inhibiting RIPK1, it still inhibits IDO.[4][11][12] At high concentrations, Nec-1i can exhibit biological activity, potentially confounding results.[4][9] Therefore, it should be used at appropriate concentrations and the results interpreted with caution.
-
Genetic approaches: The most definitive way to confirm that the observed phenotype is RIPK1-dependent is to use genetic approaches such as siRNA-mediated knockdown or knockout of RIPK1.[6][7]
-
Rescue experiments: If possible, perform rescue experiments by reintroducing a wild-type or kinase-dead mutant of RIPK1 to confirm that the effect of Nec-1 is specifically mediated through its kinase activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results with Nec-1. | Off-target effects of Nec-1, particularly IDO inhibition. | 1. Switch to the more specific RIPK1 inhibitor, Nec-1s, which does not inhibit IDO. 2. Include Nec-1i as a control, being mindful of its own potential effects at higher concentrations. 3. Confirm findings using genetic knockdown or knockout of RIPK1. |
| Nec-1 shows an effect, but RIPK1 knockdown/knockout does not. | The observed effect is likely due to an off-target activity of Nec-1, independent of RIPK1. | 1. Investigate other potential off-targets of Nec-1 (e.g., IDO, JNK, Erk, PKA-Cβ). 2. Consider if the observed phenotype could be related to the induction of apoptosis or inhibition of ferroptosis. |
| Difficulty interpreting in vivo results with Nec-1. | Poor metabolic stability and off-target effects of Nec-1 can complicate in vivo studies.[2][10] | 1. Use Nec-1s, which has improved metabolic stability and specificity for in vivo experiments.[2] 2. Carefully titrate the dose of Nec-1 and include appropriate controls (vehicle, Nec-1i). |
| Nec-1i, the "inactive" control, shows biological activity. | Nec-1i is not completely inactive; it inhibits IDO and can have RIPK1-independent effects at higher concentrations.[4][9] | 1. Use the lowest effective concentration of Nec-1i. 2. Acknowledge the potential for Nec-1i's own biological activity in the interpretation of your data. 3. Prioritize the use of Nec-1s and genetic controls for more definitive conclusions. |
Quantitative Data Summary
Table 1: Comparison of Nec-1 and its Analogs
| Compound | Primary Target | IDO Inhibition | Metabolic Stability | Recommended Use |
| Nec-1 | RIPK1 | Yes | Low | In vitro studies with appropriate controls. |
| Nec-1i | (Inactive for RIPK1) | Yes | - | Negative control (use with caution).[4][11][12] |
| Nec-1s | RIPK1 | No | High | In vitro and in vivo studies requiring high specificity.[2][4][9] |
Table 2: Reported Potency of Nec-1 Analogs
| Compound | Inhibition of human RIPK1 in vitro (relative to Nec-1) | Potency in mouse necroptosis assay (relative to Nec-1) |
| Nec-1 | 1x | 1x |
| Nec-1i | ~100x less effective | ~10x less potent |
| Nec-1s | Similar to Nec-1 | Similar to Nec-1 |
Data summarized from Takahashi et al., 2012.[4][9]
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
-
Cell Seeding: Plate cells (e.g., L929, HT-29) in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with various concentrations of Nec-1, Nec-1s, or Nec-1i for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).
-
Incubation: Incubate the plate for 4-24 hours, depending on the cell line and experimental conditions.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or by staining with propidium iodide and analysis by flow cytometry.
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the EC50 for each compound.
Protocol 2: Western Blot for RIPK1 Phosphorylation
-
Cell Treatment: Treat cells with the necroptosis-inducing stimulus in the presence or absence of Nec-1 or its analogs as described in Protocol 1.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., Ser166). Subsequently, probe with a primary antibody for total RIPK1 and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Nec-1.
Caption: Recommended experimental workflow to validate Nec-1's on-target effects.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 10. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Necrostatin-1 Inactive Control - Biochemicals - CAT N°: 21192 [bertin-bioreagent.com]
Why Necrostatin-1i is not a good negative control
Welcome to the technical support center for necroptosis research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving necroptosis inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1i and why was it developed?
Necrostatin-1i (Nec-1i) is the inactive analogue of Necrostatin-1 (Nec-1), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2] It was designed to serve as a negative control in experiments to distinguish the specific effects of RIPK1 inhibition by Nec-1 from any potential off-target effects. The chemical structures of Nec-1 and Nec-1i are closely related, with Nec-1i being a demethylated variant of Nec-1.[1]
Q2: Why is Necrostatin-1i not a good negative control for Necrostatin-1?
While intended as an inactive control, Necrostatin-1i exhibits significant biological activity that confounds experimental results, making it unsuitable as a negative control. The primary reasons are:
-
Residual RIPK1 Inhibitory Activity: Although Nec-1i is approximately 100-fold less potent than Nec-1 in inhibiting purified human RIPK1 kinase activity in vitro, it is only about 10 times less potent in cellular necroptosis assays.[3][4] At higher concentrations, Nec-1i can exhibit inhibitory effects on RIPK1 that are comparable to Nec-1, making it difficult to attribute observed effects solely to off-target activities.[3][5]
-
Off-Target Inhibition of Indoleamine 2,3-dioxygenase (IDO): A major confounding factor is that both Necrostatin-1 and Necrostatin-1i are inhibitors of indoleamine 2,3-dioxygenase (IDO), a crucial immunomodulatory enzyme involved in tryptophan catabolism.[3][6][7] This shared off-target effect means that any biological outcome observed with both compounds could be due to IDO inhibition rather than RIPK1 inhibition.
-
In Vivo Equipotency at High Doses: In animal models, high doses of Nec-1, Nec-1i, and the more stable analogue Necrostatin-1s (Nec-1s) were found to be equally effective at preventing TNF-induced mortality.[3][4] This indicates that at concentrations often required for in vivo studies, Nec-1i does not behave as an inactive control.
-
Paradoxical Low-Dose Toxicity: At low doses, both Nec-1 and Nec-1i, but not the more specific RIPK1 inhibitor Nec-1s, have been shown to paradoxically sensitize mice to TNF-induced mortality.[3][4] This shared toxic effect further complicates the interpretation of results when using Nec-1i as a control.
Troubleshooting Guide
Issue: I used Necrostatin-1i as a negative control and observed a similar effect to Necrostatin-1. How do I interpret these results?
This is a common issue that highlights the limitations of Nec-1i. Here’s a step-by-step guide to troubleshoot and re-evaluate your findings:
-
Consider the shared off-target: IDO Inhibition. The most likely explanation for similar effects is the inhibition of Indoleamine 2,3-dioxygenase (IDO) by both compounds.[3]
-
Evaluate the concentration of Nec-1i used. At higher concentrations, Nec-1i can inhibit RIPK1, albeit less potently than Nec-1.[5]
-
Recommendation: Perform a dose-response experiment with both Nec-1 and Nec-1i to determine if the observed effect is concentration-dependent and to identify a potential therapeutic window where Nec-1 is active and Nec-1i is not. However, due to the IDO off-target effect, this approach alone is insufficient.
-
-
Utilize a more specific RIPK1 inhibitor. Necrostatin-1s is a more stable and specific inhibitor of RIPK1 that lacks the IDO-inhibiting activity of Nec-1 and Nec-1i.[3][4]
-
Recommendation: Repeat the experiment using Nec-1s. If the effect is still observed with Nec-1s but not with an IDO inhibitor, it is more likely to be a true consequence of RIPK1 inhibition.
-
-
Employ genetic approaches for target validation. The most definitive way to confirm the role of RIPK1 is through genetic knockdown or knockout.
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK1 expression. If the phenotype is rescued or mimicked by the genetic approach, it provides strong evidence for the on-target effect of your compound.
-
Data Summary
The following table summarizes the key differences in activity between Necrostatin-1, Necrostatin-1i, and Necrostatin-1s, highlighting why Nec-1i is a problematic negative control.
| Compound | Target | Relative In Vitro RIPK1 Inhibition | Cellular Necroptosis Inhibition | IDO Inhibition | Suitability as Negative Control |
| Necrostatin-1 (Nec-1) | RIPK1 (primary), IDO (off-target) | +++ | +++ | Yes | N/A |
| Necrostatin-1i (Nec-1i) | IDO, RIPK1 (weak) | + | ++ | Yes | No |
| Necrostatin-1s (Nec-1s) | RIPK1 | +++ | +++ | No | Yes (for IDO off-target) |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol: In Vitro RIPK1 Kinase Assay
This protocol is a generalized method to assess the inhibitory activity of compounds on RIPK1.
-
Reagents: Recombinant human GST-hRIPK1, kinase buffer, [γ-32P]ATP, and test compounds (Nec-1, Nec-1i, Nec-1s).
-
Procedure:
-
Pre-incubate recombinant GST-hRIPK1 with varying concentrations of the test compound (or DMSO as a vehicle control) in kinase buffer for 1 hour at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to a phosphor screen and quantify the autophosphorylation of RIPK1 using a phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Protocol: Cellular Necroptosis Assay
This protocol outlines a method to measure the effect of inhibitors on TNF-α-induced necroptosis in a cell line such as L929.
-
Cell Line: L929 murine fibrosarcoma cells.
-
Reagents: Cell culture medium, TNF-α, test compounds (Nec-1, Nec-1i, Nec-1s), and a cell viability reagent (e.g., propidium iodide).
-
Procedure:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compounds (or DMSO vehicle control) for 1 hour.
-
Induce necroptosis by adding TNF-α to the media.
-
Incubate for the desired time (e.g., 6 hours).
-
Measure cell death by quantifying the percentage of propidium iodide-positive cells using fluorescence microscopy or flow cytometry.
-
Determine the EC50 value for each compound.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. ≥95% (HPLC), crystalline solid, necroptosis inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Nec-1s In Vitro
Welcome to the technical support center for Necrostatin-1s (Nec-1s). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where Nec-1s does not produce the expected inhibitory effect on necroptosis.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying potential issues when you observe a lack of Nec-1s effect in your in vitro experiments.
Section 1: Compound Integrity and Handling
Question: How can I be sure my Nec-1s compound is active and correctly prepared?
Answer: Problems with the inhibitor itself are a common source of experimental failure. Start by verifying the compound's integrity and preparation.
-
Solubility Check: Nec-1s is soluble in DMSO (e.g., at 25 mg/ml or higher) but is insoluble in water.[1][2][3] For cell culture, a common practice is to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 20 mM) and then dilute it into your culture medium.[3] Avoid using DMSO that has absorbed moisture, as this can reduce solubility.[1][4]
-
Storage and Stability: Nec-1s is more stable than its parent compound, Nec-1.[2][5] Lyophilized powder should be stored desiccated at room temperature or -20°C.[2][3] Once dissolved in DMSO, stock solutions should be aliquoted to avoid freeze-thaw cycles and stored at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).[1][3][6]
-
Use a Positive Control: If possible, test your Nec-1s solution on a reliable positive control cell line known to undergo necroptosis, such as L929 fibrosarcoma cells, HT-29 colon adenocarcinoma cells, or FADD-deficient Jurkat cells treated with TNF-α.[5][7][8]
Section 2: Experimental Design and Setup
Question: My Nec-1s is properly prepared, but I still see no effect. Could my experimental setup be the issue?
Answer: Yes, the specifics of your cell model and necroptosis induction method are critical for observing the effect of Nec-1s.
-
Is Necroptosis Being Induced? Nec-1s specifically inhibits RIPK1 kinase activity, which is central to necroptosis.[9][10] If your stimulus is not inducing necroptosis, Nec-1s will have no effect.
-
Caspase-8 Inhibition is Key: For stimuli like TNF-α, necroptosis generally occurs only when caspase-8 is inhibited.[11][12][13] Without caspase inhibition, TNF-α signaling typically defaults to apoptosis by activating caspase-8, which cleaves and inactivates RIPK1 and RIPK3.[11][14] Co-treatment with a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM) is often required to switch the signaling from apoptosis to necroptosis.[7][15]
-
Sufficient Stimulus: Ensure you are using an appropriate concentration and incubation time for your necroptosis-inducing stimulus (e.g., TNF-α at 10-100 ng/mL for 6-24 hours).[7]
-
-
Is the Nec-1s Concentration Optimal?
-
The effective concentration of Nec-1s can vary between cell types. While the IC50 for RIPK1 inhibition is low (~210 nM), higher concentrations are often needed in cell-based assays to see a biological effect.[2]
-
A typical starting concentration range is 10-30 µM, with some studies using up to 60 µM.[7][16] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and conditions.
-
-
Timing of Treatment:
Section 3: Biological Considerations
Question: I've checked my compound and experimental setup, but Nec-1s is still ineffective. What are the potential biological reasons?
Answer: If the basics are correct, the issue may lie within the specific biology of your cell system or the nature of the cell death pathway being activated.
-
Is Your Cell Line Capable of Necroptosis?
-
Not all cells can undergo necroptosis. The pathway requires sufficient expression of the core machinery: RIPK1, RIPK3, and MLKL .[17][18]
-
Action: Verify the protein expression levels of RIPK1, RIPK3, and MLKL in your cell line via Western Blot. If any of these are absent or expressed at very low levels, the cell line is likely incapable of necroptosis.[19]
-
-
Is the Cell Death Pathway Truly RIPK1 Kinase-Dependent?
-
Nec-1s inhibits the kinase activity of RIPK1.[9][20] However, RIPK1 also has kinase-independent scaffolding functions in other signaling pathways, such as NF-κB activation and apoptosis.[9][20]
-
Some stimuli might induce a form of regulated cell death that does not depend on RIPK1's kinase function. In some contexts, cell death can be induced by RIPK3 activation independent of RIPK1.[21]
-
Action: To confirm RIPK1 kinase dependency, the ultimate validation is to test your stimulus in Ripk1 kinase-dead knock-in cells.
-
-
Are Alternative Cell Death Pathways Activated?
-
Cells can die via multiple pathways. If necroptosis is blocked by Nec-1s, a cell might switch to an alternative death pathway, such as apoptosis.
-
RIPK1-Dependent Apoptosis (RDA): Under certain conditions (e.g., inhibition of IAP proteins), RIPK1 kinase activity can promote apoptosis. In these specific cases, Nec-1s can also inhibit this form of apoptosis.[10]
-
Caspase-8-Mediated Apoptosis: As mentioned, if caspase-8 is active, it will likely drive apoptosis, making the system insensitive to Nec-1s.[11][22][23]
-
Other Pathways: Be aware of other regulated cell death mechanisms like ferroptosis. Some studies suggest that resistance to one regulated necrosis pathway can sensitize cells to another.[24]
-
Section 4: Verification and Validation
Question: How can I definitively confirm that necroptosis is the pathway I should be targeting?
Answer: The most reliable approach is to directly measure the activation of the core necroptosis proteins.
-
Assess Phosphorylation Status: The hallmark of necroptosis activation is the sequential phosphorylation of RIPK1, RIPK3, and MLKL.[8]
-
p-RIPK1 (Ser166): This is a key marker of RIPK1 autophosphorylation and activation.[10][25] An effective Nec-1s treatment should block the appearance of this signal.
-
p-RIPK3 (Ser227) and p-MLKL (Ser358): These are downstream markers of necrosome activation.[18] Nec-1s treatment should prevent the phosphorylation of both.
-
Action: Perform a time-course experiment and use Western Blotting to check for these specific phosphorylation events in your stimulated cells, with and without Nec-1s pre-treatment.
-
-
Detect the Necrosome: The active necroptosis complex, called the necrosome, consists of oligomerized RIPK1 and RIPK3.[17]
-
Action: Use co-immunoprecipitation (co-IP) to pull down RIPK1 and blot for RIPK3 (or vice-versa) to demonstrate their interaction upon stimulation. This interaction should be blocked by effective Nec-1s treatment.[26]
-
Visualizations
Signaling Pathways and Logic Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. invivogen.com [invivogen.com]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 19. RIPK1- and RIPK3-induced cell death mode is determined by target availability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Necroptosis as an alternative form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stjude.org [stjude.org]
- 23. news-medical.net [news-medical.net]
- 24. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Why is Nec-1s preferred over Nec-1 for in vivo studies?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with necroptosis inhibitors, specifically focusing on the in vivo applications of Nec-1 and Nec-1s.
Frequently Asked Questions (FAQs)
Q1: Why is Nec-1s generally recommended over Nec-1 for in vivo studies?
A1: Nec-1s is preferred for in vivo research primarily due to its enhanced specificity, improved stability, and superior safety profile compared to Nec-1.[1][2][3] Nec-1 has been shown to have significant off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunomodulatory functions.[1][4][5] This off-target activity can confound experimental results, particularly in studies related to inflammation and immunology. Nec-1s, a stable variant of Nec-1, does not inhibit IDO, making it a more specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4][5]
Furthermore, Nec-1 has a short half-life and can exhibit paradoxical toxic effects at low doses in vivo, such as sensitizing mice to TNF-induced mortality.[1][5][6] In contrast, Nec-1s is more stable and does not show this low-dose toxicity, rendering it a more reliable and safer tool for animal studies.[1][3][5]
Troubleshooting Guides
Issue: Inconsistent or unexpected results with Nec-1 in in vivo inflammation models.
-
Potential Cause: Off-target effects of Nec-1.
-
Troubleshooting Step: As Nec-1 is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), your results may be influenced by modulation of the immune response independent of RIPK1 inhibition.[1][2][4]
-
Recommendation: Switch to Nec-1s, which does not inhibit IDO and is a more specific RIPK1 inhibitor.[1][3][4] This will help ensure that the observed phenotypes are directly attributable to the inhibition of necroptosis.
Issue: Observed toxicity or increased mortality at low doses of necrostatin treatment in mice.
-
Potential Cause: Paradoxical sensitizing effect of Nec-1.
-
Troubleshooting Step: Studies have shown that low doses of Nec-1 and its inactive analog, Nec-1i, can paradoxically increase sensitivity to TNF-induced mortality in mice.[1][5]
-
Recommendation: Use Nec-1s, as it has been demonstrated not to have this low-dose toxicity, providing a better safety profile for in vivo experiments.[1][3][5]
Issue: Difficulty in achieving sustained inhibition of necroptosis in vivo.
-
Potential Cause: Poor metabolic stability and short half-life of Nec-1.
-
Troubleshooting Step: Nec-1 is known to have poor metabolic stability, which can limit its efficacy in longer-term in vivo studies.[2][6]
-
Recommendation: Utilize Nec-1s, which is a more stable analog of Nec-1, for improved pharmacokinetic and pharmacodynamic properties in in vivo applications.[2][3][7]
Data Presentation
Table 1: Comparison of Nec-1 and Nec-1s Properties
| Feature | Nec-1 | Nec-1s (7-Cl-O-Nec-1) | Rationale for Preference of Nec-1s |
| Primary Target | RIPK1 | RIPK1 | Both target RIPK1. |
| Off-Target Effects | Inhibits Indoleamine 2,3-dioxygenase (IDO)[1][2][4] | Does not inhibit IDO[1][3][4] | Higher specificity for RIPK1-mediated effects. |
| In Vivo Stability | Poor, short half-life (~1h in rats)[2][6] | More stable than Nec-1[2][7][8] | Better suitability for in vivo experiments. |
| In Vivo Toxicity | Paradoxical sensitization to TNF at low doses[1][5] | No low-dose toxicity observed[1][3][5] | Improved safety profile. |
| Potency (IC50 for RIPK1) | ~494 nM[8] | ~210 nM[8] | More potent inhibitor of RIPK1. |
| Inactive Control Issues | Nec-1i can be active at high concentrations[1] | N/A | Avoids ambiguity of inactive controls. |
Experimental Protocols
Protocol 1: General Workflow for Comparing Nec-1 and Nec-1s in a Mouse Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol is a generalized representation based on methodologies described in the literature.[1][9]
-
Animal Model: Use female C57BL/6J mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., DMSO) + Saline
-
Vehicle control + TNF
-
Nec-1 (low dose, e.g., 1.65 mg/kg) + TNF
-
Nec-1 (high dose, e.g., 6.6 mg/kg) + TNF
-
Nec-1s (low dose, e.g., 0.6 mg/kg) + TNF
-
Nec-1s (high dose, e.g., 6 mg/kg) + TNF
-
-
Inhibitor Administration: Administer the specified dose of Nec-1, Nec-1s, or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
TNF Challenge: After a short pre-treatment period (e.g., 30 minutes), challenge the mice with a lethal dose of mouse TNF.
-
Monitoring: Monitor the survival and body temperature of the mice at regular intervals for up to 96 hours.
-
Data Analysis: Analyze survival curves using Kaplan-Meier analysis and compare body temperature changes between groups.
Visualizations
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Navigating the Nuances of Necroptosis Inhibition: A Guide to Interpreting Unexpected Results with Necrostatin-1s
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments with Necrostatin-1s (Nec-1s). Necrostatins are potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. However, their use can sometimes lead to outcomes that deviate from the expected inhibition of necroptosis. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My cells are still dying after treatment with Necrostatin-1s, even though I expect it to inhibit necroptosis. Why is this happening?
A1: While Necrostatin-1s are potent inhibitors of RIPK1-mediated necroptosis, continued cell death can occur due to several factors:
-
Activation of Alternative Cell Death Pathways: Inhibition of necroptosis can sometimes lead to a switch to other cell death modalities, such as apoptosis.[1] For instance, in some cellular contexts, blocking the necroptotic pathway can enhance caspase-dependent apoptosis.
-
RIPK1-Independent Necroptosis: In some specific cellular systems, such as L929 fibrosarcoma cells, TNF-induced necrosis can occur independently of RIPK1.[2] In such cases, Nec-1s will not be effective.
-
Off-Target Effects: At higher concentrations, Necrostatin-1 (Nec-1) and its inactive analog, Nec-1i, can have off-target effects that might contribute to cell death.[3][4] While Necrostatin-1s (Nec-1s) is more specific, off-target effects can never be fully excluded.[3]
-
Paradoxical Pro-Death Effects: In some in vivo models, low doses of Nec-1 or Nec-1i have been observed to paradoxically sensitize mice to TNF-induced mortality.[3][4]
Q2: I'm observing effects of Necrostatin-1s that seem unrelated to necroptosis. What are the known off-target effects?
A2: Necrostatin-1 and its analogs have been reported to have several off-target effects:
-
Indoleamine 2,3-dioxygenase (IDO) Inhibition: The original Necrostatin-1 (Nec-1) is a known inhibitor of IDO, an immunomodulatory enzyme.[3][5] This is a critical consideration in immunology and cancer research. The more stable and specific analog, Necrostatin-1s (Nec-1s), does not inhibit IDO.[3][4]
-
Induction of Neutrophil Apoptosis: Unexpectedly, Nec-1 has been shown to specifically induce caspase-dependent apoptosis in neutrophils, which can enhance the resolution of inflammation.[6]
-
Inhibition of Ferroptosis: Necrostatin-1 has been demonstrated to block ferroptosis, a form of iron-dependent cell death, independently of its action on RIPK1 and IDO.[1][7][8]
-
Effects on T-cell Activation: High doses of Nec-1 can inhibit proximal T-cell receptor signaling, leading to a reduction in T-cell proliferation, independent of RIPK1.[2]
-
Cardiovascular Effects: Nec-1 has been shown to temporarily modulate blood pressure and the electrical function of a healthy heart, suggesting off-target effects on the cardiovascular system.[9][10]
Q3: How do I choose the right Necrostatin analog for my experiment?
A3: The choice between Necrostatin-1 (Nec-1), Necrostatin-1i (inactive), and Necrostatin-1s (stable) is crucial for the correct interpretation of your results.
-
Necrostatin-1 (Nec-1): The first-generation inhibitor. Be aware of its potential off-target inhibition of IDO and its lower stability.[3][5]
-
Necrostatin-1i (Nec-1i): Often used as a negative control. However, at high concentrations, it can still inhibit RIPK1 and may not be truly inactive in all contexts.[3][4]
-
Necrostatin-1s (Nec-1s): A more stable and specific analog of Nec-1 that does not inhibit IDO.[3][4][11] It is generally the recommended choice for in vivo studies and for specifically targeting RIPK1-mediated necroptosis.[5]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Death
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Protocol |
| Compound Instability | Nec-1 can be unstable. Ensure proper storage of the compound (lyophilized at room temperature, desiccated; in solution at -20°C for up to 3 months).[12] Avoid multiple freeze-thaw cycles.[13] Consider using the more stable analog, Nec-1s.[11] |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus. The effective concentration can vary. For example, in 293T cells, the EC50 for TNF-α-induced necroptosis is 490 nM.[14] In an epileptic mouse model, a 40 μM concentration showed an optimal effect.[1][8] |
| Cell Type Specificity | The role of RIPK1 in cell death can be cell-type dependent. Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line. |
| RIPK1-Independent Cell Death | To confirm if the observed cell death is RIPK1-dependent, use a complementary approach such as siRNA or shRNA to silence RIPK1 expression and compare the results with Nec-1s treatment.[2] |
Problem 2: Unexpected Phenotypes or Off-Target Effects
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Protocol |
| IDO Inhibition (with Nec-1) | If you are using Nec-1 and your experimental system involves immune modulation, consider the off-target inhibition of IDO.[3] Switch to Nec-1s, which does not inhibit IDO.[3][4] |
| Induction of Apoptosis | To determine if apoptosis is being induced, perform assays to detect caspase activation (e.g., caspase-3/7 activity assay, western blot for cleaved caspases) and/or use a pan-caspase inhibitor (e.g., z-VAD-fmk) in combination with Nec-1s. |
| Inhibition of Ferroptosis | If you suspect ferroptosis is involved, measure markers of lipid peroxidation (e.g., using C11-BODIPY) and test the effect of specific ferroptosis inhibitors like Ferrostatin-1 for comparison.[7] |
| Use of Inactive Control (Nec-1i) | Be cautious when using Nec-1i as a negative control, as it can have RIPK1 inhibitory activity at higher concentrations.[3][4] Validate its inactivity at the concentration used in your specific experimental setup. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the necroptosis signaling pathway and a general troubleshooting workflow.
Caption: The canonical TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-1s on RIPK1.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with Necrostatin-1s.
Summary of Necrostatin Analogs
| Compound | Primary Target | Known Off-Targets | EC50 (TNF-induced necroptosis in 293T cells) | Key Considerations |
| Necrostatin-1 (Nec-1) | RIPK1 | Indoleamine 2,3-dioxygenase (IDO) | 490 nM[14] | Less stable, potential immunomodulatory effects via IDO inhibition.[3][5] |
| Necrostatin-1i (Nec-1i) | Intended as inactive | Can inhibit RIPK1 at high concentrations | >10 µM[5] | Not a reliable negative control in all contexts.[3][4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | None well-characterized | 50 nM[5] | More stable and specific; the recommended tool compound for studying RIPK1-mediated necroptosis.[3][5][11] |
References
- 1. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 8. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
Navigating Necrostatin-1s in the Presence of Serum: A Technical Guide
Fremont, CA – November 11, 2025 – For researchers and drug development professionals utilizing the potent RIPK1 inhibitor, Necrostatin-1s (Nec-1s), understanding its behavior in the presence of serum is critical for experimental success. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered when using Nec-1s in serum-containing cell culture media.
Necrostatin-1s is a highly specific and stable analog of Necrostatin-1, designed to inhibit necroptosis, a form of regulated cell death.[1][2] Unlike its predecessor, Nec-1s does not exhibit off-target effects on indoleamine 2,3-dioxygenase (IDO), making it a more precise tool for studying RIPK1-mediated signaling pathways.[1][2] However, the complex composition of serum can introduce variables that may impact the inhibitor's activity. This guide aims to provide clarity and practical solutions for optimizing your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Necrostatin-1s in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibition of necroptosis in serum-containing media compared to serum-free media. | Serum Protein Binding: Components of serum, particularly albumin, can bind to small molecules like Nec-1s, reducing its effective (free) concentration available to inhibit RIPK1. | Optimize Nec-1s Concentration: Perform a dose-response experiment to determine the optimal concentration of Nec-1s in your specific cell type and serum percentage. It is likely that a higher concentration will be required in serum-containing media to achieve the same level of inhibition as in serum-free conditions. Start with the typically recommended concentration range (e.g., 1-20 µM) and titrate upwards. |
| Degradation of Nec-1s: While Nec-1s is more stable than Nec-1, components in the serum could potentially contribute to its degradation over long incubation periods. | Minimize Incubation Time: If possible, design your experiment to use the shortest effective incubation time. For longer time-course experiments, consider replenishing the media with fresh Nec-1s at regular intervals. | |
| High background cell death even with Nec-1s treatment. | Off-target toxicity at high concentrations: While more specific than Nec-1, very high concentrations of any compound can lead to off-target effects and cellular stress. | Determine the Optimal Therapeutic Window: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of Nec-1s in your cell line, both in the presence and absence of serum. |
| Serum-induced signaling pathways: Serum contains growth factors and cytokines that can activate various signaling pathways, potentially sensitizing cells to other death stimuli or interfering with the necroptotic pathway in unexpected ways. | Use Heat-Inactivated Serum: Heat inactivation of serum can denature some growth factors and complement proteins, which may reduce background signaling. Ensure your serum is heat-inactivated (typically 56°C for 30 minutes). | |
| Incomplete Inhibition of Necroptosis: The concentration of Nec-1s may be insufficient to fully block the necroptotic signal. | Confirm Target Engagement: If possible, perform a western blot to assess the phosphorylation status of RIPK1 (Ser166) and MLKL (Ser358), key downstream markers of necroptosis. Effective Nec-1s treatment should reduce the phosphorylation of these proteins. | |
| Variability in results between experiments. | Inconsistent Serum Lots: Different lots of fetal bovine serum (FBS) can have varying compositions of proteins, growth factors, and other small molecules, leading to batch-to-batch variability. | Use a Single Lot of Serum: For a series of related experiments, it is highly recommended to use a single, pre-tested lot of FBS to ensure consistency. |
| Cell Passage Number: The sensitivity of cells to necroptotic stimuli and inhibitors can change with increasing passage number. | Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: Does serum affect the stability of Necrostatin-1s?
A1: While Necrostatin-1s is known to be more metabolically stable than Necrostatin-1, the complex enzymatic environment of serum could potentially contribute to its degradation over extended periods.[3] For long-term experiments (e.g., over 24 hours), it is advisable to consider replenishing the media with fresh Nec-1s. Stability can be empirically tested by incubating Nec-1s in your specific media and serum concentration over time and then testing its efficacy.
Q2: How does serum protein binding impact the effective concentration of Nec-1s?
A2: Serum albumin is a major component of serum and is known to bind a wide variety of small molecules.[4][5][6] This binding is a reversible equilibrium, but it can sequester a significant portion of the inhibitor, reducing the free concentration available to enter the cells and inhibit RIPK1. The extent of this binding can depend on the specific inhibitor, the concentration of albumin, and the presence of other binding competitors in the serum. Therefore, the effective concentration of Nec-1s required for complete inhibition of necroptosis is often higher in the presence of serum.
Q3: What is the recommended starting concentration of Nec-1s in serum-containing media?
A3: A common starting concentration for Nec-1s in cell culture is between 1 µM and 20 µM. However, due to the potential for serum protein binding, it is crucial to perform a dose-response curve for your specific experimental conditions (cell type, serum percentage) to determine the optimal concentration. We recommend testing a range from 1 µM to 50 µM.
Q4: Should I use serum-free media for my Necrostatin-1s experiments?
A4: The choice between serum-free and serum-containing media depends on your experimental goals and cell type. Many cell lines require serum for survival and proliferation. If your experiment allows, using serum-free media can eliminate the variable of serum protein binding and may require lower concentrations of Nec-1s. However, be aware that serum starvation itself can induce stress and cell death pathways in some cells.[7]
Q5: How can I confirm that Necrostatin-1s is specifically inhibiting necroptosis in my experiment?
A5: To confirm the specificity of Nec-1s, you can include several controls:
-
Positive Control: A known inducer of necroptosis in your cell line (e.g., TNFα + a SMAC mimetic + a pan-caspase inhibitor like z-VAD-FMK).
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve Nec-1s (typically DMSO).
-
Biochemical Analysis: Assess the phosphorylation of key necroptosis pathway proteins like RIPK1 and MLKL by western blot. A successful inhibition by Nec-1s should show a decrease in the phosphorylation of these proteins.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Necrostatin-1s in Serum-Containing Media
This protocol outlines a method to determine the effective concentration of Nec-1s needed to inhibit necroptosis in your specific cell line and serum conditions.
Materials:
-
Your cell line of interest
-
Complete growth medium (with your desired percentage of FBS)
-
Serum-free medium (optional, for comparison)
-
Necrostatin-1s (stock solution in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Pre-treatment with Necrostatin-1s:
-
Prepare serial dilutions of Nec-1s in your complete growth medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of Nec-1s.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare your necroptosis-inducing cocktail at 2X the final desired concentration in the same complete growth medium.
-
Add 100 µL of the 2X necroptosis-inducing cocktail to the appropriate wells.
-
Include a "no treatment" control (media only) and a "necroptosis induction only" control (no Nec-1s pre-treatment).
-
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 6-24 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the "no treatment" control (100% viability).
-
Plot the cell viability against the concentration of Nec-1s.
-
The optimal concentration is the lowest concentration that provides maximal protection against necroptosis-induced cell death.
-
Protocol 2: Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol allows for the confirmation of Nec-1s target engagement by assessing the phosphorylation of key downstream effectors.
Materials:
-
Cells cultured in 6-well plates
-
Necrostatin-1s
-
Necroptosis-inducing agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the vehicle, Nec-1s, and/or necroptosis-inducing agents as determined in your optimization experiment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for testing Necrostatin-1s.
Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of Necrostatin-1s.
Caption: A typical experimental workflow for evaluating the efficacy of Necrostatin-1s.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Lessons from the crystallographic analysis of small molecule binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Necrostatin-1s Activity by Western Blot for p-RIPK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necrostatin-1s, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other alternatives. It includes supporting experimental data and detailed protocols for validating its activity by detecting the phosphorylation of RIPK1 (p-RIPK1) using Western blot analysis.
Introduction to Necroptosis and RIPK1 Inhibition
Necroptosis is a form of regulated cell death mediated by the RIPK1-RIPK3-MLKL signaling axis.[1] RIPK1, a serine/threonine kinase, is a key upstream regulator of this pathway.[1][2] Upon stimulation by factors like tumor necrosis factor-alpha (TNF-α), RIPK1 undergoes autophosphorylation, a critical step for the recruitment and activation of RIPK3 and the subsequent phosphorylation of MLKL, leading to cell death.[3][4] The phosphorylation of RIPK1, particularly at serine 166 (p-RIPK1 Ser166), is a widely accepted biomarker for its kinase activation and the initiation of necroptosis.[5][6]
Necrostatins are a class of small molecules that inhibit RIPK1 kinase activity.[4] Necrostatin-1s (Nec-1s) is a more selective and potent analog of the original compound, Necrostatin-1 (Nec-1).[7][8] Validating the efficacy of Nec-1s in inhibiting RIPK1 phosphorylation is crucial for its use in research and drug development. Western blot is a standard and reliable method for this purpose.
Comparison of Necrostatin Analogs
Necrostatin-1s offers advantages over its parent compound, Necrostatin-1, and its inactive analog, Necrostatin-1i, which serves as a negative control.
| Feature | Necrostatin-1s (7-Cl-O-Nec-1) | Necrostatin-1 | Necrostatin-1i |
| Primary Target | RIPK1 Kinase[8] | RIPK1 Kinase[2][4] | Inactive towards RIPK1[7] |
| Selectivity | Highly selective for RIPK1[8][9] | Also inhibits indoleamine 2,3-dioxygenase (IDO)[8][10] | Can inhibit IDO[8] |
| Potency against RIPK1 | Equipotent or more potent than Nec-1[7] | Potent inhibitor[2] | Minor to no inhibitory activity[7] |
| In Vivo Use | Preferred for in vivo studies due to higher selectivity and stability[8][9] | Widely used, but off-target effects on IDO should be considered[7][8] | Used as a negative control in experiments[7] |
Quantitative Data: Inhibition of RIPK1 Phosphorylation
The following table summarizes experimental data from a study validating the inhibitory effect of Necrostatin-1 and its analogs on TNFα/CHX/zVAD (TCZ)-induced necroptosis and RIPK1 phosphorylation in HT-29 cells. The data represents the relative density of the p-RIPK1 band on a Western blot, normalized to a loading control.
| Compound (at 30 µM) | Relative p-RIPK1/GAPDH ratio (normalized to TCZ) | % Inhibition of p-RIPK1 |
| Control | 0.05 | 95% |
| TCZ (Inducer) | 1.00 | 0% |
| TCZ + Necrostatin-1 | 0.23 | 77% |
| TCZ + Necrostatin-1s | 0.22 | 78% |
| TCZ + Necrostatin-1i | 0.95 | 5% |
Data is representative and compiled from studies demonstrating the comparative efficacy of necrostatins.[1] As shown, both Necrostatin-1 and Necrostatin-1s significantly reduce the levels of p-RIPK1, while the inactive control, Necrostatin-1i, has a negligible effect.
Experimental Protocols
Detailed Western Blot Protocol for p-RIPK1 Detection
This protocol outlines the key steps for validating the activity of Necrostatin-1s by measuring the inhibition of RIPK1 phosphorylation.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-29, L929) to 70-80% confluency.
-
Pre-treat cells with Necrostatin-1s (e.g., 20-30 µM) or other compounds (Nec-1, Nec-1i) for 1 hour.
-
Induce necroptosis. A common method is treatment with TNF-α (20 ng/mL), a Smac mimetic (e.g., 1 µM LCL161 or 100 nM SM-164), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk) for the desired time (e.g., 4-6 hours).[11][12]
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.[5][11][13] Recommended dilution is typically 1:1000.[5][13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein, such as GAPDH or β-actin.[5][11]
-
Quantify the band intensities using densitometry software. Normalize the p-RIPK1 signal to the loading control signal.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Necroptosis signaling pathway highlighting the inhibitory action of Necrostatin-1s on RIPK1.
Caption: Experimental workflow for validating Necrostatin-1s activity using Western blot.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Phospho-RIPK1 (Ser166) Polyclonal Antibody (28252-1-AP) [thermofisher.com]
A Head-to-Head Battle of RIPK1 Inhibitors: Nec-1s vs. RIPA-56
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Key RIPK1 Inhibitors
In the landscape of cellular signaling and drug discovery, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a host of inflammatory and neurodegenerative diseases. RIPK1 is a critical regulator of cellular life and death, orchestrating pathways leading to inflammation, apoptosis, and a form of programmed necrosis known as necroptosis. Among the arsenal of chemical tools developed to probe and target this kinase, Necrostatin-1s (Nec-1s) and RIPA-56 have garnered significant attention. This guide provides an objective, data-driven comparison of these two prominent RIPK1 inhibitors to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The following table summarizes the critical quantitative data for Nec-1s and RIPA-56, offering a clear comparison of their biochemical and cellular potencies, as well as their pharmacokinetic profiles. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions across different studies.
| Feature | Necrostatin-1s (7-Cl-O-Nec-1) | RIPA-56 |
| Mechanism of Action | Allosteric inhibitor, binds to an allosteric pocket of RIPK1, stabilizing it in an inactive conformation.[1] | Type III kinase inhibitor, binds to an allosteric pocket of RIPK1.[2] |
| Biochemical Potency (IC50 vs. RIPK1) | ~210 nM[3] | 13 nM[4] |
| Cellular Potency (EC50 in Necroptosis Assays) | 210 nM (Jurkat cells)[5] | 27 nM (L929 cells), 28 nM (HT-29 cells)[4][6] |
| Selectivity | Highly selective for RIPK1. Unlike its parent compound Nec-1, it does not inhibit indoleamine 2,3-dioxygenase (IDO).[3][5] However, it has been shown to inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1).[7] | Highly selective for RIPK1 over other kinases, including RIPK3. Does not inhibit IDO.[4] |
| In Vivo Half-Life (mice) | Short half-life. | 3.1 hours[4] |
| Oral Bioavailability (mice) | Not well-established, generally considered to have poor pharmacokinetic properties. | 22%[4] |
Delving Deeper: A Comparative Analysis
Potency and Efficacy:
RIPA-56 emerges as a significantly more potent inhibitor of RIPK1 in biochemical assays, with an IC50 value approximately 16-fold lower than that reported for Nec-1s. This trend is mirrored in cellular assays, where RIPA-56 demonstrates superior efficacy in preventing necroptosis in various cell lines at nanomolar concentrations that are considerably lower than those required for Nec-1s.
Specificity and Off-Target Effects:
A critical advantage of Nec-1s over its predecessor, Nec-1, is its lack of activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[3][5] This enhanced specificity makes Nec-1s a more reliable tool for dissecting the specific roles of RIPK1 in cellular processes. However, a recent study has identified NAD(P)H: quinone oxidoreductase 1 (NQO1) as a potential off-target of Nec-1s.[7] RIPA-56 is reported to be highly selective for RIPK1, showing no inhibitory activity against the closely related RIPK3 kinase at high concentrations.[4]
Pharmacokinetics and In Vivo Applications:
For in vivo studies, the pharmacokinetic properties of an inhibitor are paramount. RIPA-56 demonstrates a more favorable profile with a longer half-life and oral bioavailability in mice compared to Nec-1s, which is known for its metabolic instability.[4] These characteristics position RIPA-56 as a more suitable candidate for in vivo experiments requiring sustained target engagement.
Visualizing the Mechanism: RIPK1 Signaling and Inhibition
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the points at which Nec-1s and RIPA-56 exert their inhibitory effects.
Caption: RIPK1 signaling cascade leading to necroptosis and points of inhibition by Nec-1s and RIPA-56.
Experimental Workflow: Evaluating RIPK1 Inhibitors
The following diagram outlines a typical experimental workflow for the characterization and comparison of RIPK1 inhibitors like Nec-1s and RIPA-56.
Caption: A generalized experimental workflow for the comparative evaluation of RIPK1 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Nec-1s and RIPA-56.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the biochemical potency (IC50) of inhibitors against RIPK1.
-
Reagents and Materials:
-
Recombinant human RIPK1 (kinase domain)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Nec-1s, RIPA-56) dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing recombinant RIPK1 and MBP in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for RIPK1.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Necroptosis Assay (Cell Viability)
This protocol describes a common method to assess the ability of inhibitors to protect cells from necroptosis.
-
Cell Lines and Reagents:
-
Human colorectal adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNFα
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors (Nec-1s, RIPA-56) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and measuring luminescence.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.
-
Western Blot Analysis of RIPK1 Pathway Activation
This protocol is used to confirm the mechanism of action of the inhibitors by observing their effects on the phosphorylation of key signaling proteins in the necroptosis pathway.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the test inhibitors at a concentration known to be effective (e.g., 1-2 times the EC50) or DMSO for 1-2 hours.
-
Induce necroptosis as described in the cellular necroptosis assay for a shorter duration (e.g., 4-8 hours) to capture the phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of RIPK1 and MLKL.
-
Conclusion
Both Nec-1s and RIPA-56 are valuable tools for the study of RIPK1-mediated signaling pathways. The choice between them will largely depend on the specific application. For in vitro studies requiring a highly specific and well-characterized inhibitor, Nec-1s remains a solid choice, provided its potential off-target effect on NQO1 is considered. For researchers seeking higher potency, superior cellular efficacy, and a more favorable pharmacokinetic profile for in vivo experiments, RIPA-56 presents a compelling alternative. As the field of RIPK1-targeted therapeutics continues to evolve, a thorough understanding of the nuances of these inhibitors is essential for advancing our knowledge and developing novel treatments for a range of debilitating diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib: A Dual Inhibitor of RIPK1 and RIPK3 in Necroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ponatinib's Dual Inhibitory Action on RIPK1 and RIPK3 Kinases.
Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, has been identified as a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key regulators of a programmed form of necrosis known as necroptosis. This guide provides a comparative analysis of Ponatinib's performance against other known RIPK1 and RIPK3 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Performance Comparison of RIPK1 and RIPK3 Inhibitors
The inhibitory activity of Ponatinib against RIPK1 and RIPK3 has been evaluated and compared to other well-characterized inhibitors. The following tables summarize the available quantitative data from various experimental assays.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of selected inhibitors against recombinant RIPK1 and RIPK3 kinases. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Assay Type |
| Ponatinib | RIPK1 & RIPK3 | 12 (RIPK1), 34 (RIPK3) [1] | 37 (RIPK1) [2] | ADP-Glo Kinase Assay, Competitive Binding Assay |
| Pazopanib | RIPK1 (preferential) | - | 260 (RIPK1)[2] | Competitive Binding Assay |
| Necrostatin-1 (Nec-1) | RIPK1 | - | - | Allosteric Inhibitor |
| GSK'872 | RIPK3 | 1.3[3][4][5][6][7] | 1.8[3][4][7] | Kinase Activity Assay, Binding Assay |
| GSK'074 | RIPK1 & RIPK3 | ~3 (cellular)[8][9][10] | - | Cell Viability Assay |
Table 2: Cellular Necroptosis Inhibition
This table showcases the half-maximal effective concentration (EC50) of inhibitors in cellular assays of necroptosis, typically induced by TNF-α in FADD-deficient Jurkat cells or other similar models.
| Inhibitor | Cell Line | EC50 (nM) |
| Ponatinib | FADD-deficient Jurkat | ~50 [2] |
| Ponatinib | HT-29 | 50 [2] |
| Pazopanib | FADD-deficient Jurkat | - |
| Necrostatin-1 (Nec-1) | FADD-deficient Jurkat | - |
| GSK'074 | Multiple cell lines | ~3[8][9][10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for evaluating inhibitors.
Caption: Necroptosis signaling cascade initiated by TNFR1.
References
- 1. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. adooq.com [adooq.com]
- 8. GSK2593074A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Confirming Necroptosis Inhibition: A Guide to Secondary Validation Methods
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The development of inhibitors targeting this pathway holds significant therapeutic promise. However, confirming that a compound specifically inhibits necroptosis requires robust validation beyond primary screening assays. This guide provides a comparative overview of secondary methods to definitively confirm necroptosis inhibition, complete with experimental data and detailed protocols.
The Necroptosis Signaling Pathway: A Complex Cascade
Necroptosis is executed through a well-defined signaling cascade. Upon induction by stimuli such as tumor necrosis factor (TNF), the receptor-interacting protein kinase 1 (RIPK1) and RIPK3 are recruited to form a complex known as the necrosome.[1][2] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3.[1] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the key executioner of necroptosis.[3][4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][5] A critical regulator of this pathway is Caspase-8, which can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[2][6]
Caption: The core necroptosis signaling pathway initiated by TNFα.
Secondary Validation Methods: A Multi-pronged Approach
To confirm that a compound's anti-necroptotic activity is due to on-target inhibition of the pathway, a combination of secondary assays is essential. These methods provide mechanistic insights and rule out off-target effects.
Biochemical Assays: Probing the Core Machinery
These assays directly measure the activity and interactions of the key proteins in the necroptosis pathway.
A hallmark of necroptosis activation is the phosphorylation of RIPK1, RIPK3, and MLKL.[1] Western blotting using phospho-specific antibodies is a robust method to assess the inhibition of these phosphorylation events.
Table 1: Effect of Necroptosis Inhibitors on Protein Phosphorylation
| Inhibitor (Target) | Concentration | Cell Line | Treatment | % Inhibition of pMLKL | Reference |
| Necrostatin-1 (RIPK1) | 20 µM | R28 | Glutamate | ~60% | [4] |
| GSK'872 (RIPK3) | 40 µM | R28 | Glutamate | ~50% | [4] |
| Compound [I] (RIPK3) | 10 µM | HT-29 | TCZ | 86.31% | [7] |
Experimental Protocol: Western Blot for Phosphorylated MLKL (pMLKL)
-
Cell Lysis: Treat cells with the necroptosis inducer and test compound. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL (Ser358)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
The interaction between RIPK1 and RIPK3 is a critical step in necrosome assembly.[3] Co-immunoprecipitation (Co-IP) can be used to pull down this complex and assess the effect of inhibitors on its formation.
Table 2: Inhibition of RIPK1-RIPK3 Interaction
| Inhibitor (Target) | Condition | Effect on RIPK1-RIPK3 Interaction | Reference |
| Necrostatin-1 (RIPK1) | LPS + zVAD | Completely blocked the association | [8] |
| GSK'872 (RIPK3) | LPS + zVAD | No significant effect on association | [8] |
Experimental Protocol: Co-Immunoprecipitation of RIPK1 and RIPK3
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 0.2% NP-40 in Tris-HCl buffer with protease and phosphatase inhibitors).[3]
-
Immunoprecipitation: Incubate cell lysates with an anti-RIPK1 antibody pre-coated on Protein A/G agarose beads for 1-4 hours at 4°C.[3]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze the presence of RIPK3 by Western blotting using an anti-RIPK3 antibody.
Cellular Assays: Visualizing the Execution of Necroptosis
These assays assess the downstream events in the necroptosis pathway at the cellular level.
Upon phosphorylation, MLKL forms oligomers that are essential for its membrane-disrupting function.[2] Non-reducing SDS-PAGE can be used to visualize these higher-order structures.
Table 3: Effect of Inhibitors on MLKL Oligomerization
| Inhibitor (Target) | Condition | Effect on MLKL Oligomerization | Reference |
| Necrosulfonamide (NSA) (MLKL) | T/S/Z in HT-29 cells | Blocks polymer formation | [9] |
| Compound [I] (RIPK3) | TCZ in HT-29 and U937 cells | Impedes MLKL oligomerization | [7] |
Experimental Protocol: MLKL Oligomerization Assay
-
Cell Lysis: Lyse treated cells in a suitable buffer.
-
Sample Preparation: Prepare protein samples in a non-reducing Laemmli buffer (without β-mercaptoethanol or DTT).
-
Non-Reducing SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel under non-reducing conditions.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-MLKL antibody to detect monomeric and oligomeric forms of MLKL.[2]
A key feature of necroptosis is the loss of plasma membrane integrity.[10] Live-cell imaging using membrane-impermeant fluorescent dyes, such as SYTOX Green or Propidium Iodide (PI), allows for the real-time visualization and quantification of cell death.
Caption: Workflow for live-cell imaging of necroptosis.
Experimental Protocol: Live-Cell Imaging with SYTOX Green
-
Cell Seeding: Seed cells in a 96-well imaging plate.
-
Treatment: Add the necroptosis-inducing agent, the test inhibitor, and a low concentration of SYTOX Green (e.g., 500 nM) to the cell culture medium.[11]
-
Imaging: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Acquire phase-contrast and green fluorescence images at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment.[12]
-
Analysis: Quantify the number of green fluorescent (necroptotic) cells over time using image analysis software.
Functional Assays: Distinguishing from Other Cell Death Pathways
Since active Caspase-8 inhibits necroptosis, measuring its activity can help differentiate necroptosis from apoptosis.[6] Low or absent Caspase-8 activity in the presence of a cell death stimulus is indicative of necroptosis.
Table 4: Caspase-8 Activity in Different Cell Death Modalities
| Cell Death Pathway | Caspase-8 Activity |
| Apoptosis (extrinsic) | High |
| Necroptosis | Low / Inhibited |
Experimental Protocol: Caspase-8 Activity Assay
Commercially available kits (e.g., Caspase-Glo® 8 Assay) provide a straightforward method for measuring Caspase-8 activity.[1]
-
Cell Lysis: Lyse treated cells according to the kit manufacturer's instructions.
-
Substrate Addition: Add the luminogenic Caspase-8 substrate to the cell lysate.
-
Incubation: Incubate at room temperature to allow for cleavage of the substrate by active Caspase-8.
-
Measurement: Measure the luminescent signal, which is proportional to Caspase-8 activity.[1]
Conclusion
Confirming necroptosis inhibition requires a multi-faceted approach that goes beyond primary cell viability assays. By employing a combination of biochemical and cellular secondary validation methods, researchers can gain a deeper understanding of a compound's mechanism of action and confidently identify true inhibitors of the necroptosis pathway. The detailed protocols and comparative data presented in this guide provide a solid framework for the rigorous evaluation of potential necroptosis-targeting therapeutics.
References
- 1. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 2. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging; cell death assay [protocols.io]
- 11. Live-cell imaging: cell death assay [protocols.io]
- 12. A high throughput real-time imaging technique to quantify NETosis and distinguish mechanisms of cell death in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Nec-1i as a Control for Nec-1 in Necroptosis Research
A critical evaluation of Necrostatin-1 inactive (Nec-1i) as a negative control for its active counterpart, Necrostatin-1 (Nec-1), reveals a nuanced landscape for researchers studying necroptotic cell death. While intuitively an ideal control, experimental evidence suggests significant caveats that demand careful consideration in experimental design and data interpretation.
Nec-1 is a widely utilized small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrosis.[1][2][3] To ascertain that the observed effects of Nec-1 are specifically due to RIPK1 inhibition, researchers often employ Nec-1i, an analog that lacks a critical methyl group and is thus considered inactive.[4] However, the suitability of Nec-1i as a true negative control is not absolute and is dependent on the experimental context, with its off-target effects and residual activity posing significant challenges.
Performance Comparison: Nec-1 vs. Nec-1i
The primary difference between Nec-1 and Nec-1i lies in their potency against RIPK1. In vitro assays using human RIPK1 show a dramatic difference, with Nec-1i being over 100-fold less potent than Nec-1.[4] This substantial gap in activity forms the basis for Nec-1i's use as a control. However, this distinction becomes less clear in cellular and in vivo models, particularly in murine systems. Studies have shown that in mouse cell-based necroptosis assays, Nec-1i is only about 10 times less potent than Nec-1 and can even exhibit comparable activity at higher concentrations.[4][5][6]
A significant confounding factor for both compounds is their off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune modulation.[4][5][7] This shared off-target effect complicates the interpretation of results, especially in immunology and inflammation studies, as the observed phenotype may not be solely attributable to RIPK1 inhibition. For researchers seeking a more specific RIPK1 inhibitor without the IDO-inhibitory effect, Necrostatin-1 stable (Nec-1s) has emerged as a superior alternative.[4][5]
Recent studies have also suggested that both Nec-1 and Nec-1i possess antioxidant properties and can exhibit direct radical scavenging activity, independent of RIPK1 inhibition.[8] This adds another layer of complexity to their use in studying cellular processes where reactive oxygen species (ROS) play a significant role.
Quantitative Data Summary
| Compound | Target | In Vitro Potency (Human RIPK1) | Cellular Potency (Mouse Necroptosis) | Off-Target IDO Inhibition |
| Nec-1 | RIPK1 | EC50 = 182 nM[9] | High | Yes[4][5][7] |
| Nec-1i | RIPK1 (weakly) | >100-fold less active than Nec-1[4] | ~10-fold less active than Nec-1[4][5][6] | Yes[4][5] |
| Nec-1s | RIPK1 | IC50 = 210 nM[10] | High | No[4][5] |
Pros and Cons of Using Nec-1i as a Control
Pros:
-
Structural Similarity: As a close structural analog of Nec-1, it can help control for potential non-specific effects related to the core chemical scaffold.
-
Reduced RIPK1 Activity (in vitro): The significantly lower potency against human RIPK1 in biochemical assays provides a basis for its use as a negative control in these specific contexts.[4]
Cons:
-
Residual Activity: Nec-1i is not completely inactive and can inhibit necroptosis, particularly in mouse models and at higher concentrations, making it an unreliable negative control in these settings.[4][5][6]
-
Shared Off-Target Effects: Both Nec-1 and Nec-1i inhibit IDO, which can lead to misinterpretation of experimental outcomes in studies where immunomodulation is a factor.[4][5][7]
-
Potential for Misleading In Vivo Results: In animal models of TNF-induced systemic inflammatory response syndrome (SIRS), high doses of Nec-1i were found to be as protective as Nec-1, explicitly excluding its use as an inactive control in such scenarios.[4][5] Paradoxically, at low doses, both Nec-1 and Nec-1i can even sensitize mice to TNF-induced mortality.[4][5][6]
-
Antioxidant Activity: The intrinsic antioxidant properties of both molecules can confound studies on redox-regulated signaling pathways.[8]
Signaling Pathways and Experimental Workflow
The canonical necroptosis pathway initiated by TNF-α involves the activation of RIPK1, which then recruits and phosphorylates RIPK3. This leads to the formation of the necrosome, a signaling complex that subsequently phosphorylates and activates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Oligomerized MLKL then translocates to the plasma membrane, inducing membrane permeabilization and cell death. Nec-1 exerts its inhibitory effect by binding to an allosteric pocket of RIPK1, locking it in an inactive conformation.[1]
Caption: The TNF-α induced necroptosis signaling pathway and the inhibitory action of Nec-1 on RIPK1.
A typical experimental workflow to assess the specificity of Nec-1 involves comparing its effects with those of Nec-1i and a vehicle control.
Caption: A generalized workflow for comparing the effects of Nec-1 and Nec-1i in a necroptosis experiment.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of RIPK1.
-
Reagents: Recombinant human RIPK1, ATP (with a radioactive label like ³²P-ATP or a fluorescent analog), kinase buffer, Nec-1, Nec-1i, and a vehicle control (e.g., DMSO).
-
Procedure:
-
Recombinant GST-hRIPK1 is incubated with varying concentrations of Nec-1, Nec-1i, or vehicle in a kinase buffer.[4]
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the level of RIPK1 autophosphorylation is measured. This can be done by separating the proteins via SDS-PAGE, transferring to a membrane, and detecting the radioactive signal or by using phosphorylation-specific antibodies.[4][11]
-
-
Analysis: The intensity of the phosphorylation signal is quantified and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Necroptosis Assay
This assay assesses the ability of the compounds to protect cells from necroptotic death.
-
Cell Line: A cell line susceptible to necroptosis, such as mouse L929sA fibrosarcoma cells or human Jurkat T cells (FADD-deficient), is commonly used.[4]
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are pre-incubated with various concentrations of Nec-1, Nec-1i, or vehicle for a specified time (e.g., 1 hour).[4][11]
-
Necroptosis is induced using a stimulus such as TNF-α, often in combination with a pan-caspase inhibitor like z-VAD-fmk to block apoptosis and channel the death pathway towards necroptosis.[12]
-
After a defined incubation period (e.g., 6-24 hours), cell viability is assessed.[11][12]
-
-
Analysis: Cell death can be quantified by measuring the uptake of a membrane-impermeant dye like propidium iodide (PI) via flow cytometry or fluorescence microscopy, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[4][11]
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of necrostatin-1 and necrostatin-1i to have radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison of Necroptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of necroptosis, the selection of potent and selective inhibitors is paramount. This guide provides an objective, data-driven comparison of key inhibitors targeting the core components of the necroptosis pathway: RIPK1, RIPK3, and MLKL.
Necroptosis, a form of regulated necrosis, plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[1][2] The development of small molecule inhibitors targeting these kinases has been instrumental in dissecting the necroptosis pathway and holds significant therapeutic promise.[3] This guide summarizes the available quantitative data, details key experimental protocols, and provides visual aids to facilitate a direct comparison of their performance.
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is most commonly initiated by tumor necrosis factor (TNF). This triggers the formation of Complex I at the cell membrane, which can lead to cell survival or apoptosis. However, in the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a cytosolic complex known as the necrosome.[1] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the recruitment and phosphorylation of MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[1]
Figure 1. Simplified diagram of the TNF-induced necroptosis signaling pathway and points of inhibition.
Head-to-Head Comparison of Necroptosis Inhibitors
The following tables provide a comparative summary of widely used inhibitors for RIPK1, RIPK3, and MLKL based on their in vitro potency and cellular efficacy.
Table 1: RIPK1 Inhibitors
| Inhibitor | Target | Type | In Vitro Potency (IC50/Kd) | Cellular Efficacy (EC50) | Species Selectivity | Key Features |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric (Type III) | IC50: ~180-490 nM[3][4] | EC50: ~490 nM (Human U937)[3] | Human, Mouse | First-in-class, moderate potency, off-target effects on IDO, poor pharmacokinetics.[5] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Allosteric (Type III) | IC50: ~20-80 nM | EC50: 50 nM (Human U937)[3] | Human, Mouse | More stable and potent than Nec-1, no IDO inhibition.[3] |
| GSK'963 | RIPK1 | ATP-competitive (Type I) | IC50: 29 nM (FP binding assay) | IC50: 1 nM (Mouse L929), 4 nM (Human U937)[6] | Human, Mouse | Highly potent and selective, has an inactive enantiomer (GSK'962) for control experiments.[6] |
| RIPA-56 | RIPK1 | Allosteric (Type III) | IC50: 13 nM | EC50: 28 nM (Human HT-29), 27 nM (Mouse L929)[3][4] | Human, Mouse | High potency and metabolic stability.[3] |
| GSK2982772 (GSK'772) | RIPK1 | Allosteric (Type III) | - | Potent in human cells.[7] | Primate-specific | In clinical trials for inflammatory diseases.[7] |
| PK68 | RIPK1 | ATP-competitive (Type II) | IC50: 90 nM | EC50: 0.76 µM (Mouse L929), 1.33 µM (Human U937)[4] | Human, Mouse, Rat | Good kinome selectivity and pharmacokinetic properties.[8] |
Table 2: RIPK3 Inhibitors
| Inhibitor | Target | Type | In Vitro Potency (IC50/Kd) | Cellular Efficacy (EC50/IC50) | Species Selectivity | Key Features |
| GSK'872 | RIPK3 | ATP-competitive (Type I) | IC50: 1.3 nM (ADP-Glo)[1][3] | Potent in human and murine cells.[1][3] | Human, Mouse | Potent and selective, but can induce apoptosis at higher concentrations.[1][9] |
| GSK'843 | RIPK3 | ATP-competitive (Type I) | IC50: 6.5 nM (ADP-Glo)[1][3] | Potent in human and murine cells.[1][3] | Human, Mouse | Similar to GSK'872.[1] |
| Zharp-99 | RIPK3 | ATP-competitive | Kd: 1.35 nM | More potent than GSK'872 in HT-29 and MEF cells.[1][9] | Human, Mouse, Rat | Improved efficacy compared to GSK'872, does not affect RIPK1 kinase activity.[1][9] |
| LK-series (e.g., LK01003) | RIPK3 | ATP-competitive (Type I 1/2) | Potent inhibition in biochemical assays. | Effectively blocks necroptosis in L929 and HT-29 cells.[10][11] | Human, Mouse | Designed to avoid on-target apoptosis induction.[10][11] |
Table 3: MLKL Inhibitors
| Inhibitor | Target | Type | In Vitro Potency (Kd) | Cellular Efficacy (EC50) | Species Selectivity | Key Features |
| Necrosulfonamide (NSA) | MLKL | Covalent | - | EC50: ~100-500 nM (Human HT-29) | Human-specific | Covalently binds to Cys86 of human MLKL, not effective in rodents.[12][13] |
| TC13172 | MLKL | Covalent | - | EC50: Single-digit nM | Human-specific | Highly potent, also targets Cys86 of human MLKL.[13] |
| GW806742X | MLKL | ATP-competitive | Kd: 9.3 µM | Inhibits necroptosis in MDFs (IC50 < 50 nM).[3] | Human, Mouse | Binds to the pseudokinase domain.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of necroptosis inhibitors. Below are summarized methodologies for key in vitro assays.
TNF-α-Induced Necroptosis in HT-29 Cells
This assay is a standard method to evaluate the cellular efficacy of necroptosis inhibitors.
Figure 2. Workflow for a cell-based necroptosis assay in HT-29 cells.
Protocol:
-
Cell Seeding: Seed human colon adenocarcinoma HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the necroptosis inhibitor for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM).[9]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
In Vitro Kinase Assay (for RIPK1 and RIPK3)
This biochemical assay directly measures the ability of an inhibitor to block the kinase activity of its target.
Protocol:
-
Reaction Setup: In a suitable assay buffer, combine the recombinant human RIPK1 or RIPK3 enzyme with the test inhibitor at various concentrations and incubate for approximately 15 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP and a suitable substrate (e.g., myelin basic protein).
-
Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 1-2 hours).
-
Detection: Measure the kinase activity by quantifying the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay. The luminescence signal is inversely proportional to the kinase activity.
MLKL Oligomerization Assay
This assay is used to determine if an inhibitor can block the downstream event of MLKL oligomerization, a critical step in necroptosis execution.
Protocol:
-
Cell Treatment: Treat cells (e.g., HT-29) with a necroptotic stimulus in the presence or absence of the MLKL inhibitor.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Non-reducing SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific for MLKL. Oligomers will appear as higher molecular weight bands compared to the monomeric form.
Pharmacokinetics of Necroptosis Inhibitors
The successful translation of necroptosis inhibitors from the bench to the bedside is critically dependent on their pharmacokinetic properties. The following table summarizes available data for some key inhibitors.
Table 4: Pharmacokinetic Parameters of Selected Necroptosis Inhibitors
| Inhibitor | Species | Route | Bioavailability (%) | Key Observations |
| Nec-1s | Mouse | - | Low oral exposure and high clearance.[3] | Primarily suitable for in vitro and acute in vivo studies.[3] |
| GSK'963 | Rat | Oral | Undetectable | Poor oral exposure and short half-life, limiting its use to acute in vivo models.[1] |
| GSK2982772 | Human | Oral | - | Similar pharmacokinetics in Western and Japanese subjects.[3] |
| ZB-R-55 | Mouse | Oral | 99% | Excellent oral bioavailability and high exposure.[3] |
| GSK'095 | Rat, Dog, Monkey | Oral | 84% (Rat), 77% (Dog), 88% (Monkey) | Good oral bioavailability across multiple species.[1] |
Conclusion
The field of necroptosis research has been significantly advanced by the development of a diverse array of small molecule inhibitors. This guide provides a comparative overview to aid researchers in selecting the most appropriate tool compounds for their specific in vitro and in vivo studies. While highly potent and selective inhibitors are now available, careful consideration of their species selectivity, pharmacokinetic properties, and potential off-target effects is crucial for the accurate interpretation of experimental results and for the successful development of novel therapeutics targeting necroptosis-related diseases.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring RIPK1 Inhibition: Comparing IC50 Assays for Necrostatin-1s
For researchers and drug development professionals investigating necroptosis, the accurate determination of inhibitor potency for Receptor-Interacting Protein Kinase 1 (RIPK1) is paramount. Necrostatin-1 (Nec-1) and its more stable analog, Necrostatin-1s (Nec-1s), are widely used tool compounds to probe the role of RIPK1 in this regulated cell death pathway. This guide provides a comparative overview of common assays used to measure the half-maximal inhibitory concentration (IC50) of these compounds, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Comparative Analysis of IC50 Values
The potency of Necrostatin-1 and its analogs can vary significantly depending on the assay format. Biochemical assays directly measure the interaction with the RIPK1 enzyme, while cell-based assays provide insights into compound efficacy in a more physiologically relevant context. The following table summarizes representative IC50 values for Nec-1 and Nec-1s from various studies.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Necrostatin-1 | ADP-Glo Kinase Assay | Human RIPK1 | ~90 | [1] |
| Necrostatin-1 | Radiometric Kinase Assay | Endogenous RIPK1 | 182 | [2] |
| Necrostatin-1 | Cellular Necroptosis Assay (FADD-deficient Jurkat cells) | Cellular RIPK1 | 494 | |
| Necrostatin-1s | Radiometric Kinase Assay | Endogenous RIPK1 | 18 | [2] |
| Necrostatin-1s | Cellular Necroptosis Assay (U937 cells) | Cellular RIPK1 | 50 | [3] |
Key Assays for Determining RIPK1 Inhibition
A variety of biochemical and cell-based assays are available to determine the IC50 of RIPK1 inhibitors. The choice of assay depends on the specific research question, desired throughput, and the stage of inhibitor development.
Biochemical Assays
These in vitro assays utilize purified recombinant RIPK1 and measure the direct inhibitory effect of compounds on its kinase activity or binding.
-
ADP-Glo™ Kinase Assay : This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency. It is a robust and high-throughput method for screening and profiling kinase inhibitors.[3][4][5][6][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This is a sensitive, high-throughput binding assay. It measures the displacement of a fluorescently labeled tracer from the RIPK1 active site by a competitive inhibitor.[8]
-
Radiometric Kinase Assay : This classic method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP). The transfer of the radioactive phosphate group to a substrate or to RIPK1 itself (autophosphorylation) is measured.[3][9][10]
Cell-Based Assays
These assays measure the ability of an inhibitor to block RIPK1-mediated necroptosis in a cellular context.
-
Cellular Necroptosis Assay : This assay typically involves treating cells with a necroptosis-inducing stimulus (e.g., TNF-α in combination with a caspase inhibitor like zVAD-fmk and a SMAC mimetic) in the presence of varying concentrations of the inhibitor. Cell viability or death is then quantified.[9][11][12]
-
Phospho-RIPK1/MLKL Western Blot : This method assesses the inhibitory effect on the signaling pathway downstream of RIPK1 activation. A reduction in the phosphorylation of RIPK1 (autophosphorylation) or its substrate MLKL indicates target engagement and inhibition.[1][7][13][14]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: RIPK1-Mediated Necroptosis Signaling Pathway.
Caption: Workflow for ADP-Glo™ Kinase Assay.
Caption: Workflow for Cellular Necroptosis Assay.
Experimental Protocols
ADP-Glo™ Kinase Assay Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reagent Preparation : Prepare kinase buffer, recombinant human RIPK1 enzyme, substrate (e.g., myelin basic protein), ATP solution, and a serial dilution of Necrostatin-1s in DMSO.
-
Kinase Reaction :
-
Add 5 µL of the compound dilution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the RIPK1 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular Necroptosis Assay Protocol (using HT-29 cells)
This protocol provides a framework for assessing inhibitor potency in a human cell line.
-
Cell Culture : Culture HT-29 cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Seeding : Seed HT-29 cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment :
-
Prepare serial dilutions of Necrostatin-1s in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the inhibitor.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Induction of Necroptosis :
-
Prepare a solution of necroptosis-inducing agents (e.g., 20 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-fmk) in cell culture media.
-
Add the inducing agents to the wells containing the cells and inhibitor.
-
Incubate for 24 hours.
-
-
Measurement of Cell Viability :
-
Use a commercially available cell viability assay, such as CellTiter-Glo®, following the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis : Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Plot the percent viability against the inhibitor concentration to determine the IC50 value.
By understanding the principles, advantages, and limitations of each assay, researchers can make informed decisions to best suit their experimental needs and confidently characterize the potency of novel RIPK1 inhibitors.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.sciltp.com [media.sciltp.com]
Nec-1s: A Comparative Analysis of In Vitro and In Vivo Efficacy in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1s (Nec-1s) has emerged as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. This guide provides an objective comparison of the in vitro and in vivo efficacy of Nec-1s, supported by experimental data, to aid researchers in its application.
Executive Summary
Nec-1s, a stable analog of Necrostatin-1 (Nec-1), demonstrates superior specificity and metabolic stability, making it a preferred tool for studying and inhibiting necroptosis.[1] Unlike its predecessor, Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, thus reducing the potential for off-target effects.[2][3] In vitro, Nec-1s effectively inhibits RIPK1 kinase activity and protects various cell lines from necroptotic stimuli. In vivo, Nec-1s has shown significant therapeutic potential in various disease models, including TNF-induced systemic inflammatory response syndrome (SIRS), by reducing mortality and organ damage.[3][4]
Mechanism of Action: Targeting the Necroptotic Pathway
Necroptosis is a regulated form of necrosis initiated by death receptors, such as the TNF receptor. The core signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Nec-1s allosterically binds to a hydrophobic pocket of the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing its autophosphorylation, a critical step for the recruitment and activation of RIPK3.[5] This inhibition effectively halts the downstream signaling cascade that leads to MLKL phosphorylation, oligomerization, and ultimately, plasma membrane rupture.
In Vitro Efficacy: Potent and Specific RIPK1 Inhibition
The in vitro efficacy of Nec-1s is primarily assessed through its ability to inhibit RIPK1 kinase activity and protect cells from necroptotic stimuli.
Quantitative Comparison of Nec-1s and Nec-1
| Parameter | Nec-1s | Nec-1 | Reference(s) |
| RIPK1 IC50 | ~210 nM | ~490 nM | [1] |
| Cellular EC50 (FADD-deficient Jurkat cells) | 50 nM | 490 nM | [5] |
| IDO Inhibition | No | Yes | [2][3] |
| In Vitro Stability (Mouse Liver Microsomes) | t1/2 ~ 60 min | t1/2 < 5 min | [5] |
Experimental Protocols
This assay measures the ability of Nec-1s to inhibit the autophosphorylation of recombinant RIPK1.
Methodology:
-
Recombinant Protein Incubation: Recombinant human RIPK1 (e.g., 0.2 µg) is incubated in a kinase assay buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2) supplemented with 10 mM cold ATP.[6]
-
Inhibitor Addition: Nec-1s is added at various concentrations to the reaction mixture. A DMSO control is run in parallel.[6]
-
Phosphorylation Reaction: The reaction is initiated by adding 10 µCi of 32P-γ-ATP and incubated for 30 minutes at 30°C.[6]
-
Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated RIPK1. The intensity of the bands is quantified to determine the extent of inhibition.[6]
This cell-based assay evaluates the protective effect of Nec-1s against necroptosis induced by TNF-α.
Methodology:
-
Cell Seeding: Murine fibrosarcoma L929 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-treatment with Inhibitor: Cells are pre-incubated with various concentrations of Nec-1s or a vehicle control (DMSO) for 1 hour.[4]
-
Induction of Necroptosis: Necroptosis is induced by adding mouse TNF-α (e.g., 1000 IU/ml or 10 ng/ml).[4][7] To ensure necroptosis is the primary cell death pathway, a pan-caspase inhibitor like zVAD-fmk (e.g., 20 µM) can be co-administered to block apoptosis.[8]
-
Incubation: The cells are incubated for a defined period (e.g., 6-24 hours).[4][8]
-
Cell Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo.
In Vivo Efficacy: Protection in Disease Models
Nec-1s has demonstrated significant protective effects in various animal models of diseases where necroptosis plays a pathogenic role.
TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
A key in vivo model for evaluating necroptosis inhibitors is the TNF-induced SIRS model in mice, which mimics aspects of sepsis.
| Parameter | High Dose Nec-1s (6 mg/kg) | Low Dose Nec-1 (0.6 mg/kg) | Reference(s) |
| Protection from TNF-induced mortality | Significant Protection | No Sensitization | [3][6] |
| Effect on Hypothermia | Prevents TNF-induced hypothermia | No paradoxical sensitization | [3][6] |
Experimental Protocol: TNF-Induced SIRS in Mice
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Inhibitor Administration: Nec-1s is dissolved in a vehicle (e.g., DMSO in PBS) and administered intravenously (i.v.) or intraperitoneally (i.p.). A typical protective dose is 6 mg/kg.[6][9]
-
TNF Challenge: A lethal or sub-lethal dose of mouse TNF-α (e.g., 7.5-10 µg per mouse) is injected intravenously 15-20 minutes after the inhibitor administration.[6][9]
-
Monitoring: Mice are monitored for survival over 48-72 hours. Rectal body temperature is measured at regular intervals to assess hypothermia, a key feature of this model.[6]
-
Biochemical Analysis: Plasma can be collected to measure levels of damage-associated molecular patterns (DAMPs) and inflammatory cytokines.[10]
Other In Vivo Models
Nec-1s has also shown efficacy in other models, including:
-
Ischemic Brain Injury: Administration of Nec-1s has been shown to reduce infarct volume in mouse models of middle cerebral artery occlusion (MCAO).[11]
-
Abdominal Aortic Aneurysm (AAA): In an elastase-induced AAA model in mice, Nec-1s treatment significantly reduced aortic expansion.[12]
-
Colitis-Associated Cancer: Nec-1 has been shown to ameliorate colitis symptoms and inhibit tumorigenesis in mouse models.[13]
Conclusion
Nec-1s is a highly specific and stable inhibitor of RIPK1-mediated necroptosis with demonstrated efficacy both in vitro and in vivo. Its lack of off-target IDO inhibition and improved pharmacokinetic properties compared to Nec-1 make it a superior research tool and a more promising candidate for therapeutic development. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the role of necroptosis in health and disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI - RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome [jci.org]
- 11. Necroptosis is one of the modalities of cell death accompanying ischemic brain stroke: from pathogenesis to therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Necrostatin-1 Targets: A Comparative Guide to Using siRNA
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1 (Nec-1), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been instrumental in elucidating the role of necroptosis in various physiological and pathological processes. However, the specificity of chemical inhibitors can be a concern, necessitating genetic validation of their targets. This guide provides a comprehensive comparison of using Necrostatin-1 and small interfering RNA (siRNA) to probe the function of RIPK1, supported by experimental data and detailed protocols. We also present a comparative analysis with other RIPK1 inhibitors, offering a broader perspective for target validation and drug development.
Performance Comparison: Chemical Inhibition vs. Genetic Knockdown
The central premise of using siRNA for target validation is to ascertain whether the phenotypic effects of a chemical inhibitor, such as Necrostatin-1, are indeed due to its interaction with the intended target, in this case, RIPK1. The following tables summarize the quantitative comparison between Nec-1 and RIPK1 siRNA in inhibiting necroptosis, as well as a comparison of Nec-1 with other pharmacological inhibitors of RIPK1.
Table 1: Necrostatin-1 vs. RIPK1 siRNA in Necroptosis Inhibition
| Parameter | Necrostatin-1 | RIPK1 siRNA | Key Findings & Citations |
| Mechanism of Action | Allosteric inhibitor of RIPK1 kinase activity.[1] | Post-transcriptional gene silencing, leading to RIPK1 protein degradation. | Nec-1 blocks the catalytic function of RIPK1, while siRNA eliminates the protein altogether. |
| Effect on TNF-induced Necroptosis in L929 cells | Dose-dependent inhibition of cell death. Maximal inhibition observed at ≥20 µM.[2] | Inhibition of zVAD-fmk-induced necroptosis, but not TNF-α-induced necroptosis.[2][3] | This highlights a key difference: Nec-1 can inhibit TNF-α-induced necroptosis in L929 cells independent of RIPK1, suggesting off-target effects or a more complex mechanism of action in this specific context.[2][3] |
| Specificity | Known off-target inhibition of indoleamine 2,3-dioxygenase (IDO).[4] | Potential for off-target effects through miRNA-like seed region binding to unintended mRNAs. | Both methods have specificity concerns that need to be addressed through careful experimental design and controls. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting effect until new protein is synthesized. | The choice between chemical and genetic intervention can depend on the desired duration of target inhibition. |
Table 2: Comparison of RIPK1 Inhibitors
| Inhibitor | Target | IC50 / EC50 | Key Features & Citations |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 182 nM (RIPK1 inhibition); EC50 = 494 nM (necroptosis in Jurkat cells).[1] | Well-characterized but with known off-target effects on IDO. |
| Necrostatin-1s (Nec-1s) | RIPK1 | Equipotent to Nec-1 in inhibiting RIPK1 autophosphorylation.[4] | A more stable and specific analog of Nec-1 that does not inhibit IDO.[4] |
| GSK'963 | RIPK1 | IC50 = 29 nM (FP binding assay); IC50 = 1-4 nM (necroptosis in murine and human cells).[5][6] | A structurally distinct, highly potent, and selective RIPK1 inhibitor with a favorable pharmacokinetic profile compared to Nec-1.[5] |
| GSK'872 | RIPK3 | N/A | A selective inhibitor of RIPK3, often used to dissect the roles of RIPK1 and RIPK3 in the necrosome. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Necroptosis signaling cascade initiated by TNF-α.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide, optimized for studying necroptosis in L929 murine fibrosarcoma cells.
siRNA Transfection of L929 Cells
This protocol is optimized for transient knockdown of RIPK1 in L929 cells.
Materials:
-
L929 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting mouse RIPK1 (pre-designed and validated)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
-
RNase-free water and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed L929 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.[7]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA (RIPK1 or control) into 100 µL of Opti-MEM I.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-Lipofectamine complexes to each well containing cells and fresh complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency by Western blotting for RIPK1 protein levels.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
Transfected or treated L929 cells in a 96-well plate
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well plate reader
Procedure:
-
Cell Treatment: After siRNA transfection or treatment with Necrostatin-1 and/or TNF-α, ensure cells are in a 96-well plate with 100 µL of medium per well.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other values.
-
Express the viability of treated cells as a percentage of the viability of the untreated control cells.
-
Western Blotting for Phosphorylated and Total RIPK1 and MLKL
This protocol is for detecting the activation of the necroptosis pathway by analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Treated L929 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
By employing these comparative approaches and detailed protocols, researchers can confidently validate the targets of Necrostatin-1 and other small molecule inhibitors, leading to more robust and reproducible findings in the study of necroptosis and related cellular pathways.
References
- 1. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Procedure for transfecting L929 cells : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
A Comparative Analysis of Necrostatin-1 Analogs as RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, is increasingly implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. The discovery of Necrostatin-1 (Nec-1), a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been instrumental in elucidating the molecular mechanisms of necroptosis and has spurred the development of more potent and specific analogs. This guide provides a comprehensive comparative analysis of Necrostatin-1 and its key analogs, focusing on their performance, specificity, and supporting experimental data to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
Necroptosis is predominantly mediated by the RIPK1-RIPK3-MLKL signaling axis.[1][2] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated through autophosphorylation.[3][4] This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell death.[3][4]
Necrostatin-1 and its analogs function as allosteric inhibitors of RIPK1, binding to a hydrophobic pocket in the kinase domain and locking it in an inactive conformation.[5][6] This inhibition prevents the initial autophosphorylation of RIPK1, thereby blocking the entire downstream necroptotic signaling cascade.
Comparative Performance of Necrostatin-1 Analogs
The development of Necrostatin-1 analogs has been driven by the need to improve upon the potency, specificity, and pharmacokinetic properties of the parent compound. The most well-characterized analogs include Necrostatin-1s (Nec-1s) and Necrostatin-1i (Nec-1i).
| Compound | Target | IC50 / EC50 | Key Characteristics | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | EC50: ~490 nM (Jurkat cells) | Potent RIPK1 inhibitor, but also inhibits Indoleamine 2,3-dioxygenase (IDO), leading to potential off-target effects. Poor metabolic stability. | [5][7] |
| Necrostatin-1s (Nec-1s) | RIPK1 | IC50: ~210 nM | More potent and metabolically stable analog of Nec-1. Does not inhibit IDO, making it a more specific tool for studying necroptosis. | [1][8] |
| Necrostatin-1i (Nec-1i) | Weak RIPK1, IDO | >100-fold less active on human RIPK1 than Nec-1 | Inactive analog often used as a negative control. However, it retains some inhibitory activity on mouse RIPK1 and inhibits IDO. | [1][8] |
| Nec-a series (e.g., Nec-a1 to Nec-a5) | RIPK1 | Potent inhibition of necroptosis | A series of analogs with potent inhibitory effects on TBZ-induced necroptosis and phosphorylation of RIPK1, RIPK3, and MLKL. | [9] |
Note: IC50 and EC50 values can vary depending on the experimental system and assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of necroptosis inhibitors. Below are methodologies for key experiments cited in the evaluation of Necrostatin-1 analogs.
TNF-α-Induced Necroptosis in HT-29 Cells
This assay is a widely used in vitro model to screen and characterize necroptosis inhibitors.
Methodology:
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of the Necrostatin-1 analog or vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Necroptosis is induced by adding a combination of human TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant or SM-164), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). The SMAC mimetic sensitizes cells to TNF-α-induced cell death, while the caspase inhibitor prevents apoptosis, thereby directing the cell death pathway towards necroptosis.[10][11]
-
Cell Viability Assessment: After a 6-24 hour incubation period, cell viability is measured using a standard assay such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. EC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
Methodology:
-
Reagents: Recombinant human RIPK1, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and a kinase assay buffer are required.
-
Inhibitor Incubation: The Necrostatin-1 analog is pre-incubated with recombinant RIPK1 in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and the substrate to the mixture. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay. This assay measures the luminescence generated in a coupled enzymatic reaction.
-
Data Analysis: The percentage of RIPK1 inhibition is calculated for each concentration of the analog. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Recommendations
The choice of a Necrostatin-1 analog should be guided by the specific requirements of the experiment.
-
For highly specific in vitro and in vivo studies of necroptosis , Necrostatin-1s is the recommended choice due to its enhanced potency, improved metabolic stability, and lack of off-target IDO inhibition.[1][8]
-
Necrostatin-1 remains a valuable tool, but researchers must consider its off-target effects on IDO and its poor pharmacokinetic profile, which may confound the interpretation of results, particularly in in vivo studies.[5]
-
Necrostatin-1i can be used as a negative control, but with the caveat that it is not completely inactive, especially in murine models, and it retains the ability to inhibit IDO.[1]
The ongoing development of novel RIPK1 inhibitors with diverse chemical scaffolds and improved drug-like properties promises to provide even more refined tools for dissecting the role of necroptosis in health and disease, and holds significant therapeutic potential. Careful consideration of the comparative data presented in this guide will enable researchers to make informed decisions and generate robust and reproducible results.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 5. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. media.sciltp.com [media.sciltp.com]
- 10. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Necroptosis Inhibition by Nec-1s: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1s (Nec-1s) is a highly selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Validating the efficacy of Nec-1s in preventing this lytic, pro-inflammatory form of programmed cell death requires a multi-faceted approach. This guide provides a comparative overview of orthogonal methods to confirm the on-target effect of Nec-1s, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The Necroptotic Signaling Pathway and the Role of Nec-1s
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), particularly under conditions where apoptosis is inhibited. The core of the necroptotic machinery involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation, RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[1] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane. This ultimately leads to membrane permeabilization and cell lysis.
Nec-1s acts as an allosteric inhibitor of RIPK1, binding to a hydrophobic pocket in its kinase domain.[2] This binding locks RIPK1 in an inactive conformation, preventing its autophosphorylation and subsequent activation of RIPK3, thereby halting the downstream necroptotic cascade.
Orthogonal Validation Methods: A Comparative Analysis
To robustly validate the inhibitory effect of Nec-1s on necroptosis, it is essential to employ multiple, independent assays that interrogate different stages of the signaling cascade and its downstream consequences.
Cell Viability and Cytotoxicity Assays
These assays provide a quantitative measure of cell death and are often the primary method for assessing the protective effects of necroptosis inhibitors.
| Assay Type | Principle | Nec-1s Effect |
| MTT/MTS Assay | Measures metabolic activity of viable cells. | Increased cell viability in the presence of a necroptotic stimulus. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Decreased LDH release in the presence of a necroptotic stimulus. |
| Propidium Iodide (PI) Staining | A fluorescent dye that enters and stains the DNA of cells with compromised membranes. | Reduced number of PI-positive cells. |
Quantitative Data Summary
| Cell Line | Necroptotic Stimulus | Nec-1s Concentration | % Inhibition of Cell Death / % Increase in Viability | Reference |
| L929 | TNF-α | 10 µM | Dose-dependent inhibition, maximal at ≥20 µM | [3] |
| FADD-deficient Jurkat | TCR stimulation | <1 µM | Sufficient to inhibit necrosis | [3] |
| NRK-52E | TNF-α + ATP depletion | 20 µM | Cell viability increased from ~54% to ~72% | [4] |
| HT-29 | TNF-α + zVAD-fmk + Smac mimetic | 30 µM | Cell viability increased to ~78% | [5] |
Experimental Workflow: LDH Release Assay
Detailed Protocol: LDH Release Assay
-
Cell Seeding: Seed cells (e.g., HT-29, L929) in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of Nec-1s or vehicle (DMSO) for 1 hour.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM zVAD-fmk for HT-29 cells). Include control wells for spontaneous LDH release (no stimulus) and maximum LDH release (lysis buffer).
-
Incubation: Incubate the plate for the desired time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Biochemical Analysis of Necroptotic Signaling
This approach directly assesses the phosphorylation status of key proteins in the necroptosis pathway, providing mechanistic insight into the action of Nec-1s.
| Assay Type | Principle | Nec-1s Effect |
| Western Blot | Detects the levels of total and phosphorylated RIPK1, RIPK3, and MLKL. | Reduced phosphorylation of RIPK1 (Ser166), RIPK3 (Ser227), and MLKL (Ser358).[6][7][8] |
| Co-Immunoprecipitation (Co-IP) | Isolates protein complexes to demonstrate the interaction between RIPK1 and RIPK3. | Reduced interaction between RIPK1 and RIPK3, indicating inhibition of necrosome formation. |
Quantitative Data Summary (Western Blot)
| Cell Line | Necroptotic Stimulus | Nec-1s Concentration | Observed Effect on Phosphorylation | Reference |
| Caco-2 | C. perfringens enterotoxin | 10 µM | 56% reduction in MLKL oligomerization | [9] |
| mlkl-/- MEFs | TNF-α + zVAD-fmk | 30 µM | Blocked MLKL phosphorylation at Ser345 | [10] |
| Mouse Cortex/Hippocampus | Kaolin-induced hydrocephalus | N/A (in vivo) | Decreased p-RIP3 and p-MLKL levels | [11] |
Experimental Workflow: Western Blot for Phospho-Proteins
Detailed Protocol: Western Blot for p-RIPK1 and p-MLKL
-
Cell Treatment and Lysis: Treat cells as described for the cytotoxicity assays. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-RIPK1 (Ser166) (e.g., 1:1000 dilution), p-MLKL (Ser358) (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Measurement of Inflammatory Cytokine Release
Necroptosis is a pro-inflammatory process, leading to the release of damage-associated molecular patterns (DAMPs) and inflammatory cytokines. Measuring the levels of these cytokines in the cell culture supernatant can serve as another orthogonal validation method.
| Assay Type | Principle | Nec-1s Effect |
| ELISA | Enzyme-Linked Immunosorbent Assay to quantify specific cytokines (e.g., TNF-α, IL-6, IL-1β). | Reduced release of pro-inflammatory cytokines. |
Quantitative Data Summary (Cytokine Release)
| Cell Line/Model | Necroptotic Stimulus | Nec-1s Concentration | Observed Effect on Cytokine Release | Reference |
| LPS-induced acute lung injury model | LPS | N/A (in vivo) | Lower levels of TNF-α, IL-6, and IL-8 | [8] |
| Mouse macrophages (RAW 264.7) | LPS | 20 µM | No significant effect on LPS-induced MCP-1 and IL-6 expression | [12] |
Note: The effect of Nec-1s on cytokine release can be context-dependent and may not always correlate directly with the inhibition of cell death.
Experimental Workflow: Cytokine ELISA
Detailed Protocol: TNF-α ELISA
-
Sample Collection: Following cell treatment as described previously, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding standards and samples to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate. e. Adding a detection antibody. f. Incubating and washing. g. Adding an enzyme-conjugated secondary antibody. h. Incubating and washing. i. Adding a substrate to produce a colorimetric signal. j. Stopping the reaction and measuring the absorbance.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion
A comprehensive validation of necroptosis inhibition by Nec-1s should not rely on a single experimental method. By employing a combination of orthogonal approaches, including cell viability assays, biochemical analysis of the signaling pathway, and measurement of inflammatory outputs, researchers can generate a robust and compelling dataset. This multi-pronged strategy provides strong evidence for the on-target efficacy of Nec-1s and enhances the reliability of experimental findings. The detailed protocols and comparative data presented in this guide offer a framework for designing and interpreting such validation studies.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Necrosis Inhibitor 2: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Necrosis inhibitor 2, also known as Necrostatin-2. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a chemical compound used in research to inhibit necroptosis. While specific toxicity data is limited, it is classified as slightly hazardous to water and must be disposed of as chemical waste through a certified hazardous waste management service.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing boats or pipette tips, in a designated solid chemical waste container.
-
Liquid Waste: For solutions containing this compound (e.g., dissolved in DMSO), use a dedicated liquid chemical waste container.
-
Segregation is Key: Do not mix this compound waste with incompatible chemicals. As a chlorinated organic compound, it should be segregated with other halogenated organic waste. Avoid mixing with strong oxidizing agents, bases, or acids.[3]
-
-
Contaminated Labware: Non-reusable labware that has come into contact with this compound, such as flasks or tubes, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste.[4][5] After triple-rinsing, the labware can be disposed of as regular laboratory glass or plastic waste, provided all chemical labels have been defaced.[4][5]
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][6] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting screw cap.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][7] The label must include:
-
The full chemical name: "this compound" or "(±)-Necrostatin-2"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1][3]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.[4]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
4. Arranging for Disposal:
-
Once the waste container is full (typically around 80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste disposal protocols. No specific experimental results are cited for the disposal of this compound itself; rather, the procedures are derived from established safety guidelines for handling chemical waste in a laboratory setting.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
V. Quantitative Data Summary
There is no quantitative data to summarize in this procedural document. Disposal is based on the qualitative chemical properties and regulatory requirements for hazardous waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling Necrostatin-2
This guide provides crucial safety and logistical information for the handling of Necrosis Inhibitor 2 (Nec-2), also known as Necrostatin-2. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE)
When handling Necrostatin-2, especially in its powdered form or when preparing stock solutions, adherence to appropriate personal protective equipment protocols is mandatory to prevent dermal, ocular, and respiratory exposure.
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing, such as during the preparation of stock solutions or during spill cleanup.[1]
-
Body Protection: A laboratory coat must be worn at all times. For handling potent compounds like Necrostatin-2, a Nomex® or similar flame-resistant lab coat is recommended, worn over cotton-based clothing.[2][3] Ensure the lab coat is fully buttoned.
-
Hand Protection: Disposable nitrile gloves are suitable for providing short-term protection against a wide range of chemicals.[3] Given that Necrostatin-2 is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, it is crucial to select gloves with appropriate resistance. It is advisable to consult the glove manufacturer's chemical resistance guide. Double-gloving may be necessary for added protection.[1]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[2]
Table 1: Personal Protective Equipment Summary
| Protection Type | Equipment | Specification |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 Standard |
| Face Shield (as needed) | Worn over goggles | |
| Body | Laboratory Coat | Nomex® or flame-resistant recommended |
| Hand | Disposable Nitrile Gloves | Check manufacturer's resistance guide for DMSO |
| Foot | Closed-toe Shoes | Required in all laboratory areas |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of Necrostatin-2, from receiving the compound to its experimental application.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Necrostatin-2 in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[2]
-
Ensure the container is tightly sealed.
2.2. Preparation of Stock Solutions:
-
Engineering Controls: All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Procedure:
-
Don all required PPE as outlined in Section 1.
-
Carefully weigh the desired amount of Necrostatin-2 powder.
-
To prepare a stock solution, dissolve the compound in an appropriate solvent, typically DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
For single-use aliquots, dispense the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.
-
2.3. Experimental Use:
-
When diluting the stock solution to working concentrations in cell culture media or other buffers, perform the dilution within a biological safety cabinet or chemical fume hood.
-
Avoid the formation of aerosols.
-
After use, decontaminate all surfaces and equipment. A common method is to wipe down surfaces with a 70% ethanol solution. For chemical residues, use soap and water, and dispose of the cleaning materials as hazardous waste.[4]
Emergency Procedures
3.1. Chemical Spills:
-
Minor Spill (<1 Liter, contained):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an inert absorbent material such as vermiculite or sand, starting from the outside and working inwards.[5]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (>1 Liter, uncontained, or involving highly volatile solvents):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable.
-
Close the laboratory doors to confine the spill.
-
Call emergency personnel (e.g., 911) from a safe location and inform them of the nature of the spill.[6]
-
3.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of Necrostatin-2 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Unused Necrostatin-2 powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions of Necrostatin-2 in DMSO and contaminated aqueous solutions should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Table 2: Waste Disposal Summary
| Waste Type | Container | Disposal Route |
| Solid Chemical Waste | Labeled Hazardous Waste Container (Solid) | Institutional Hazardous Waste Program |
| Liquid Chemical Waste (DMSO solutions) | Labeled Hazardous Waste Container (Liquid) | Institutional Hazardous Waste Program (likely incineration)[9] |
| Contaminated Sharps | Puncture-resistant Sharps Container | Institutional Hazardous Waste Program |
4.2. Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), the solvent (e.g., DMSO), and the approximate concentration and volume.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Typically, this involves contacting the Environmental Health and Safety (EHS) office.
-
DMSO and compounds dissolved in it should not be disposed of down the drain.[10] The recommended disposal method for DMSO is incineration by a licensed hazardous waste disposal company.[9]
This document provides a general framework for the safe handling and disposal of Necrostatin-2. It is imperative that all laboratory personnel also adhere to their institution's specific safety protocols and chemical hygiene plan. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Diagram of the Handling Workflow for this compound
Caption: Standard operational workflow for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 6. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. DMSO disposal - General Lab Techniques [protocol-online.org]
- 10. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
